GE2270
Description
Properties
Molecular Formula |
C56H55N15O10S6 |
|---|---|
Molecular Weight |
1289.26 |
Appearance |
White powder |
Origin of Product |
United States |
Foundational & Exploratory
GE2270: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth examination of the molecular mechanism of action of GE2270, a potent thiazolyl peptide antibiotic. It details the antibiotic's interaction with its molecular target, presents relevant quantitative data, outlines key experimental methodologies, and provides visual representations of the core mechanism and associated experimental workflows.
Core Mechanism of Action: Inhibition of Bacterial Protein Synthesis
This compound is a highly specific inhibitor of bacterial protein synthesis.[1][2] Its primary molecular target is the bacterial Elongation Factor Tu (EF-Tu), a crucial GTP-binding protein responsible for escorting aminoacyl-tRNA (aa-tRNA) to the ribosome during the elongation phase of translation.[1][2][3]
The inhibitory action of this compound is contingent on the conformational state of EF-Tu. The antibiotic selectively binds to the GTP-bound form of EF-Tu (EF-Tu•GTP), while the GDP-bound form remains largely unaffected.[4] This interaction is the linchpin of its entire mechanism.
The Elongation Cycle and this compound's Point of Intervention:
-
Activation of EF-Tu: In a normal elongation cycle, EF-Tu binds to a molecule of Guanosine Triphosphate (GTP), adopting an "active" conformation.
-
Ternary Complex Formation: The EF-Tu•GTP complex then binds to a charged aminoacyl-tRNA (aa-tRNA), forming a stable ternary complex (EF-Tu•GTP•aa-tRNA).[5][6] This complex protects the delicate ester bond of the aa-tRNA and prepares it for delivery.
-
Ribosomal Delivery: The ternary complex enters the A-site of the ribosome. Correct codon-anticodon pairing triggers GTP hydrolysis on EF-Tu.
-
Conformational Change and Release: GTP hydrolysis induces a dramatic conformational change in EF-Tu, converting it to the GDP-bound state (EF-Tu•GDP). This form has a very low affinity for aa-tRNA, causing EF-Tu•GDP to be released from the ribosome, leaving the aa-tRNA in the A-site to participate in peptide bond formation.
This compound's intervention occurs at step 2. By binding to domain II of the EF-Tu•GTP complex, this compound physically obstructs the binding of aa-tRNA.[7][8][9] High-resolution crystal structures reveal that this compound sterically interferes with the binding of the 3'-aminoacyl group and a portion of the acceptor stem of the incoming aa-tRNA.[7][10] This prevents the formation of the essential EF-Tu•GTP•aa-tRNA ternary complex, effectively starving the ribosome of new amino acids and halting protein synthesis.[4][7][11] Furthermore, the binding of this compound locks GTP onto EF-Tu, significantly slowing its dissociation rate and sequestering EF-Tu in an abortive complex.[4]
Quantitative Data Summary
| Parameter | Observation | Fold Change | Organism/System |
| aa-tRNA Affinity | Affinity of wild-type EF-Tu for aa-tRNA in the presence of this compound. | ≥10,000x Decrease | Escherichia coli |
| GTP Off-Rate | Dissociation rate of GTP from the EF-Tu•GTP complex in the presence of this compound. | 400x Decrease | In vitro system |
Key Experimental Protocols
The mechanism of this compound has been elucidated through several key experimental techniques. Below are detailed methodologies for a foundational assay and a brief description of the structural methods used.
This assay directly measures the effect of a compound on the synthesis of a reporter protein from a DNA template in a cell-free system.
Objective: To determine the concentration at which this compound inhibits bacterial protein synthesis (IC50).
Materials:
-
Bacterial S30 cell-free extract (e.g., from E. coli)
-
Amino acid mixture
-
Energy source (ATP, GTP) and regeneration system (creatine phosphate, creatine kinase)
-
Reporter plasmid DNA (e.g., encoding luciferase or β-galactosidase)
-
This compound stock solution of known concentration
-
Appropriate buffers and nuclease-free water
-
Scintillation fluid and filter paper (for radiolabeled amino acid incorporation) or luminometer/spectrophotometer (for reporter enzyme activity)
Methodology:
-
Reaction Preparation: On ice, prepare a master mix containing the S30 extract, buffer, energy source, and amino acids (one of which, e.g., [35S]-Methionine, is radiolabeled).
-
Inhibitor Dilution: Prepare a serial dilution of this compound in the reaction buffer to test a range of concentrations. Include a no-drug (positive) control and a no-DNA (negative) control.
-
Assay Setup: Aliquot the master mix into reaction tubes. Add the this compound dilutions or control vehicle to each respective tube.
-
Initiation: Add the reporter plasmid DNA to all tubes (except the negative control) to initiate the reaction. Mix gently.
-
Incubation: Incubate the reactions at 37°C for a specified time (e.g., 60 minutes) to allow for transcription and translation.
-
Termination: Stop the reactions by placing them on ice and adding a precipitating agent like trichloroacetic acid (TCA).
-
Quantification:
-
Radiolabel Method: Collect the precipitated protein on glass fiber filters. Wash the filters to remove unincorporated [35S]-Met. Measure the radioactivity of the filters using a scintillation counter.
-
Reporter Enzyme Method: Measure the enzymatic activity of the synthesized reporter protein (e.g., luminescence for luciferase) using the appropriate substrate and instrument.
-
-
Data Analysis: Plot the measured signal (CPM or relative light units) against the logarithm of the this compound concentration. Fit the data to a dose-response curve to determine the IC50 value.
Structural analysis was critical to understanding the physical basis of this compound's inhibitory action.[7]
Principle: This technique was used to solve the three-dimensional structure of this compound in a complex with its target, EF-Tu, and a non-hydrolyzable GTP analog (GDPNP).[7][10] By crystallizing this complex and analyzing the diffraction pattern of X-rays passed through the crystal, researchers could build an atomic-resolution model. This model visually confirmed that this compound binds in a pocket on EF-Tu's domain II, directly overlapping with the site required for the proper binding of aa-tRNA, thus providing definitive evidence of a steric hindrance mechanism.[7][10]
References
- 1. ANTIBIOTIC this compound A: A NOVEL INHIBITOR OF BACTERIAL PROTEIN SYNTHESIS [jstage.jst.go.jp]
- 2. Antibiotic this compound a: a novel inhibitor of bacterial protein synthesis. I. Isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. New antibiotic that acts specifically on the GTP-bound form of elongation factor Tu - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The ternary complex of aminoacylated tRNA and EF-Tu-GTP. Recognition of a bond and a fold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Direct Evidence of an Elongation Factor-Tu/Ts·GTP·Aminoacyl-tRNA Quaternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural basis of the action of pulvomycin and this compound A on elongation factor Tu - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An elongation factor Tu (EF-Tu) resistant to the EF-Tu inhibitor this compound in the producing organism Planobispora rosea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Derivative of the Thiopeptide GE2270A Highly Selective against Propionibacterium acnes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. GE2270A-resistant mutations in elongation factor Tu allow productive aminoacyl-tRNA binding to EF-Tu.GTP.GE2270A complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Origin of the GE2270 Antibiotic
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, origin, and characterization of the GE2270 antibiotic. It is designed to furnish researchers, scientists, and drug development professionals with detailed information, from the producing microorganism and its cultivation to the antibiotic's mechanism of action and antimicrobial activity. This document includes quantitative data, detailed experimental protocols, and visualizations of key biological and experimental processes.
Introduction
This compound is a potent thiopeptide antibiotic first isolated from the fermentation broth of the actinomycete Planobispora rosea.[1][2] It exhibits significant activity against a range of Gram-positive and anaerobic bacteria.[1][2] The antibiotic's unique mechanism of action, targeting the bacterial elongation factor Tu (EF-Tu), has made it a subject of considerable interest for the development of new antimicrobial agents.[1][2] This guide delves into the technical details of this compound's discovery and scientific background.
Discovery and Origin
Producing Microorganism
This compound is naturally produced by the filamentous actinomycete Planobispora rosea, with the strain ATCC 53733 being a notable producer.[3] This soil-dwelling bacterium is a member of the family Streptosporangiaceae. While P. rosea is the primary source, GE2270A has also been detected in Nonomuraea sp. strain WU8817.[4]
Fermentation for this compound Production
The production of this compound is achieved through submerged fermentation of Planobispora rosea. While several media compositions have been utilized, "Medium C" and "V6 medium" have been cited for good laboratory-scale production.[4][5] GE2270A production typically commences during the early exponential growth phase and continues into the stationary phase, with yields reaching approximately 200 µg/ml under certain conditions.[5]
Physicochemical Properties and Structure
This compound is a complex of related thiazolyl peptides, with GE2270A being the main component.[3] It is a highly modified peptide with a molecular weight of 1289 Da and a chemical formula of C₅₆H₅₅N₁₅O₁₀S₆.[3] The structure is characterized by a macrocyclic core containing multiple thiazole rings and a pyridine moiety, which is a hallmark of thiopeptide antibiotics.[3] The biosynthesis of this compound involves the ribosomal synthesis of a precursor peptide followed by extensive post-translational modifications.[6]
Mechanism of Action
This compound exerts its antibacterial effect by inhibiting bacterial protein synthesis.[1][2] Unlike some other protein synthesis inhibitors that target the ribosome directly, this compound's molecular target is the elongation factor Tu (EF-Tu).[1][2] EF-Tu is a crucial GTP-binding protein responsible for delivering aminoacyl-tRNA (aa-tRNA) to the A-site of the ribosome during the elongation phase of translation. This compound binds to EF-Tu and prevents the formation of the EF-Tu-GTP-aa-tRNA ternary complex, thereby stalling protein synthesis.[7]
Antibacterial Spectrum and Activity
This compound exhibits potent activity against a variety of Gram-positive bacteria, including clinically significant pathogens, and anaerobic bacteria.[1][2] It is not active against Gram-negative bacteria.[7]
Quantitative Antimicrobial Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of GE2270A against a selection of bacterial strains.
| Bacterial Species | Strain | MIC (µg/mL) | Reference(s) |
| Staphylococcus aureus | (various) | ≤0.015 - 0.25 | [8] |
| Streptococcus pyogenes | (various) | 0.06 - 2 | [8] |
| Enterococcus faecalis | (various) | 0.008 - 0.015 | [8] |
| Propionibacterium acnes | (various) | ≤0.0018 | [8] |
| Clostridium perfringens | (not specified) | <1 | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the discovery and characterization of this compound.
Fermentation of Planobispora rosea for this compound Production
This protocol is a representative procedure for the laboratory-scale production of this compound.
Materials:
-
Planobispora rosea ATCC 53733
-
V6 Fermentation Medium (see recipe below)
-
Seed culture medium (e.g., Tryptic Soy Broth)
-
Shaker incubator
-
Baffled Erlenmeyer flasks
V6 Medium Composition:
| Component | Concentration (g/L) |
| Glucose | 20 |
| Soluble Starch | 10 |
| Yeast Extract | 5 |
| Peptone | 5 |
| CaCO₃ | 2 |
| K₂HPO₄ | 0.5 |
| MgSO₄·7H₂O | 0.5 |
| Trace Element Solution | 1 mL/L |
Procedure:
-
Prepare the V6 fermentation medium and sterilize by autoclaving.
-
Inoculate a seed culture of P. rosea and incubate at 30°C with shaking at 200 rpm for 48-72 hours.
-
Inoculate the V6 fermentation medium with the seed culture (e.g., 5% v/v).
-
Incubate the production culture at 30°C with vigorous shaking (200-250 rpm) for 7-10 days.
-
Monitor this compound production periodically by taking samples and analyzing them via HPLC.
Extraction and Purification of GE2270A
This protocol outlines a general procedure for isolating and purifying GE2270A from the fermentation broth.
Materials:
-
Fermentation broth of P. rosea
-
Acetonitrile
-
n-Butanol
-
Rotary evaporator
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
-
Water and acetonitrile (HPLC grade)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Extraction:
-
Adjust the pH of the whole fermentation broth to acidic (e.g., pH 4-5).
-
Extract the broth with an equal volume of n-butanol or acetonitrile.
-
Separate the organic phase containing this compound.
-
Concentrate the organic extract under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol).
-
Perform preparative HPLC using a C18 column.
-
Use a linear gradient of water and acetonitrile, both containing 0.1% TFA, for elution. A typical gradient could be from 20% to 80% acetonitrile over 40 minutes.
-
Monitor the elution profile at a suitable wavelength (e.g., 310 nm).
-
Collect fractions corresponding to the GE2270A peak.
-
Confirm the purity of the collected fractions by analytical HPLC.
-
Lyophilize the pure fractions to obtain GE2270A as a solid.
-
Determination of Minimum Inhibitory Concentration (MIC)
This protocol describes the broth microdilution method for determining the MIC of this compound.
Materials:
-
GE2270A stock solution (in a suitable solvent like DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains for testing
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Inoculum:
-
Culture the test bacteria overnight in CAMHB.
-
Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 10⁵ CFU/mL in fresh CAMHB.
-
-
Preparation of Antibiotic Dilutions:
-
Perform serial two-fold dilutions of the GE2270A stock solution in CAMHB in the wells of a 96-well plate to achieve a range of desired concentrations.
-
-
Inoculation:
-
Add an equal volume of the standardized bacterial inoculum to each well containing the antibiotic dilutions.
-
Include a positive control well (inoculum without antibiotic) and a negative control well (broth without inoculum).
-
-
Incubation:
-
Incubate the microtiter plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of GE2270A that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm.
-
Visualizations
The following diagrams illustrate key aspects of this compound discovery, mechanism, and biosynthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. journals.asm.org [journals.asm.org]
- 3. Engineering Streptomyces coelicolor for heterologous expression of the thiopeptide GE2270A—A cautionary tale - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibiotic this compound a: a novel inhibitor of bacterial protein synthesis. I. Isolation and characterization. | Semantic Scholar [semanticscholar.org]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. Broth microdilution antibacterial assay of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Planobispora rosea Pb-1435 | Type strain | DSM 43051, ATCC 23866, JCM 3166, KCC A-0166, BCRC 13421, IFO 15558, IMSNU 21363, KCTC 9406, NBRC 15558, NRRL B-8121, VKM Ac-1318 | BacDiveID:16575 [bacdive.dsmz.de]
- 8. A Genomic, Transcriptomic and Proteomic Look at the this compound Producer Planobispora rosea, an Uncommon Actinomycete - PMC [pmc.ncbi.nlm.nih.gov]
GE2270: A Technical Guide to its Structure and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
GE2270 is a potent thiazolyl peptide antibiotic produced by the actinomycete Planobispora rosea. It exhibits significant activity against a range of Gram-positive bacteria, including multidrug-resistant strains, by inhibiting protein synthesis through a unique mechanism of action targeting elongation factor Tu (EF-Tu). This technical guide provides a comprehensive overview of the structure, chemical properties, and mechanism of action of this compound, along with detailed experimental protocols relevant to its study.
Structure
This compound is a complex macrocyclic peptide characterized by a core pyridine ring and six thiazole rings.[1] The molecule also features a side-chain attached to the macrocycle.[1] The initial structure of GE2270A was later revised. Several congeners of this compound have been isolated and characterized, differing in substitutions on the thiazole rings and amino acid moieties.
The molecular formula for GE2270A is C₅₆H₅₅N₁₅O₁₀S₆, with a molecular weight of approximately 1290.5 g/mol .[1]
Chemical and Physical Properties
Table 1: Physicochemical Properties of GE2270A
| Property | Value | Reference |
| Molecular Formula | C₅₆H₅₅N₁₅O₁₀S₆ | [1] |
| Molecular Weight | 1290.5 g/mol | |
| Appearance | White amorphous powder | [3] |
| Aqueous Solubility | Poor | [2] |
Table 2: Spectroscopic Data for GE2270A Congener 1
Note: This table presents ¹H and ¹³C NMR data for a closely related congener, providing insight into the chemical shifts characteristic of the this compound scaffold. The assignments are based on COSY, HSQC, and HMBC experiments.[3]
| Position | δH (ppm) | δC (ppm) |
| Thiazole A | ||
| 2' | - | 165.4 |
| 4' | 8.28 (s) | 121.3 |
| 5' | - | 149.7 |
| Thiazole B | ||
| 2'' | - | 167.9 |
| 4'' | 8.35 (s) | 121.9 |
| 5'' | - | 150.1 |
| Pyridine | ||
| 3 | - | 148.2 |
| 4 | 8.61 (s) | 119.8 |
| 5 | - | 152.3 |
| ... | ... | ... |
Mechanism of Action
This compound exerts its antibacterial effect by inhibiting bacterial protein synthesis. Its molecular target is the elongation factor Tu (EF-Tu), a crucial protein involved in the elongation phase of translation.[4]
The mechanism of inhibition involves the following key steps:
-
Binding to EF-Tu: this compound binds to a specific site on EF-Tu.
-
Prevention of Ternary Complex Formation: This binding prevents the formation of the EF-Tu-GTP-aminoacyl-tRNA ternary complex.
-
Inhibition of tRNA Delivery: Consequently, the delivery of aminoacyl-tRNA to the A-site of the ribosome is blocked.
-
Cessation of Protein Synthesis: The interruption of the elongation cycle leads to the cessation of protein synthesis and ultimately, bacterial cell death.
References
- 1. The Comprehensive Antibiotic Resistance Database [card.mcmaster.ca]
- 2. Combinatorial modification of natural products: synthesis and in vitro analysis of derivatives of thiazole peptide antibiotic this compound A: A-ring modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A Derivative of the Thiopeptide GE2270A Highly Selective against Propionibacterium acnes - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the GE2270 Biosynthetic Gene Cluster and Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
GE2270 is a potent thiopeptide antibiotic that inhibits bacterial protein synthesis by targeting elongation factor Tu (EF-Tu).[1] Produced by the actinomycete Planobispora rosea, this compound is a ribosomally synthesized and post-translationally modified peptide (RiPP), placing it within a class of natural products with complex biosynthetic pathways.[1][2] The genetic intractability of the native producer has necessitated the use of heterologous expression systems to elucidate and engineer its biosynthesis.[1] This guide provides a comprehensive overview of the this compound biosynthetic gene cluster (pbt), the enzymatic cascade responsible for its maturation, and the experimental methodologies employed in its study.
The this compound Biosynthetic Gene Cluster (pbt)
The biosynthesis of this compound is orchestrated by a dedicated gene cluster, designated pbt, located within the genome of Planobispora rosea.[3] This cluster encodes the precursor peptide, the enzymes required for its extensive post-translational modifications, and likely proteins involved in regulation and export.
Gene Organization and Function
The pbt gene cluster is comprised of a suite of genes essential for the production of the mature this compound antibiotic. While a complete functional annotation of every gene is still a subject of ongoing research, the roles of several key genes have been inferred through homology analysis and experimental studies, such as heterologous expression and gene inactivation.
| Gene | Proposed Function | Evidence |
| pbtA | Precursor peptide | Heterologous expression, sequence analysis[2] |
| pbtR | Transcriptional regulator (putative activator) | Gene deletion in heterologous host abolishes production[4] |
| pbtG1 | Cyclodehydratase (oxazoline formation) | Homology to other RiPP biosynthetic enzymes |
| pbtB1 | Dehydratase | Homology to other RiPP biosynthetic enzymes |
| pbtO | P450 monooxygenase | Homology analysis |
| pbtX | Hypothetical protein, suggested to have an important role in biosynthesis | Multi-omics data analysis in a heterologous host[5] |
| pbtM1 | N-methyltransferase | Homology analysis |
| pbtM2 | Methyltransferase | Homology analysis |
The this compound Biosynthetic Pathway
The biosynthesis of this compound is a multi-step process that begins with the ribosomal synthesis of a precursor peptide, PbtA. This precursor peptide is composed of an N-terminal leader peptide, which serves as a recognition sequence for the modifying enzymes, and a C-terminal core peptide, which undergoes extensive tailoring to form the final antibiotic.[1]
The maturation of the PbtA core peptide into this compound involves a series of enzymatic modifications, including:
-
Heterocyclization: Cysteine and serine residues within the core peptide are converted into thiazole and oxazoline rings, respectively. This is a hallmark of thiopeptide biosynthesis.[1]
-
Dehydration: Dehydration of serine and threonine residues can lead to the formation of dehydroalanine and dehydrobutyrine, respectively.
-
Pyridine Ring Formation: A key feature of this compound is a central pyridine ring, which is formed through a complex series of reactions.
-
Methylation: The final structure of GE2270A, the most active congener, is achieved through several methylation steps.[6] The addition of sinefungin, an S-adenosyl-L-methionine methyltransferase inhibitor, to fermentation media leads to an increase in demethylated this compound variants, indicating the role of methyltransferases in the late stages of biosynthesis.
The precise sequence of these modifications is still under investigation, but it is believed to be a highly orchestrated enzymatic cascade.
Quantitative Data
Quantitative analysis of this compound production has been primarily focused on fermentation titers in both the native producer and heterologous hosts.
| Producer Strain | Host Organism | Production Titer (approx.) | Notes |
| Planobispora rosea ATCC 53773 | Native Producer | ~50 µg/mL | In lab-scale fermentation.[7] |
| Streptomyces coelicolor M1146 | Heterologous Host | Very low to 1.42 ± 0.25 mg/L | Initial expression was low; improved with resistance gene introduction.[5] |
| Engineered S. coelicolor M1146 | Heterologous Host | Up to 4.8 ± 1.6 mg/L | With an additional copy of the regulatory gene pbtR. |
| Nonomuraea sp. ATCC 39727 | Heterologous Host | ~50x higher than S. coelicolor | Considered a more suitable host for production.[5] |
Experimental Protocols
The study of the this compound biosynthetic pathway has relied heavily on molecular genetics and fermentation technology, particularly due to the challenges in working with the native producer.
Heterologous Expression of the pbt Gene Cluster
The heterologous expression of the pbt gene cluster is a key strategy for both studying the biosynthetic pathway and for strain improvement efforts. A general workflow is as follows:
-
Cosmid Library Construction: A cosmid library of Planobispora rosea genomic DNA is created in E. coli.
-
BGC Identification and Isolation: The library is screened to identify cosmids containing the pbt gene cluster. A critical step for successful expression in Streptomyces hosts is the deletion of ribosomal genes that flank the pbt cluster, as their presence can inhibit conjugative transfer.[4]
-
Vector Construction: The isolated and modified pbt cluster is cloned into an appropriate expression vector. This often involves the introduction of strong, constitutive promoters (e.g., ermE*) to drive the expression of key genes, such as the resistance gene (tuf) or the regulatory gene (pbtR), to improve host tolerance and production.[4]
-
Intergeneric Conjugation: The engineered expression construct is transferred from E. coli to a suitable heterologous host, such as Streptomyces coelicolor M1146 or Nonomuraea sp. ATCC 39727, via conjugation.[5][8]
-
Fermentation and Analysis: The resulting exconjugants are cultivated in a suitable production medium, and the production of this compound is monitored by techniques such as HPLC.
Fermentation of Planobispora rosea
For the cultivation of the native producer, Planobispora rosea, specific media and fermentation conditions are required to achieve optimal this compound production.
-
Seed Medium: A suitable seed medium is used to generate a healthy inoculum.
-
Production Medium: A complex production medium, often containing sources of carbon (e.g., glucose, starch), nitrogen (e.g., yeast extract, peptone), and trace elements, is used for the main fermentation. For example, "Medium C" has been reported for good lab-scale production.[7]
-
Fermentation Parameters: The fermentation is typically carried out in shake flasks or bioreactors at a controlled temperature (e.g., 28-30°C) with agitation for a period of several days. This compound production typically commences during the stationary phase of growth.[7]
Conclusion
The this compound biosynthetic gene cluster and its corresponding pathway represent a fascinating example of the intricate enzymatic machinery that has evolved to produce complex, biologically active natural products. While significant progress has been made in understanding the biosynthesis of this important antibiotic, particularly through the use of heterologous expression systems, many details of the enzymatic cascade remain to be fully elucidated. Future research, including the in vitro reconstitution of the biosynthetic pathway and detailed biochemical characterization of the Pbt enzymes, will be crucial for a complete understanding of this compound biosynthesis and for unlocking the full potential of this pathway for the production of novel antibiotic derivatives.
References
- 1. Engineering Streptomyces coelicolor for heterologous expression of the thiopeptide GE2270A—A cautionary tale - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Item - List of P. rosea clusters identified by Antismash. - Public Library of Science - Figshare [plos.figshare.com]
- 4. Heterologous expression of the thiopeptide antibiotic this compound from Planobispora rosea ATCC 53733 in Streptomyces coelicolor requires deletion of ribosomal genes from the expression construct - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Components of the this compound complex produced by Planobispora rosea ATCC 53773 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
The Antimicrobial Spectrum of GE2270: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
GE2270 is a novel thiopeptide antibiotic isolated from the fermentation broth of Planobispora rosea. It belongs to the thiazolyl peptide group of antibiotics and exhibits potent antimicrobial activity, primarily against Gram-positive and anaerobic bacteria. Its unique mechanism of action, involving the inhibition of bacterial protein synthesis through binding to elongation factor Tu (EF-Tu), has made it a subject of significant interest in the field of antibiotic research and development. This technical guide provides a comprehensive overview of the antimicrobial spectrum of this compound, including quantitative in vitro activity data, detailed experimental protocols for susceptibility testing, and a visualization of its mechanism of action.
Antimicrobial Spectrum: Quantitative Data
The in vitro activity of this compound has been evaluated against a wide range of clinically relevant bacteria. The following tables summarize the Minimum Inhibitory Concentration (MIC) values, providing a quantitative measure of its potency. The data is primarily derived from studies utilizing broth microdilution for aerobic organisms and agar dilution for anaerobic bacteria.
Table 1: In Vitro Activity of this compound Against Aerobic Gram-Positive Bacteria[1][2][3]
| Bacterial Species | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |
| Staphylococci | ||||
| Staphylococcus aureus (methicillin-susceptible) | 100 | 0.06 | 0.125 | 0.03-0.25 |
| Staphylococcus aureus (methicillin-resistant) | 100 | 0.06 | 0.125 | 0.03-0.25 |
| Coagulase-negative staphylococci (methicillin-susceptible) | 50 | 0.06 | 0.125 | 0.015-0.125 |
| Coagulase-negative staphylococci (methicillin-resistant) | 50 | 0.06 | 0.125 | 0.015-0.25 |
| Streptococci | ||||
| Streptococcus pneumoniae | 50 | 0.25 | 1 | 0.06-1 |
| Streptococcus pyogenes (Group A) | 50 | 0.125 | 0.5 | 0.03-1 |
| Group B streptococci | 50 | 0.125 | 0.5 | 0.06-1 |
| Viridans group streptococci | 50 | 0.25 | 1 | 0.06-2 |
| Enterococci | ||||
| Enterococcus faecalis | 50 | ≤0.008 | 0.015 | ≤0.008-0.03 |
| Enterococcus faecium | 50 | 0.015 | 0.03 | ≤0.008-0.06 |
Table 2: In Vitro Activity of this compound Against Anaerobic Bacteria[1][2]
| Bacterial Species | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |
| Clostridium difficile | 20 | 0.25 | 0.5 | 0.125-1 |
| Clostridium perfringens | 20 | 0.125 | 0.25 | 0.06-0.5 |
| Other Clostridium spp. | 20 | 0.5 | 2 | 0.125->16 |
| Propionibacterium acnes | 20 | 0.03 | 0.06 | 0.015-0.125 |
| Bacteroides fragilis group | 20 | >16 | >16 | 8->16 |
| Prevotella spp. | 20 | 2 | 8 | 0.25->16 |
| Fusobacterium spp. | 20 | >16 | >16 | 4->16 |
| Anaerobic cocci | 20 | 0.125 | 0.5 | 0.03-1 |
Experimental Protocols
The determination of the in vitro antimicrobial activity of this compound is performed using standardized methods as outlined by bodies such as the Clinical and Laboratory Standards Institute (CLSI). The primary methods employed are broth microdilution for aerobic bacteria and agar dilution for anaerobic bacteria.
Broth Microdilution Method (for Aerobic Bacteria)
This method is used to determine the MIC of this compound against aerobic Gram-positive bacteria.
1. Preparation of this compound Stock Solution:
-
A stock solution of this compound is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO), at a high concentration (e.g., 10 mg/mL).
2. Preparation of Microdilution Plates:
-
A series of twofold dilutions of the this compound stock solution is prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates.
-
The final concentrations in the wells typically range from 0.008 to 16 µg/mL.
-
A growth control well (broth with inoculum, no antibiotic) and a sterility control well (broth only) are included on each plate.
3. Inoculum Preparation:
-
Bacterial isolates are grown on an appropriate agar medium (e.g., Trypticase Soy Agar with 5% sheep blood) for 18-24 hours.
-
Several colonies are suspended in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
This suspension is then diluted in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
4. Inoculation and Incubation:
-
Each well of the microtiter plate is inoculated with the standardized bacterial suspension.
-
The plates are incubated at 35-37°C for 16-20 hours in ambient air.
5. Interpretation of Results:
-
The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the organism.
Agar Dilution Method (for Anaerobic Bacteria)
This method is the reference standard for susceptibility testing of anaerobic bacteria.
1. Preparation of this compound-Containing Agar Plates:
-
A stock solution of this compound is prepared as described for the broth microdilution method.
-
A series of twofold dilutions of the stock solution is prepared.
-
Each dilution is added to molten and cooled (45-50°C) Brucella agar supplemented with hemin, vitamin K1, and 5% laked sheep blood.
-
The agar is then poured into petri dishes and allowed to solidify. The final concentrations of this compound in the plates typically range from 0.015 to 16 µg/mL.
-
A growth control plate (agar without antibiotic) is also prepared.
2. Inoculum Preparation:
-
Anaerobic bacteria are grown on supplemented Brucella blood agar plates in an anaerobic environment for 48-72 hours.
-
Colonies are suspended in a suitable broth (e.g., thioglycolate broth) to a turbidity matching a 0.5 McFarland standard.
3. Inoculation and Incubation:
-
A multipoint inoculator is used to spot-inoculate approximately 1-2 µL of the standardized bacterial suspension onto the surface of each this compound-containing agar plate and the growth control plate.
-
The plates are incubated in an anaerobic atmosphere (e.g., using an anaerobic jar or chamber) at 35-37°C for 48 hours.
4. Interpretation of Results:
-
The MIC is defined as the lowest concentration of this compound that completely inhibits growth, or allows for the growth of only a faint haze or a single colony.
Mechanism of Action: Inhibition of Elongation Factor Tu
This compound exerts its antibacterial effect by targeting and inhibiting the function of elongation factor Tu (EF-Tu), a crucial GTP-binding protein involved in the elongation phase of bacterial protein synthesis.
The mechanism of inhibition involves the following key steps:
-
Binding to EF-Tu: this compound binds to a specific pocket on EF-Tu.
-
Stabilization of the EF-Tu-GDP Complex: The binding of this compound stabilizes the inactive GDP-bound conformation of EF-Tu.
-
Inhibition of Guanine Nucleotide Exchange: This stabilization prevents the exchange of GDP for GTP, a critical step for the activation of EF-Tu.
-
Blockade of Ternary Complex Formation: As a consequence, the formation of the active EF-Tu-GTP-aminoacyl-tRNA ternary complex is blocked.
-
Inhibition of Protein Synthesis: Without the ternary complex, aminoacyl-tRNA cannot be delivered to the A-site of the ribosome, leading to the cessation of polypeptide chain elongation and ultimately, bacterial cell death.
Conclusion
This compound demonstrates potent in vitro activity against a significant range of Gram-positive and anaerobic bacteria, including multidrug-resistant strains. Its novel mechanism of action, targeting the essential bacterial protein EF-Tu, makes it a promising candidate for further drug development. The data and protocols presented in this guide offer a valuable resource for researchers and scientists working to understand and harness the therapeutic potential of this unique antimicrobial agent. Further investigation into its in vivo efficacy and safety profile is warranted to fully elucidate its clinical utility.
A Deep Dive into GE2270A and its Congeners: A Technical Guide for Drug Development Professionals
An in-depth analysis of the thiopeptide antibiotic GE2270A and its derivatives, focusing on their mechanism of action, structure-activity relationships, and potential for therapeutic development.
Introduction
GE2270A is a potent thiopeptide antibiotic naturally produced by the bacterium Planobispora rosea.[1][2][3] It exhibits significant activity against a range of Gram-positive bacteria and anaerobes by inhibiting protein synthesis.[1][2][4] The molecular target of GE2270A has been identified as the bacterial elongation factor Tu (EF-Tu), a crucial protein involved in the elongation phase of translation.[1][2][5] By binding to EF-Tu, GE2270A prevents the formation of the EF-Tu-GTP-aminoacyl-tRNA ternary complex, thereby halting protein synthesis.[6][7] Despite its potent antibacterial activity, the clinical development of GE2270A has been hampered by its poor aqueous solubility.[8][9][10] This has spurred research into the synthesis of more soluble and equally potent congeners, leading to the development of promising derivatives such as LFF571 and NAI003. This technical guide provides a comprehensive overview of GE2270A and its key congeners, with a focus on comparative data, experimental methodologies, and the underlying molecular mechanisms.
Core Compound Profiles and Comparative Data
The development of GE2270A congeners has primarily focused on improving physicochemical properties while maintaining or enhancing antibacterial potency. Below is a summary of the key characteristics of GE2270A and two of its notable derivatives.
| Compound | Description | Key Features |
| GE2270A | Parent compound, a natural thiopeptide antibiotic.[1][3] | Potent activity against Gram-positive pathogens, including MRSA and VRE.[8] Poor aqueous solubility limits clinical use.[8][9] |
| LFF571 | A semi-synthetic derivative of GE2270A.[11] | Reached Phase 2 clinical trials for treating Clostridium difficile infections.[12] Exhibits potent activity against C. difficile and other Gram-positive anaerobes.[1][13] |
| NAI003 | A chemical derivative of GE2270A.[13] | Shows a substantially reduced antibacterial spectrum, with high selectivity for Propionibacterium acnes.[13][14] A promising candidate for the topical treatment of acne.[13] |
Table 1: Comparative Minimum Inhibitory Concentrations (MICs) of GE2270A and Congeners
The following table summarizes the in vitro antibacterial activity of GE2270A, LFF571, and NAI003 against various bacterial species. MIC values are presented in µg/mL.
| Organism | GE2270A | LFF571 | NAI003 |
| Staphylococcus aureus (including MRSA) | ≤0.015 - 0.25[13] | 0.125 (MIC₉₀)[1] | - |
| Streptococcus spp. | 0.06 - 2[13] | 8 (MIC₉₀, other streptococci)[1] | - |
| Enterococcus spp. | 0.008 - 0.015[13] | 2 (MIC₉₀)[1] | - |
| Clostridium difficile | - | 0.25 (MIC₉₀)[1][13] | - |
| Propionibacterium acnes | - | - | Low MICs[13][14] |
| Enterococcus faecalis | - | - | Active[13] |
Mechanism of Action: Targeting Elongation Factor Tu
GE2270A and its congeners exert their antibacterial effect by specifically targeting the bacterial elongation factor Tu (EF-Tu).[1][2] This GTP-binding protein is essential for delivering aminoacyl-tRNA (aa-tRNA) to the A-site of the ribosome during protein synthesis.
The binding of GE2270A to EF-Tu occurs in a pocket located in domain 2 of the protein, with some contact with domain 1.[6][7] This interaction sterically hinders the binding of the 3'-aminoacyl end of the aa-tRNA to EF-Tu, thus preventing the formation of the functional EF-Tu•GTP•aa-tRNA ternary complex.[6] Without this complex, the ribosome cannot incorporate new amino acids into the growing polypeptide chain, leading to the cessation of protein synthesis and ultimately bacterial cell death.
Caption: General workflow for MIC determination.
In Vitro Protein Synthesis Inhibition Assay
This assay measures the ability of a compound to inhibit the synthesis of a reporter protein in a cell-free system.
[15][16][17]* Principle: A cell-free extract containing all the necessary components for transcription and translation is used. A DNA template encoding a reporter gene (e.g., luciferase) is added. The amount of synthesized reporter protein is quantified, and a reduction in its level in the presence of a test compound indicates inhibition of protein synthesis.
[15]* Materials:
- Commercial cell-free transcription-translation (TX-TL) kit (e.g., from E. coli).
- DNA template encoding a reporter protein (e.g., firefly luciferase).
- Test compounds (GE2270A and congeners) dissolved in DMSO.
- Luciferase assay reagent.
- Luminometer.
-
Procedure:
-
Prepare a master mix containing the cell-free extract, buffer, amino acids, and energy source.
-
Add the reporter DNA template to the master mix.
-
Dispense the mixture into a 96-well plate.
-
Add serial dilutions of the test compounds to the wells. Include positive (known inhibitor) and negative (DMSO vehicle) controls.
-
Incubate the plate at 37°C for 1-2 hours.
-
Add the luciferase assay reagent to each well.
-
Measure the luminescence using a luminometer. The IC₅₀ value is calculated as the concentration of the compound that causes a 50% reduction in luciferase activity.
-
EF-Tu Binding Assay
Several methods can be used to assess the binding of GE2270A and its congeners to EF-Tu. A common method is a gel mobility shift assay. A fluorescence resonance energy transfer (FRET)-based assay has also been described.
[14]* Principle (Gel Mobility Shift): The binding of a small molecule like GE2270A to EF-Tu can alter the protein's conformation and/or charge, leading to a change in its electrophoretic mobility on a native polyacrylamide gel.
-
Materials:
-
Purified EF-Tu protein.
-
GTP.
-
Test compounds.
-
Native polyacrylamide gel electrophoresis (PAGE) system.
-
Protein staining solution (e.g., Coomassie Blue).
-
-
Procedure:
-
Pre-incubate purified EF-Tu with GTP to form the active EF-Tu-GTP complex.
-
Add increasing concentrations of the test compound to the EF-Tu-GTP solution and incubate.
-
Load the samples onto a native polyacrylamide gel.
-
Run the gel under non-denaturing conditions.
-
Stain the gel to visualize the protein bands. A shift in the mobility of the EF-Tu band in the presence of the compound indicates binding.
-
dot
Caption: Workflow for EF-Tu binding assay via gel mobility shift.
Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability and cytotoxicity.
[3][18][19][20]* Principle: Viable cells with active metabolism can reduce the yellow MTT tetrazolium salt to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
-
Materials:
-
A549 human lung carcinoma cell line. [12] * Complete cell culture medium (e.g., DMEM with 10% FBS).
-
96-well cell culture plates.
-
Test compounds dissolved in DMSO.
-
MTT solution.
-
Solubilization solution (e.g., DMSO or a detergent-based solution).
-
Microplate reader.
-
-
Procedure:
-
Seed A549 cells into a 96-well plate and allow them to adhere overnight.
-
Replace the medium with fresh medium containing serial dilutions of the test compounds.
-
Incubate for a specified period (e.g., 48 or 72 hours). [12] 4. Add MTT solution to each well and incubate for a further 2-4 hours to allow for formazan formation.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.
-
Conclusion and Future Directions
GE2270A represents a promising class of antibiotics with a validated and important bacterial target. While the parent compound's development has been stalled by its poor solubility, the exploration of its congeners has yielded valuable insights into the structure-activity relationships of thiopeptide antibiotics. The semi-synthetic derivative LFF571 has demonstrated clinical potential for the treatment of C. difficile infections, and the selective activity of NAI003 against P. acnes opens up new therapeutic avenues in dermatology.
Future research in this area should continue to focus on the rational design of GE2270 congeners with improved pharmacokinetic and pharmacodynamic properties. A deeper understanding of the molecular interactions between different congeners and their target, EF-Tu, from various bacterial species could guide the development of next-generation thiopeptides with enhanced potency and a tailored spectrum of activity. The experimental protocols outlined in this guide provide a solid foundation for the continued investigation and development of this important class of antibacterial agents.
References
- 1. Comparative in vitro activities of LFF571 against Clostridium difficile and 630 other intestinal strains of aerobic and anaerobic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Antibacterials Developed to Target a Single Organism: Mechanisms and Frequencies of Reduced Susceptibility to the Novel Anti-Clostridium difficile Compounds Fidaxomicin and LFF571 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. webstore.ansi.org [webstore.ansi.org]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A First-in-Human, Randomized, Double-Blind, Placebo-Controlled, Single- and Multiple-Ascending Oral Dose Study To Assess the Safety and Tolerability of LFF571 in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Combinatorial modification of natural products: synthesis and in vitro analysis of derivatives of thiazole peptide antibiotic this compound A: A-ring modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Comprehensive Antibiotic Resistance Database [card.mcmaster.ca]
- 11. Mechanism of Action of and Mechanism of Reduced Susceptibility to the Novel Anti-Clostridium difficile Compound LFF571 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. AID 459 - Cell Viability (Cytotoxicity) Assay (A549 cells) - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Comparative In Vitro Activities of LFF571 against Clostridium difficile and 630 Other Intestinal Strains of Aerobic and Anaerobic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. assets.fishersci.com [assets.fishersci.com]
- 17. Techniques for Screening Translation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Dual Cytotoxic Responses Induced by Treatment of A549 Human Lung Cancer Cells with Sweet Bee Venom in a Dose-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Methodological & Application
Preparation of GE2270 and p53-MDM2 Inhibitors for Cell-Based Assays: Application Notes and Protocols
For the Attention of Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation and use of the antibiotic GE2270 and a representative p53-MDM2 inhibitor in cell-based assays. It is critical to note that this compound is an inhibitor of bacterial protein synthesis and does not target the p53-MDM2 interaction. This document addresses both topics to ensure scientific accuracy and to provide valuable protocols for researchers interested in either field.
Section 1: this compound - An Antibiotic Inhibitor of Bacterial Elongation Factor Tu (EF-Tu)
This compound A is a thiopeptide antibiotic isolated from Planobispora rosea.[1][2] Its mechanism of action is the inhibition of bacterial protein synthesis by targeting and binding to the elongation factor Tu (EF-Tu).[1][2][3][4][5] This interaction prevents the formation of the EF-Tu-GTP-aminoacyl-tRNA ternary complex, thereby halting the delivery of aminoacyl-tRNAs to the ribosome.[3][6] this compound A is active against a range of Gram-positive bacteria and anaerobes.[1][2][4]
Data Presentation: Antimicrobial Activity of this compound A
The following table summarizes the minimum inhibitory concentrations (MICs) of this compound A against various bacterial strains.
| Bacterial Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus | < 1 | [2] |
| Streptococcus pyogenes | < 1 | [2] |
| Enterococcus faecalis | < 1 | [2] |
| Clostridium perfringens | < 1 | [2] |
| Propionibacterium acnes | < 1 | [2] |
Experimental Protocols: Antibacterial Assays with this compound
1. Preparation of this compound Stock Solution
-
Solubilization: this compound A has low aqueous solubility.[6] For in vitro assays, it is recommended to dissolve this compound A in a suitable organic solvent such as dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.
2. Broth Microdilution Assay for MIC Determination
This protocol is a standard method for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Materials:
-
This compound stock solution
-
Sterile Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
Bacterial culture in logarithmic growth phase
-
Sterile 96-well microtiter plates
-
Incubator
-
-
Procedure:
-
Prepare a series of twofold dilutions of the this compound stock solution in the appropriate growth medium in the wells of a 96-well plate.
-
Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).
-
Include a positive control (bacteria with no antibiotic) and a negative control (medium only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
Visualization of this compound Mechanism of Action
Caption: Mechanism of this compound action on bacterial protein synthesis.
Section 2: p53-MDM2 Interaction Inhibitors - A Therapeutic Strategy in Oncology
The tumor suppressor protein p53 is a critical regulator of cell cycle arrest and apoptosis.[7] Murine double minute 2 (MDM2) is an E3 ubiquitin ligase that negatively regulates p53 by targeting it for proteasomal degradation.[8][9] In many cancers, MDM2 is overexpressed, leading to the inactivation of p53.[7][10] Small molecule inhibitors that disrupt the p53-MDM2 interaction can stabilize and reactivate p53, offering a promising therapeutic approach.[7][8][10]
Data Presentation: Activity of a Representative p53-MDM2 Inhibitor (Nutlin-3a)
The following table summarizes the half-maximal inhibitory concentration (IC50) values for a well-characterized p53-MDM2 inhibitor, Nutlin-3a, in various cancer cell lines.
| Cell Line | p53 Status | IC50 (µM) | Assay Type |
| SJSA-1 | Wild-Type | ~1 | Cell Proliferation |
| HCT116 | Wild-Type | ~2 | Cell Proliferation |
| PC-3 | Null | >30 | Cell Proliferation |
| MDM2-amplified cell lines | Wild-Type | Varies | Cell Viability |
Note: Specific IC50 values can vary depending on the assay conditions and cell line.
Experimental Protocols: Cell-Based Assays for p53-MDM2 Inhibitors
1. Preparation of p53-MDM2 Inhibitor Stock Solution
-
Solubilization: Most small molecule inhibitors of the p53-MDM2 interaction are soluble in DMSO. Prepare a high-concentration stock solution (e.g., 10-50 mM).
-
Storage: Store the stock solution at -20°C or -80°C in small, single-use aliquots to prevent degradation.
2. Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[11]
-
Materials:
-
p53-MDM2 inhibitor stock solution
-
Cancer cell lines (with and without wild-type p53)
-
Complete cell culture medium
-
Sterile 96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[11]
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)[11]
-
Plate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the p53-MDM2 inhibitor. Include a vehicle control (DMSO).
-
Incubate for 24, 48, or 72 hours.
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.[12]
-
Add 100-150 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[11][12]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
-
3. Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[13]
-
Materials:
-
p53-MDM2 inhibitor
-
Treated and control cells
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer[14]
-
Flow cytometer
-
-
Procedure:
-
Seed cells and treat with the p53-MDM2 inhibitor for the desired time.
-
Harvest both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V Binding Buffer.
-
Incubate for 15 minutes at room temperature in the dark.[14]
-
Add additional 1X Annexin V Binding Buffer.
-
Analyze the cells immediately by flow cytometry.[14]
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
-
Visualizations for p53-MDM2 Inhibition
Caption: The p53-MDM2 signaling pathway and point of inhibition.
Caption: Experimental workflow for evaluating p53-MDM2 inhibitors.
References
- 1. Antibiotic this compound a: a novel inhibitor of bacterial protein synthesis. I. Isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structural basis of the action of pulvomycin and this compound A on elongation factor Tu - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ANTIBIOTIC this compound A: A NOVEL INHIBITOR OF BACTERIAL PROTEIN SYNTHESIS [jstage.jst.go.jp]
- 5. Antibiotic this compound a: a novel inhibitor of bacterial protein synthesis. I. Isolation and characterization. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. A cell-based high-throughput assay for the screening of small-molecule inhibitors of p53-MDM2 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of Mdm2-MdmX E3 Ligase Inhibitors Using a Cell-Based Ubiquitination Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. How To Design a Successful p53-MDM2/X Interaction Inhibitor: A Thorough Overview Based on Crystal Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. broadpharm.com [broadpharm.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cdn.gbiosciences.com [cdn.gbiosciences.com]
Application Notes and Protocols for Heterologous Expression of GE2270 Biosynthetic Genes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the heterologous expression of the GE2270 biosynthetic gene cluster (BGC), originally from the genetically intractable actinomycete Planobispora rosea. The thiopeptide antibiotic this compound is a potent inhibitor of bacterial protein synthesis, targeting the elongation factor Tu (EF-Tu), and holds significant interest for clinical development. Heterologous expression in more genetically amenable hosts, such as Streptomyces coelicolor, is a critical strategy for strain improvement, biosynthetic pathway engineering, and enhancing production yields.
Introduction to this compound and Heterologous Expression Strategy
This compound is a ribosomally synthesized and post-translationally modified peptide (RiPP) antibiotic. Its complex biosynthesis is orchestrated by the pbt gene cluster.[1] The native producer, Planobispora rosea, is difficult to manipulate genetically, which has driven efforts to express the pbt cluster in well-characterized host organisms. Streptomyces coelicolor M1146 has emerged as a viable, albeit challenging, heterologous host. A significant breakthrough in this endeavor was the discovery that flanking ribosomal genes in the native cluster impede conjugative transfer into Streptomyces, necessitating their removal from the expression construct.[2][3][4] Subsequent engineering efforts have focused on optimizing gene expression within the cluster to improve yields.[5][6]
Quantitative Data Summary
The following table summarizes the reported production titers of GE2270A in the native producer and various heterologous expression systems. Direct comparison can be challenging due to variations in fermentation conditions and analytical methods across different studies.
| Strain | Genotype/Engineering Strategy | Production Titer (mg/L) | Reference |
| Planobispora rosea ATCC 53733 | Wild-Type (Native Producer) | ~50 | [7] |
| Nonomuraea sp. ATCC 39727 | Heterologous host expressing pbt cluster | Higher than S. coelicolor (exact value not specified) | [6][8] |
| Streptomyces coelicolor M1146 | Initial heterologous expression of modified pbt cluster | 0.7 | [9] |
| Streptomyces coelicolor M1146 | Co-expression of tufR resistance gene under ermE* promoter | ~1.75 (2.5-fold increase) | [4][9] |
| Streptomyces coelicolor M1146 | Data-driven rational refactoring of the BGC | Statistically significant increase, but still 12x lower than native producer | [6] |
Experimental Workflows and Logical Relationships
Overall Workflow for Heterologous Expression
The general workflow for transferring the this compound BGC from its native host to a heterologous producer is outlined below. This process involves creating a genomic library, identifying and modifying the gene cluster, and transferring it to the final expression host.
Caption: General workflow for this compound BGC heterologous expression.
This compound Biosynthetic Pathway
The this compound BGC (pbt) contains genes responsible for the synthesis of the precursor peptide, post-translational modifications, regulation, and resistance. The diagram below illustrates the proposed roles of the key genes in the biosynthetic pathway.
Caption: Proposed this compound biosynthetic pathway based on pbt gene functions.[10]
Experimental Protocols
Protocol 1: Cosmid Library Construction of Planobispora rosea Genomic DNA
This protocol is adapted from general methodologies for creating cosmid libraries from actinomycetes.[11][12]
Materials:
-
Planobispora rosea ATCC 53733 culture
-
Lysis Buffer (e.g., TE buffer with lysozyme)
-
Proteinase K
-
Phenol:chloroform:isoamyl alcohol
-
Isopropanol and 70% Ethanol
-
Cosmid vector (e.g., SuperCos 1)
-
Restriction enzyme (e.g., Sau3AI)
-
T4 DNA Ligase
-
Gigapack III XL Packaging Extract
-
E. coli host strain (e.g., XL1-Blue MR)
Procedure:
-
Genomic DNA Extraction:
-
Harvest mycelia from a liquid culture of P. rosea.
-
Lyse cells using lysozyme followed by Proteinase K and SDS treatment.
-
Perform phenol:chloroform extractions to remove proteins.
-
Precipitate high-molecular-weight DNA with isopropanol, wash with 70% ethanol, and resuspend in TE buffer. Ensure the DNA is of high quality and large fragment size (>100 kb).
-
-
Partial Digestion:
-
Perform a time-course partial digestion of the genomic DNA with Sau3AI to obtain fragments predominantly in the 30-40 kb range.
-
Analyze aliquots from different time points on a 0.5% agarose gel to determine the optimal digestion time.
-
-
Ligation:
-
Dephosphorylate the cosmid vector to prevent self-ligation.
-
Ligate the size-selected genomic DNA fragments with the prepared cosmid vector using T4 DNA Ligase.
-
-
Packaging and Transduction:
-
Package the ligation mixture into lambda phage particles using a packaging extract.
-
Transduce the packaged cosmids into an appropriate E. coli host strain.
-
Plate the transduced cells on selective LB agar plates and incubate to obtain colonies, each representing a cosmid clone.
-
Protocol 2: Modification of the pbt BGC Cosmid
This protocol outlines the key step of removing flanking ribosomal genes from the identified cosmid, which is essential for successful transfer to Streptomyces.[4]
Materials:
-
Identified cosmid containing the pbt BGC
-
PCR reagents and primers designed to amplify regions flanking the ribosomal genes
-
Restriction enzymes
-
T4 DNA Ligase
-
E. coli competent cells
Procedure:
-
Identify Flanking Genes: Analyze the sequence of the pbt cluster-containing cosmid to identify the ribosomal genes that need to be removed.
-
PCR-Based Deletion:
-
Design primers to amplify the regions upstream and downstream of the target ribosomal gene region.
-
Incorporate unique restriction sites into the primers.
-
Use PCR to amplify the two flanking regions.
-
Digest the PCR products and the cosmid vector with the appropriate restriction enzymes.
-
Ligate the two flanking fragments back into the cosmid vector, effectively deleting the ribosomal gene region.
-
-
Transformation and Verification:
-
Transform the ligation mixture into E. coli.
-
Select for colonies containing the modified cosmid.
-
Verify the deletion by restriction digestion analysis and sequencing.
-
-
(Optional) Promoter Engineering: To enhance expression, native promoters within the BGC can be replaced with strong constitutive (ermE*) or inducible (tcp830) promoters using similar cloning techniques.[4]
Protocol 3: Intergeneric Conjugation from E. coli to S. coelicolor
This protocol is a generalized procedure for transferring the engineered cosmid from E. coli to S. coelicolor. Using a methylation-deficient E. coli donor strain like ET12567(pUB307) is highly recommended to bypass the methyl-specific restriction system of S. coelicolor.[1][13]
Materials:
-
E. coli donor strain (e.g., ET12567/pUB307) carrying the final expression construct
-
S. coelicolor M1146 recipient strain
-
LB medium
-
MS agar plates
-
Nalidixic acid
-
Antibiotic for cosmid selection (e.g., Apramycin)
Procedure:
-
Prepare Cultures:
-
Grow an overnight culture of the E. coli donor strain in LB medium with appropriate antibiotics.
-
Prepare a dense spore suspension of S. coelicolor M1146.
-
-
Heat Shock Spores: Heat-shock the S. coelicolor spores at 50°C for 10 minutes to induce germination.
-
Mating:
-
Mix the E. coli donor cells and the heat-shocked S. coelicolor spores (a donor-to-recipient ratio of ~10:1 can be a starting point).
-
Spot the mixture onto MS agar plates and incubate at 30°C for 16-20 hours.
-
-
Selection of Exconjugants:
-
Overlay the plates with a solution of nalidixic acid (to counter-select E. coli) and the antibiotic for selecting the transferred cosmid.
-
Continue incubation at 30°C for 5-7 days until exconjugant colonies appear.
-
-
Purification: Streak out individual exconjugant colonies onto fresh selective MS agar plates to obtain pure cultures.
Protocol 4: Fermentation and GE2270A Production
This protocol is based on the conditions reported for GE2270A production in S. coelicolor M1146 derivatives.[3]
Materials:
-
S. coelicolor exconjugant strain
-
Seed culture medium: Tryptone Soy Broth (TSB)
-
Production medium: CMan medium (composition to be prepared as per literature)
-
Shake flasks with stainless steel coil springs
Procedure:
-
Seed Culture:
-
Inoculate 50 mL of TSB in a 250 mL shake flask (with a spring) with 10^6 spores of the exconjugant strain.
-
Incubate for 48 hours at 30°C with shaking at 220 rpm.
-
-
Production Culture:
-
Inoculate 50 mL of CMan medium in a 250 mL shake flask (with a spring) with 2 mL of the seed culture.
-
Incubate for up to 7 days at 30°C with shaking at 220 rpm.
-
-
Sampling: Collect samples at various time points for analysis of GE2270A production.
Protocol 5: Extraction and Quantification of GE2270A by HPLC-MS
This protocol provides a general framework for the analysis of GE2270A from culture broths.
Materials:
-
Culture broth sample
-
Ethyl acetate or other suitable organic solvent
-
Methanol (HPLC grade)
-
Formic acid (for mobile phase)
-
Acetonitrile (HPLC grade)
-
HPLC system coupled with a mass spectrometer (e.g., Q-Orbitrap or TQ-MS/MS)
-
C18 reverse-phase HPLC column
Procedure:
-
Extraction:
-
Centrifuge the culture sample to remove mycelia.
-
Extract the supernatant with an equal volume of ethyl acetate.
-
Evaporate the organic phase to dryness.
-
Resuspend the dried extract in a known volume of methanol.
-
-
HPLC-MS Analysis:
-
Chromatographic Separation:
-
Column: C18 reverse-phase column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient from low to high organic phase to separate GE2270A from other metabolites.
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
-
Mass Spectrometry Detection:
-
Mode: Positive ion mode.
-
Method: For quantification, use selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) on a triple quadrupole instrument, or high-resolution mass spectrometry for accurate mass detection.
-
Monitor for the specific precursor-to-product ion transitions for GE2270A.
-
-
-
Quantification:
-
Generate a standard curve using a purified GE2270A standard.
-
Calculate the concentration of GE2270A in the samples by comparing their peak areas to the standard curve.
-
Conclusion and Future Perspectives
The heterologous expression of the this compound BGC in Streptomyces coelicolor has been successfully demonstrated, providing a platform for genetic engineering and yield improvement.[4][6] Key challenges, such as the inhibition of conjugal transfer by flanking ribosomal genes, have been overcome. However, production titers in S. coelicolor remain significantly lower than in the native producer and other heterologous hosts like Nonomuraea sp.[6][8] This suggests that while S. coelicolor is an excellent host for initial BGC refactoring and pathway elucidation, optimizing precursor supply, host-specific regulation, and export mechanisms are critical future steps. Further multi-omics analysis comparing high- and low-producing strains will provide valuable insights for rational metabolic engineering to unlock the full potential of this compound production in a heterologous system.
References
- 1. High efficiency intergeneric conjugal transfer of plasmid DNA from Escherichia coli to methyl DNA-restricting streptomycetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Heterologous expression of the thiopeptide antibiotic this compound from Planobispora rosea ATCC 53733 in Streptomyces coelicolor requires deletion of ribosomal genes from the expression construct - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Engineering Streptomyces coelicolor for heterologous expression of the thiopeptide GE2270A-A cautionary tale - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. Engineering Streptomyces coelicolor for heterologous expression of the thiopeptide GE2270A—A cautionary tale - PMC [pmc.ncbi.nlm.nih.gov]
- 9. research.manchester.ac.uk [research.manchester.ac.uk]
- 10. BGC0001155 [mibig.secondarymetabolites.org]
- 11. bradylab.rockefeller.edu [bradylab.rockefeller.edu]
- 12. Construction of soil environmental DNA cosmid libraries and screening for clones that produce biologically active small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
Application Notes and Protocols for HPLC-Based Purification and Analysis of GE2270
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification and analysis of the thiopeptide antibiotic GE2270 and its related factors using High-Performance Liquid Chromatography (HPLC). The methodologies outlined are designed to guide researchers in establishing robust and efficient workflows for both analytical and preparative scale applications.
Introduction to this compound and the Importance of HPLC
This compound is a potent thiopeptide antibiotic produced by the bacterium Planobispora rosea. It exhibits strong activity against Gram-positive bacteria by inhibiting protein synthesis through its interaction with elongation factor Tu (EF-Tu). The this compound complex consists of several related factors, with this compound factor A being the main component. Accurate and efficient separation and quantification of these factors are crucial for research, development, and quality control. Reverse-phase HPLC (RP-HPLC) is the primary technique for both the analysis of the fermentation broth and the purification of this compound, offering high resolution and reproducibility.
Analytical HPLC Method for this compound Analysis
This section details a validated analytical HPLC method for the routine analysis of GE2270A and its related compounds in fermentation broths and purified samples.
Sample Preparation from Fermentation Broth
A crucial first step for accurate HPLC analysis is the efficient extraction of this compound from the complex fermentation matrix.
Protocol:
-
Harvest 1 mL of the Planobispora rosea culture broth.
-
Perform an extraction with an equal volume of ethyl acetate.
-
Vortex the mixture vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge at 10,000 x g for 10 minutes to separate the organic and aqueous phases.
-
Carefully transfer the organic (upper) phase to a clean tube.
-
Evaporate the ethyl acetate to dryness under a stream of nitrogen.
-
Reconstitute the dried residue in 100 µL of methanol.
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial prior to injection.
Chromatographic Conditions
The following table summarizes the instrumental parameters for the analytical HPLC method.
| Parameter | Specification |
| Column | LiChrosphere C18-5 (100 x 4.6 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |
| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) |
| Gradient | 30% to 100% B over 30 minutes (linear) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 310 nm |
| Column Temperature | Ambient (approximately 25 °C) |
| Injection Volume | 10 µL |
Table 1: Analytical HPLC Method Parameters for this compound Analysis.
Preparative HPLC for this compound Purification
For the isolation of larger quantities of this compound for further studies, the analytical method can be scaled up to a preparative scale.
Initial Purification from Fermentation Broth
Prior to preparative HPLC, a preliminary purification and concentration of this compound from the fermentation broth is recommended to improve the efficiency and longevity of the preparative column.
Protocol:
-
Centrifuge the fermentation broth to separate the mycelium from the supernatant.
-
Extract the mycelial cake and the supernatant separately with a water-immiscible organic solvent such as ethyl acetate.
-
Combine the organic extracts and concentrate under reduced pressure.
-
The concentrated crude extract can then be further purified by precipitation or by employing solid-phase extraction (SPE) with a C18 sorbent to remove highly polar and non-polar impurities.
Preparative Chromatographic Conditions
The following table outlines the recommended starting conditions for scaling up the analytical method for preparative purification.
| Parameter | Specification |
| Column | C18 Reverse-Phase (e.g., 250 x 21.2 mm, 5-10 µm) |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |
| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) |
| Gradient | A linear gradient adapted from the analytical method, maintaining the same gradient slope. For example, 30-80% B over 40 minutes. |
| Flow Rate | Scaled up from the analytical method based on the column diameter. For a 21.2 mm ID column, a starting flow rate of ~20 mL/min is appropriate. |
| Detection | UV at 310 nm |
| Sample Loading | The loading capacity should be determined empirically, starting with a small injection and gradually increasing to the point of overloading, where resolution is compromised. |
| Fraction Collection | Collect fractions based on the UV chromatogram, focusing on the main peak corresponding to GE2270A. |
Table 2: Preparative HPLC Method Parameters for this compound Purification.
Data Presentation
While specific chromatograms and retention times can vary between HPLC systems and column batches, the following table provides expected elution patterns and data for this compound analysis.
| Compound | Expected Retention Time Range (min) | Purity after Preparative HPLC | Expected Recovery |
| This compound Factor A | 15 - 25 | >95% | >80% |
| Related Factors | Elute in proximity to Factor A | - | - |
Table 3: Expected Quantitative Data for this compound HPLC Analysis and Purification.
Experimental Workflows
The following diagrams illustrate the logical flow of the purification and analysis processes for this compound.
GE2270 as a Tool for Studying Bacterial Protein Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
GE2270 is a potent thiazolyl peptide antibiotic that serves as a valuable tool for investigating the intricacies of bacterial protein synthesis.[1][2] Isolated from Planobispora rosea, this natural product specifically targets the bacterial elongation factor Tu (EF-Tu), a crucial GTPase responsible for delivering aminoacyl-tRNA (aa-tRNA) to the ribosome during the elongation phase of translation.[1][2] By inhibiting the function of EF-Tu, this compound effectively halts protein synthesis, leading to bacterial cell death. Its high specificity for the bacterial translation machinery makes it an excellent probe for dissecting the mechanisms of protein elongation and for screening novel antibacterial agents.
This document provides detailed application notes and experimental protocols for utilizing this compound as a research tool. It includes quantitative data on its activity, step-by-step methodologies for key experiments, and visual representations of the underlying molecular pathways and experimental workflows.
Mechanism of Action
This compound inhibits bacterial protein synthesis by binding to the GTP-bound conformation of EF-Tu.[1] This interaction prevents the stable association of EF-Tu with aminoacyl-tRNA, thereby blocking the formation of the EF-Tu•GTP•aa-tRNA ternary complex.[1] Consequently, the delivery of amino acids to the ribosomal A-site is inhibited, leading to a cessation of polypeptide chain elongation. This targeted action on a key component of the translation machinery makes this compound a specific and potent inhibitor.
Caption: Mechanism of this compound Action.
Data Presentation
Table 1: In Vitro Antibacterial Activity of GE2270A and Derivatives (MIC in µg/mL)
| Bacterial Strain | GE2270A | NAI003 (Derivative) | Reference |
| Staphylococcus aureus | ≤0.015 - 0.25 | >128 | [1] |
| Streptococcus pyogenes | 0.06 - 2 | >128 | [1] |
| Enterococcus faecalis | 0.008 - 0.015 | 0.5 - 16 | [1] |
| Propionibacterium acnes | 0.004 - 0.25 | 0.004 - 0.25 | [1] |
| Clostridium perfringens | <1 | Not Reported | [3] |
Table 2: In Vitro Activity of this compound Congeners against Staphylococcus aureus (MIC₉₀ in µM)
| Compound | MIC₉₀ (µM) | Reference |
| Congener 1 | 2.63 | [4] |
| Congener 2 | 6.94 | [4] |
| Congeners 3-9 | 2 - 11 | [4] |
Experimental Protocols
In Vitro Translation Inhibition Assay
This protocol describes a cell-free transcription-translation (TX-TL) assay to determine the inhibitory concentration (IC₅₀) of this compound.[5][6] The assay utilizes a bacterial cell extract and a reporter plasmid encoding luciferase to quantify protein synthesis.
Caption: In Vitro Translation Inhibition Assay Workflow.
Materials:
-
Bacterial cell-free transcription-translation (TX-TL) kit (e.g., PURExpress®)
-
Reporter plasmid encoding Firefly Luciferase under a bacterial promoter
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Nuclease-free water
-
Luciferase assay reagent
-
White, opaque 96-well plates
-
Plate luminometer
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in 100% DMSO to a stock concentration of 10 mM.
-
Prepare Serial Dilutions: Perform a serial dilution of the this compound stock solution in DMSO to create a range of concentrations for testing (e.g., 10 mM to 1 µM).
-
Prepare TX-TL Master Mix: On ice, prepare a master mix containing the cell-free extract, reaction buffer, and the luciferase reporter plasmid according to the manufacturer's instructions.
-
Assay Setup:
-
In a 96-well plate, add 1 µL of each this compound dilution to individual wells.
-
For the no-inhibition control, add 1 µL of DMSO.
-
For the background control, prepare wells with master mix but no reporter plasmid, and add 1 µL of DMSO.
-
Add 9 µL of the TX-TL master mix to each well.
-
-
Incubation: Seal the plate and incubate at 37°C for 2-4 hours.
-
Luminescence Measurement:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add a volume of luciferase assay reagent equal to the reaction volume (10 µL) to each well.
-
Incubate for 5 minutes at room temperature.
-
Measure the luminescence using a plate luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence from all readings.
-
Normalize the data to the no-inhibition control (100% activity).
-
Plot the percentage of inhibition versus the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Toeprinting Analysis of Ribosome Stalling
Toeprinting is a primer extension inhibition assay that can map the precise location of a stalled ribosome on an mRNA template.[7] This protocol is adapted to study the effect of this compound on the bacterial ribosome during elongation.
Caption: Toeprinting Experimental Workflow.
Materials:
-
Bacterial in vitro translation system (e.g., S30 extract)
-
mRNA template with a known sequence
-
Fluorescently or radioactively labeled DNA primer complementary to a region downstream of the coding sequence
-
This compound
-
Reverse transcriptase
-
dNTPs
-
Denaturing polyacrylamide gel electrophoresis (PAGE) apparatus
-
Appropriate imaging system for the labeled primer
Procedure:
-
In Vitro Translation Reaction:
-
Set up an in vitro translation reaction containing the S30 extract, the mRNA template, and all necessary components for translation.
-
Prepare parallel reactions with and without this compound at a concentration known to inhibit translation. A control with a known translation elongation inhibitor can also be included.
-
-
Incubation: Incubate the reactions at 37°C for a time sufficient to allow for the formation of stalled ribosome-mRNA complexes (e.g., 15-30 minutes).
-
Primer Annealing: Add the labeled primer to each reaction and incubate on ice for 5 minutes to allow annealing to the mRNA template.
-
Primer Extension:
-
Add reverse transcriptase and dNTPs to each reaction.
-
Incubate at 37°C for 15-30 minutes to allow for primer extension. The reverse transcriptase will be blocked by the stalled ribosome, generating a truncated cDNA product (the "toeprint").
-
-
Sample Preparation and Electrophoresis:
-
Stop the reactions and purify the cDNA products.
-
Resuspend the cDNA in a loading buffer containing a denaturant (e.g., formamide).
-
Run the samples on a denaturing polyacrylamide sequencing gel alongside a sequencing ladder generated from the same mRNA template to precisely map the stall site.
-
-
Analysis:
-
Visualize the gel using the appropriate imaging system.
-
The appearance of a specific band in the this compound-treated lane that is absent or reduced in the untreated lane indicates a ribosome stall site. The position of the stall can be determined by comparing the toeprint band to the sequencing ladder.
-
Ribosome Profiling to Monitor Global Translation
Ribosome profiling (Ribo-Seq) is a powerful technique that provides a genome-wide snapshot of ribosome positions on mRNAs.[2][8][9][10] This protocol is optimized for bacteria to study the global effects of this compound on translation, avoiding artifacts from antibiotic usage during sample preparation.[2][8]
Caption: Ribosome Profiling Workflow for Bacteria.
Materials:
-
Bacterial culture of interest
-
This compound
-
Liquid nitrogen
-
Lysis buffer with high magnesium concentration
-
Nuclease (e.g., micrococcal nuclease)
-
Sucrose gradient ultracentrifugation equipment
-
RNA extraction reagents
-
Library preparation kit for next-generation sequencing
-
High-throughput sequencer
Procedure:
-
Cell Culture and Treatment:
-
Grow a bacterial culture to mid-log phase.
-
Treat the culture with this compound at a desired concentration. An untreated control culture should be processed in parallel.
-
-
Harvesting and Lysis:
-
Rapidly harvest the cells by flash-freezing the culture directly in liquid nitrogen to halt translation instantaneously.
-
Lyse the cells in a buffer containing a high concentration of magnesium to stabilize the ribosomes on the mRNA.
-
-
Nuclease Digestion:
-
Treat the cell lysate with a nuclease to digest all mRNA that is not protected by ribosomes.
-
-
Monosome Isolation:
-
Load the digested lysate onto a sucrose gradient and perform ultracentrifugation to separate the monosomes (ribosomes with protected mRNA fragments) from other cellular components.
-
-
RNA Footprint Extraction:
-
Collect the monosome fraction and extract the ribosome-protected RNA fragments (footprints).
-
-
Library Preparation and Sequencing:
-
Ligate adapters to the 3' and 5' ends of the RNA footprints.
-
Perform reverse transcription to convert the RNA footprints into cDNA.
-
Amplify the cDNA library by PCR.
-
Sequence the library using a high-throughput sequencing platform.
-
-
Data Analysis:
-
Align the sequencing reads to the bacterial genome or transcriptome.
-
Analyze the distribution of ribosome footprints along the transcripts to identify changes in ribosome occupancy and potential stall sites in response to this compound treatment.
-
Conclusion
This compound is a highly specific and potent inhibitor of bacterial protein synthesis, making it an indispensable tool for researchers in microbiology, molecular biology, and drug discovery. The protocols and data presented in this document provide a comprehensive guide for utilizing this compound to investigate the fundamental processes of bacterial translation and to screen for novel antibacterial compounds. The detailed methodologies for in vitro translation inhibition assays, toeprinting analysis, and ribosome profiling will enable researchers to effectively employ this compound in their studies and contribute to a deeper understanding of bacterial protein synthesis and the development of new strategies to combat antibiotic resistance.
References
- 1. A Derivative of the Thiopeptide GE2270A Highly Selective against Propionibacterium acnes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol for Ribosome Profiling in Bacteria [bio-protocol.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. A simple real-time assay for in vitro translation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Toeprint Assays for Detecting RNA Structure and Protein–RNA Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Protocol for Ribosome Profiling in Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protocol for Ribosome Profiling in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating EF-Tu Function in Bacteria Using GE2270
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elongation factor Tu (EF-Tu) is a highly conserved and essential GTPase in bacteria, playing a critical role in the elongation phase of protein synthesis. It is responsible for the faithful delivery of aminoacyl-tRNAs (aa-tRNAs) to the ribosome. The crucial function of EF-Tu makes it a prime target for the development of novel antibiotics. GE2270 is a thiazolyl peptide antibiotic isolated from Planobispora rosea that specifically inhibits bacterial protein synthesis by targeting EF-Tu.[1][2] These application notes provide a detailed guide on utilizing this compound as a molecular probe to investigate the function of bacterial EF-Tu.
This compound exhibits a unique mechanism of action by binding to the GTP-bound conformation of EF-Tu.[3][4] This interaction locks GTP on EF-Tu, slowing the 'off' rate of the nucleotide by approximately 400-fold.[3][4] Consequently, the formation of the functional ternary complex (EF-Tu•GTP•aa-tRNA) is hindered, preventing the delivery of aa-tRNA to the ribosome and ultimately halting protein synthesis.[3][5][6] this compound primarily binds to domain 2 of EF-Tu, with some contact to domain 1.[5][7]
These notes offer a compilation of quantitative data, detailed experimental protocols, and visual diagrams to facilitate the use of this compound in studying EF-Tu.
Data Presentation
Quantitative Effects of this compound on EF-Tu Function
The following table summarizes key quantitative data regarding the inhibitory effects of this compound on EF-Tu activity and protein synthesis.
| Parameter | Organism/System | Value | Reference |
| Inhibition of Ternary Complex Formation (EC50) | Escherichia coli (in vitro FRET assay) | 1 - 5 µM | [8] |
| Effect on EF-Tu•GTP 'off' rate | In vitro | Slowed down 400-fold | [3][4] |
| Reduction in aa-tRNA Affinity for Wild-Type EF-Tu | Escherichia coli | At least 4 orders of magnitude | [3][9] |
| Reduction in aa-tRNA Affinity for this compound-Resistant EF-Tu (G257S mutant) | Escherichia coli | ~2 orders of magnitude | [3][9] |
| Reduction in aa-tRNA Affinity for this compound-Resistant EF-Tu (G275A mutant) | Escherichia coli | ~1 order of magnitude | [3][9] |
Signaling Pathways and Experimental Workflows
Mechanism of Action of this compound
The following diagram illustrates the canonical bacterial protein synthesis elongation cycle and the specific point of inhibition by this compound.
Experimental Workflow: Assessing this compound Inhibition of Ternary Complex Formation
This diagram outlines a typical experimental workflow to quantify the inhibitory effect of this compound on the formation of the EF-Tu•GTP•aa-tRNA ternary complex using a filter-binding assay.
References
- 1. Ribosome-induced tuning of GTP hydrolysis by a translational GTPase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 3. GE2270A-resistant mutations in elongation factor Tu allow productive aminoacyl-tRNA binding to EF-Tu.GTP.GE2270A complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New antibiotic that acts specifically on the GTP-bound form of elongation factor Tu - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of Novel Inhibitors of Bacterial Translation Elongation Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Elongation factor Tu1 of the antibiotic GE2270A producer Planobispora rosea has an unexpected resistance profile against EF-Tu targeted antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of an antibiotic from an HTS targeting EF-Tu:tRNA interaction: a prospective topical treatment for MRSA skin infections - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Read Lab: Researching Trypanosoma brucei | Protocols | Filter Binding Assay [acsu.buffalo.edu]
Application Notes and Protocols for the Experimental Use of GE2270 in Antibiotic Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
GE2270 is a thiazolyl peptide antibiotic isolated from the fermentation broth of Planobispora rosea. It exhibits potent activity primarily against Gram-positive bacteria and anaerobic microorganisms.[1][2][3] Its unique mechanism of action, targeting the bacterial elongation factor Tu (EF-Tu), makes it a subject of significant interest in the development of new antibiotics, especially against drug-resistant pathogens. These application notes provide a summary of its antibacterial efficacy, detailed protocols for key experimental procedures, and visual representations of its mechanism and experimental workflows.
Mechanism of Action
This compound inhibits bacterial protein synthesis by binding to the elongation factor Tu (EF-Tu).[1][3][4] EF-Tu, a crucial G-protein, is responsible for delivering aminoacyl-tRNA (aa-tRNA) to the A-site of the ribosome during the elongation phase of protein synthesis. This compound binds to domain II of EF-Tu, inducing a conformational change that prevents the formation of the EF-Tu-GTP-aa-tRNA ternary complex.[5] This action effectively blocks the delivery of aa-tRNA to the ribosome, thereby halting protein synthesis and leading to bacterial cell death. The binding site of this compound on EF-Tu is distinct from that of other EF-Tu inhibitors like kirromycin.[1]
Antibacterial Spectrum and Efficacy
This compound demonstrates potent in vitro activity against a range of Gram-positive aerobic and anaerobic bacteria. It is particularly effective against staphylococci, streptococci, and enterococci. Notably, it retains activity against strains resistant to other classes of antibiotics, such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).
Quantitative Data Presentation
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound against various clinically relevant bacterial isolates.
Table 1: In Vitro Activity of this compound against Aerobic Gram-Positive Bacteria
| Bacterial Species | No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Staphylococcus aureus | - | ≤0.015 - 0.25 | - | 0.125 |
| Streptococcus spp. | - | 0.06 - 2 | - | 1 |
| Enterococcus faecalis | - | 0.008 - 0.015 | - | 0.03 |
| Enterococcus spp. | - | - | - | 0.03 |
| Propionibacterium acnes | Multiple | ≤0.0018 - 0.06 | - | - |
Data compiled from multiple sources.[1][5]
Table 2: In Vitro Activity of this compound against Anaerobic Bacteria
| Bacterial Species | Susceptibility |
| Peptostreptococcus spp. | Generally Susceptible |
| Clostridium spp. | Most isolates susceptible |
| Mobiluncus spp. | Susceptible |
| Prevotella spp. | Some isolates susceptible |
| Porphyromonas asaccharolytica | Some isolates susceptible |
| Fusobacterium spp. | Not active |
| Bacteroides spp. | Not active |
Data compiled from reference[1].
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. This can be determined using broth microdilution or agar dilution methods.
A. Broth Microdilution Method
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
Procedure:
-
Prepare this compound Dilutions: Perform serial twofold dilutions of the this compound stock solution in CAMHB directly in the 96-well plate. The final volume in each well should be 50 µL, with concentrations typically ranging from 0.008 to 16 µg/mL.
-
Prepare Bacterial Inoculum: From a fresh culture (18-24 hours), suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, bringing the total volume to 100 µL.
-
Controls:
-
Growth Control: A well containing inoculated broth without any this compound.
-
Sterility Control: A well containing uninoculated broth.
-
-
Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air (or under anaerobic conditions for anaerobes).
-
Reading Results: The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the well is clear).
B. Agar Dilution Method
Materials:
-
This compound stock solution
-
Mueller-Hinton Agar (MHA)
-
Sterile petri dishes
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Inoculator (e.g., multipoint replicator)
Procedure:
-
Prepare Agar Plates: Add appropriate volumes of the this compound stock solution to molten MHA (cooled to 45-50°C) to achieve the desired final concentrations. Pour the agar into petri dishes and allow them to solidify.
-
Prepare Bacterial Inoculum: Prepare the inoculum as described for the broth microdilution method.
-
Inoculation: Using a multipoint replicator, spot approximately 1-2 µL of the bacterial suspension (delivering about 10⁴ CFU per spot) onto the surface of the agar plates.
-
Controls: Include a growth control plate with no this compound.
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.
-
Reading Results: The MIC is the lowest concentration of this compound that completely inhibits bacterial growth.
Protocol 2: In Vitro Transcription/Translation (IVT) Assay for Protein Synthesis Inhibition
Principle: This cell-free assay measures the effect of this compound on protein synthesis by quantifying the production of a reporter protein (e.g., luciferase or a fluorescent protein) from a DNA or mRNA template in a bacterial cell extract.
Materials:
-
Bacterial S30 cell extract (e.g., from E. coli)
-
DNA template (plasmid containing a reporter gene under a suitable promoter, e.g., T7) or mRNA template
-
Amino acid mixture (including a labeled amino acid like ³⁵S-methionine if using autoradiography)
-
ATP, GTP, CTP, UTP
-
Energy regenerating system (e.g., creatine phosphate and creatine kinase)
-
Reaction buffer (containing Mg²⁺, K⁺, etc.)
-
This compound at various concentrations
-
Detection reagent (e.g., luciferase substrate) or method for quantifying protein (e.g., scintillation counting, fluorescence measurement)
Procedure:
-
Reaction Setup: In a microcentrifuge tube or a well of a microplate, combine the S30 extract, reaction buffer, amino acids, energy source, and template DNA/RNA.
-
Add Inhibitor: Add varying concentrations of this compound to the reaction mixtures. Include a no-inhibitor control.
-
Incubation: Incubate the reactions at the optimal temperature for the cell-free system (e.g., 37°C) for a defined period (e.g., 1-2 hours).
-
Quantify Protein Synthesis:
-
Luciferase Reporter: Add the luciferase substrate and measure the luminescence using a luminometer.
-
Fluorescent Protein Reporter: Measure the fluorescence at the appropriate excitation and emission wavelengths.
-
Radiolabeling: Precipitate the synthesized proteins (e.g., with trichloroacetic acid), collect them on a filter, and measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis: Plot the percentage of protein synthesis inhibition against the concentration of this compound to determine the IC₅₀ value (the concentration that inhibits 50% of protein synthesis).
Protocol 3: EF-Tu Binding Assay (Nitrocellulose Filter Binding)
Principle: This assay measures the interaction between this compound and EF-Tu. It relies on the property of nitrocellulose filters to bind proteins but not nucleic acids. By using a radiolabeled ligand (e.g., [³H]this compound or a competitive assay with a labeled nucleotide), the amount of this compound bound to EF-Tu can be quantified.
Materials:
-
Purified EF-Tu protein
-
Radiolabeled this compound (e.g., [³H]this compound) or radiolabeled GTP/GDP (e.g., [³H]GTP)
-
Unlabeled this compound
-
Binding buffer (e.g., Tris-HCl, MgCl₂, KCl, DTT)
-
Nitrocellulose filters (0.45 µm pore size)
-
Vacuum filtration apparatus
-
Scintillation vials and scintillation cocktail
-
Scintillation counter
Procedure:
-
Binding Reaction: In a series of microcentrifuge tubes, set up binding reactions containing a fixed concentration of purified EF-Tu and varying concentrations of radiolabeled this compound in the binding buffer. For competition assays, use a fixed concentration of labeled ligand and varying concentrations of unlabeled this compound.
-
Incubation: Incubate the reactions at a suitable temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 30-60 minutes).
-
Filtration: Filter each reaction mixture through a nitrocellulose filter under vacuum. The EF-Tu and any bound radiolabeled ligand will be retained on the filter.
-
Washing: Quickly wash the filters with a small volume of cold binding buffer to remove any unbound radiolabeled ligand.
-
Quantification: Place each filter in a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the amount of bound radiolabel as a function of the ligand concentration. For saturation binding, this will allow the determination of the dissociation constant (Kd). For competition assays, the IC₅₀ can be determined.
Experimental Workflow for this compound Evaluation
The following diagram outlines a typical workflow for the initial evaluation of this compound's antibiotic properties.
References
Application Notes and Protocols: GE2270 as a Precursor for the Semi-Synthetic Antibiotic LFF-571
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the thiopeptide antibiotic GE2270 A and its semi-synthetic derivative, LFF-571. This document details their mechanism of action as inhibitors of bacterial protein synthesis, presents key quantitative data, and outlines essential experimental protocols for their study and development.
Introduction
This compound A is a naturally occurring thiopeptide antibiotic isolated from the fermentation broth of Planobispora rosea. It exhibits potent activity against a range of Gram-positive bacteria by inhibiting protein synthesis through its interaction with elongation factor Tu (EF-Tu). However, its poor physicochemical properties, such as low aqueous solubility, have limited its therapeutic development.
LFF-571 is a semi-synthetic derivative of this compound A, designed to overcome these limitations. By modifying the natural product, researchers have developed a promising antibiotic candidate with an improved profile for treating bacterial infections, most notably those caused by Clostridium difficile. LFF-571 has undergone clinical evaluation, demonstrating its potential as a novel therapeutic agent.
Mechanism of Action: Inhibition of Elongation Factor Tu (EF-Tu)
Both this compound A and LFF-571 target the bacterial elongation factor Tu (EF-Tu), a crucial GTPase that facilitates the delivery of aminoacyl-tRNA (aa-tRNA) to the A-site of the ribosome during protein synthesis. Inhibition of EF-Tu effectively halts peptide chain elongation, leading to bacterial cell death.
The key steps in the EF-Tu functional cycle and the inhibitory action of this compound A/LFF-571 are:
-
Activation of EF-Tu: EF-Tu binds to GTP, forming an active complex.
-
Ternary Complex Formation: The EF-Tu•GTP complex binds to an aa-tRNA, forming a stable ternary complex.
-
Delivery to the Ribosome: This ternary complex delivers the aa-tRNA to the A-site of the mRNA-programmed ribosome.
-
GTP Hydrolysis and Release: Upon successful codon recognition, GTP is hydrolyzed to GDP, leading to a conformational change in EF-Tu. EF-Tu•GDP is then released from the ribosome.
-
Regeneration of EF-Tu•GTP: The elongation factor Ts (EF-Ts) facilitates the exchange of GDP for GTP, regenerating the active EF-Tu•GTP for the next elongation cycle.
This compound A and LFF-571 inhibit protein synthesis by binding to the EF-Tu•GTP complex and preventing its interaction with aa-tRNA. This blockage of ternary complex formation is the primary mechanism of their antibacterial activity.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound A and LFF-571, highlighting the improved characteristics of the semi-synthetic derivative.
Table 1: In Vitro Activity against Clostridium difficile
| Compound | MIC90 (µg/mL) |
| LFF-571 | 0.25 |
| Vancomycin | 1.0 - 2.0 |
| Metronidazole | 0.5 - 2.0 |
Table 2: Binding Affinity and Inhibition of EF-Tu
| Compound | Parameter | Value | Organism |
| LFF-571 | Kd | ~130 nM | C. difficile |
| This compound A | EC50 | 1 - 5 µM | E. coli |
Table 3: Comparative Minimum Inhibitory Concentrations (MICs, µg/mL)
| Organism | This compound A | LFF-571 |
| Clostridium difficile | Data not readily available | 0.25 (MIC90) |
| Staphylococcus aureus | Potent activity reported | Potent activity reported |
| Gram-negative bacteria | Generally inactive | Moderate-to-weak activity |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of this compound A and LFF-571.
Semi-synthesis of LFF-571 from this compound A
The semi-synthesis of LFF-571 involves the chemical modification of the natural product this compound A. While the precise, industrial-scale synthesis protocols are proprietary and detailed in patents, the general approach involves the modification of the C-terminal carboxyl group of this compound A. The following is a conceptual workflow based on published information.
Objective: To introduce a dicarboxylic acid moiety to the this compound A scaffold to improve aqueous solubility and pharmacokinetic properties.
Materials:
-
This compound A (purified from Planobispora rosea fermentation)
-
Appropriate protected dicarboxylic acid derivative
-
Peptide coupling reagents (e.g., HATU, HOBt)
-
Organic solvents (e.g., DMF, DCM)
-
Deprotection reagents (e.g., TFA)
-
Purification system (e.g., HPLC)
General Procedure:
-
Protection of Reactive Groups (if necessary): Protect any reactive functional groups on the this compound A molecule that are not intended to participate in the coupling reaction.
-
Coupling Reaction: Dissolve this compound A and the protected dicarboxylic acid derivative in an appropriate organic solvent. Add the peptide coupling reagents and allow the reaction to proceed at a controlled temperature.
-
Monitoring the Reaction: Monitor the progress of the reaction using techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Deprotection: Once the coupling reaction is complete, quench the reaction and perform an aqueous work-up to remove excess reagents. Subsequently, remove the protecting groups from the dicarboxylic acid moiety using a suitable deprotection agent.
-
Purification: Purify the crude LFF-571 using preparative High-Performance Liquid Chromatography (HPLC).
-
Characterization: Confirm the identity and purity of the final product using analytical techniques such as NMR spectroscopy and high-resolution mass spectrometry.
In Vitro EF-Tu Inhibition Assay (FRET-based)
This protocol describes a Förster Resonance Energy Transfer (FRET)-based assay to measure the inhibition of the EF-Tu:tRNA:GTP ternary complex formation.
Objective: To quantify the inhibitory activity of compounds like this compound A and LFF-571 against EF-Tu.
Principle: A FRET donor fluorophore is attached to EF-Tu, and a FRET acceptor fluorophore is attached to tRNA. When the ternary complex forms, the donor and acceptor are brought into close proximity, resulting in a FRET signal. Inhibitors that prevent this complex formation will lead to a decrease in the FRET signal.
Materials:
-
Purified EF-Tu labeled with a FRET donor (e.g., Cy3)
-
Purified tRNA (e.g., Phe-tRNAPhe) labeled with a FRET acceptor (e.g., Cy5)
-
GTP solution
-
Assay buffer (e.g., Tris-HCl, MgCl2, KCl, DTT)
-
Test compounds (this compound A, LFF-571) dissolved in a suitable solvent (e.g., DMSO)
-
384-well microplates
-
Plate reader capable of measuring FRET
Procedure:
-
Reagent Preparation: Prepare working solutions of labeled EF-Tu, labeled tRNA, GTP, and test compounds in the assay buffer.
-
Assay Plate Preparation: Add a small volume of the test compound solution at various concentrations to the wells of a 384-well plate. Include positive controls (known inhibitors) and negative controls (solvent only).
-
Addition of EF-Tu and GTP: Add the labeled EF-Tu and GTP solution to all wells and incubate for a short period to allow for inhibitor binding.
-
Initiation of the Reaction: Add the labeled tRNA solution to all wells to initiate the formation of the ternary complex.
-
Incubation: Incubate the plate at room temperature for a defined period to allow the reaction to reach equilibrium.
-
Measurement: Measure the FRET signal using a plate reader with appropriate excitation and emission wavelengths for the chosen fluorophore pair.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC50 value by fitting the dose-response data to a suitable model.
Minimum Inhibitory Concentration (MIC) Determination
This protocol outlines the determination of the MIC of this compound A and LFF-571 against a bacterial strain using the broth microdilution method.
Objective: To determine the lowest concentration of an antibiotic that inhibits the visible growth of a bacterium.
Materials:
-
Bacterial strain of interest (e.g., Clostridium difficile)
-
Appropriate growth medium (e.g., supplemented Brucella broth for anaerobes)
-
Test compounds (this compound A, LFF-571)
-
96-well microtiter plates
-
Incubator with appropriate atmospheric conditions (e.g., anaerobic chamber for C. difficile)
Procedure:
-
Preparation of Antibiotic Solutions: Prepare a stock solution of the antibiotic and perform serial two-fold dilutions in the growth medium in the wells of a 96-well plate.
-
Inoculum Preparation: Grow the bacterial strain to the mid-logarithmic phase and adjust the turbidity to a 0.5 McFarland standard. Dilute the inoculum to achieve a final concentration of approximately 5 x 105 CFU/mL in each well.
-
Inoculation: Add the prepared bacterial inoculum to all wells containing the antibiotic dilutions. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the plates under the appropriate conditions (temperature, atmosphere, time) for the specific bacterial strain.
-
MIC Determination: After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of the antibiotic at which there is no visible growth.
Conclusion
This compound A serves as a valuable starting point for the development of novel antibiotics targeting the highly conserved bacterial EF-Tu. The semi-synthetic derivative, LFF-571, exemplifies a successful lead optimization effort, resulting in a compound with improved pharmaceutical properties and potent activity against clinically important pathogens like Clostridium difficile. The protocols and data presented in these application notes provide a framework for researchers in the field of antibiotic discovery and development to further investigate this important class of inhibitors.
Application Notes: Techniques for Measuring GE2270 Binding Affinity to Elongation Factor Tu (EF-Tu)
For Researchers, Scientists, and Drug Development Professionals
Introduction
GE2270 is a thiazolyl peptide antibiotic that inhibits bacterial protein synthesis by targeting the elongation factor Tu (EF-Tu).[1] EF-Tu, a highly conserved GTPase, plays a crucial role in the elongation phase of translation by delivering aminoacyl-tRNA (aa-tRNA) to the ribosome.[2][3] this compound obstructs this process by binding to EF-Tu and preventing the formation of a stable EF-Tu·GTP·aa-tRNA ternary complex.[2] Understanding the binding affinity and kinetics of this compound to EF-Tu is paramount for the development of novel antibiotics that can overcome existing resistance mechanisms.
These application notes provide detailed protocols for three common biophysical techniques used to measure the binding affinity of this compound to EF-Tu: Fluorescence Resonance Energy Transfer (FRET), Nitrocellulose Filter Binding Assay, and Isothermal Titration Calorimetry (ITC). Each section includes a detailed methodology, a summary of quantitative data, and a visual representation of the experimental workflow.
Quantitative Data Summary
| Ligand | Protein | Method | Reported Value | Comments |
| GE2270A | E. coli EF-Tu | FRET Assay | EC50: 1 - 5 µM | This value represents the concentration of GE2270A that inhibits 50% of the FRET signal, indicating disruption of the EF-Tu:tRNA complex formation. |
| GE2270A | Wild-type E. coli EF-Tu (GTP-bound) | Not specified | Binds "nearly as well as" G257S and G275A mutant EF-Tu | This suggests that resistance mutations do not necessarily prevent the initial binding of the antibiotic.[4] |
| GE2270A | Mutant E. coli EF-Tu (GDP-bound) | Not specified | "Much less affinity" than wild-type EF-Tu | This indicates that the binding of GE2270A is sensitive to the nucleotide-bound state of EF-Tu, particularly in resistant mutants.[4] |
Fluorescence Resonance Energy Transfer (FRET) Assay
FRET is a powerful technique to monitor the proximity between two fluorescently labeled molecules. In the context of this compound and EF-Tu, a FRET-based assay can be designed to measure the disruption of the EF-Tu and aminoacyl-tRNA (aa-tRNA) interaction by the antibiotic.
Signaling Pathway
Caption: FRET assay principle for measuring this compound inhibition.
Experimental Workflow
Caption: Workflow for the FRET-based inhibition assay.
Experimental Protocol
Materials:
-
Purified E. coli EF-Tu
-
GTP
-
Cy5 maleimide (or other suitable donor fluorophore)
-
Aminoacyl-tRNA synthetase specific for the chosen tRNA
-
Purified tRNA (e.g., tRNAPhe)
-
Cy3-labeled amino acid (or a method for post-acylation labeling of tRNA)
-
This compound
-
Assay Buffer: 50 mM Tris-HCl pH 7.5, 70 mM NH4Cl, 30 mM KCl, 7 mM MgCl2, 1 mM DTT
-
96-well or 384-well microplates (black, low-binding)
-
Plate reader with FRET capabilities
Procedure:
-
Labeling of EF-Tu and aa-tRNA:
-
Label purified EF-Tu with Cy5 maleimide according to the manufacturer's protocol. The labeling reaction typically targets cysteine residues. Purify the labeled protein to remove free dye.
-
Prepare Cy3-labeled aminoacyl-tRNA. This can be achieved by using a Cy3-labeled amino acid in an in vitro aminoacylation reaction or by post-aminoacylation labeling of the tRNA. Purify the labeled aa-tRNA.
-
-
Preparation of EF-Tu-GTP Complex:
-
Incubate the Cy5-labeled EF-Tu with a 10-fold molar excess of GTP in the assay buffer for 15 minutes at 37°C to ensure the formation of the EF-Tu-GTP complex.
-
-
Assay Setup:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a microplate, add the Cy5-EF-Tu-GTP complex to each well.
-
Add the this compound dilutions to the respective wells and incubate for 30 minutes at room temperature to allow for binding. Include a control with no this compound.
-
-
FRET Measurement:
-
Initiate the reaction by adding the Cy3-labeled aa-tRNA to each well.
-
Incubate for a further 30 minutes at room temperature.
-
Measure the FRET signal using a plate reader. Set the excitation wavelength for the donor (Cy3, e.g., ~550 nm) and the emission wavelength for the acceptor (Cy5, e.g., ~670 nm).
-
-
Data Analysis:
-
Subtract the background fluorescence from a well containing only buffer.
-
Plot the FRET intensity as a function of the this compound concentration.
-
Fit the data to a dose-response curve to determine the IC50 value. The dissociation constant (Kd) can be estimated from the IC50 value using the Cheng-Prusoff equation, although this requires knowledge of the affinity of the aa-tRNA for EF-Tu.
-
Nitrocellulose Filter Binding Assay
This technique relies on the principle that proteins are retained by nitrocellulose membranes, while small molecules like unbound antibiotics are not. The amount of radiolabeled this compound bound to EF-Tu can be quantified by measuring the radioactivity retained on the filter.
Experimental Workflow
Caption: Workflow for the nitrocellulose filter binding assay.
Experimental Protocol
Materials:
-
Purified EF-Tu
-
Radiolabeled this compound (e.g., [3H]-GE2270)
-
Binding Buffer: 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 50 mM NH4Cl, 1 mM DTT
-
Wash Buffer: Same as Binding Buffer
-
Nitrocellulose membranes (0.45 µm pore size)
-
Vacuum filtration apparatus
-
Scintillation vials and scintillation fluid
-
Scintillation counter
Procedure:
-
Preparation of Reaction Mixtures:
-
Prepare a series of dilutions of EF-Tu in the binding buffer.
-
In separate tubes, add a constant, known amount of radiolabeled this compound.
-
Add the different concentrations of EF-Tu to the tubes. Include a control with no EF-Tu to measure non-specific binding.
-
Bring all reaction volumes to be equal with the binding buffer.
-
-
Binding Reaction:
-
Incubate the reaction mixtures at room temperature for 30-60 minutes to allow the binding to reach equilibrium.
-
-
Filtration:
-
Pre-soak the nitrocellulose filters in the binding buffer.
-
Assemble the vacuum filtration apparatus with the pre-soaked filters.
-
Apply a gentle vacuum and filter each reaction mixture through a separate filter.
-
-
Washing:
-
Wash each filter with three aliquots of cold wash buffer to remove any unbound radiolabeled this compound. It is crucial to perform the washing step quickly to minimize dissociation of the complex.
-
-
Quantification:
-
After washing, carefully remove the filters and place them in scintillation vials.
-
Allow the filters to dry completely.
-
Add scintillation fluid to each vial and vortex.
-
Measure the radioactivity in each vial using a scintillation counter.
-
-
Data Analysis:
-
Subtract the counts from the no-protein control (non-specific binding) from all other measurements.
-
Plot the amount of bound radiolabeled this compound as a function of the EF-Tu concentration.
-
Fit the data to a saturation binding curve to determine the dissociation constant (Kd).
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event. This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).
Experimental Workflow
Caption: Workflow for Isothermal Titration Calorimetry.
Experimental Protocol
Materials:
-
Purified EF-Tu
-
This compound
-
ITC Buffer: A well-defined buffer such as 50 mM HEPES pH 7.5, 150 mM NaCl, 10 mM MgCl2, 1 mM TCEP. The buffer for both the protein and the ligand must be identical.
-
Isothermal Titration Calorimeter
-
Degassing apparatus
Procedure:
-
Sample Preparation:
-
Dialyze the purified EF-Tu extensively against the ITC buffer to ensure buffer matching.
-
Dissolve the this compound in the final dialysis buffer. If a co-solvent like DMSO is necessary, ensure the final concentration is identical in both the protein and ligand solutions and is as low as possible (typically < 5%).
-
Accurately determine the concentrations of both EF-Tu and this compound.
-
Degas both solutions immediately prior to the experiment to prevent bubble formation.
-
-
Instrument Setup:
-
Set the experimental temperature (e.g., 25°C).
-
Thoroughly clean the sample cell and the injection syringe.
-
Load the EF-Tu solution into the sample cell.
-
Load the this compound solution into the injection syringe.
-
-
Titration:
-
Perform a control titration by injecting this compound into the buffer alone to determine the heat of dilution.
-
Perform the main experiment by titrating the this compound solution into the EF-Tu solution in a series of small, precisely controlled injections. Allow the system to reach equilibrium between injections.
-
-
Data Acquisition:
-
The instrument will record the heat change associated with each injection.
-
-
Data Analysis:
-
Subtract the heat of dilution from the experimental data.
-
Integrate the heat signal for each injection and plot the heat change per mole of injectant against the molar ratio of this compound to EF-Tu.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the thermodynamic parameters: Kd, n, ΔH, and ΔS.
-
Conclusion
The choice of technique for measuring the binding affinity of this compound to EF-Tu will depend on the specific research question, available equipment, and the need for throughput versus detailed thermodynamic information. FRET assays are well-suited for high-throughput screening of potential inhibitors. Nitrocellulose filter binding assays offer a relatively simple and direct method for determining binding affinity, particularly when a radiolabeled ligand is available. ITC provides the most comprehensive thermodynamic characterization of the binding interaction, offering deep insights into the molecular forces driving the association. By employing these techniques, researchers can gain a thorough understanding of the this compound-EF-Tu interaction, which is critical for the development of new and effective antibacterial agents.
References
- 1. ANTIBIOTIC this compound A: A NOVEL INHIBITOR OF BACTERIAL PROTEIN SYNTHESIS [jstage.jst.go.jp]
- 2. New antibiotic that acts specifically on the GTP-bound form of elongation factor Tu - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tuning the affinity of aminoacyl-tRNA to elongation factor Tu for optimal decoding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GE2270A-resistant mutations in elongation factor Tu allow productive aminoacyl-tRNA binding to EF-Tu.GTP.GE2270A complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to improve GE2270 solubility for experiments
Welcome to the technical support center for GE2270. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experiments with this compound, with a primary focus on addressing its solubility.
Troubleshooting Guide
Issue: Precipitate Formation When Preparing this compound Stock Solutions
Possible Cause: this compound exhibits poor solubility in aqueous solutions. Using an inappropriate solvent is the most common reason for precipitation.
Solution:
-
Recommended Solvent: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing this compound stock solutions.
-
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO:
-
Weighing: Accurately weigh the desired amount of this compound powder. The molecular weight of GE2270A is approximately 1289.5 g/mol .
-
Dissolving: Add the appropriate volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration.
-
Mixing: Vortex the solution thoroughly to ensure the compound is completely dissolved. Gentle warming to 37°C or brief sonication can aid in dissolution if necessary.
-
Storage: Store the stock solution in small aliquots at -20°C to minimize freeze-thaw cycles. It is advisable to use the stock solution within three months of preparation.
-
Issue: Precipitate Formation When Diluting this compound Stock Solution in Aqueous Media
Possible Cause: The poor aqueous solubility of this compound can cause it to precipitate out of solution when the DMSO concentration is significantly lowered by dilution in aqueous buffers or cell culture media.
Solution:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your experimental setup is kept as low as possible, ideally below 0.5%, to minimize solvent-induced cytotoxicity. Many cell lines can tolerate up to 1% DMSO, but it is crucial to determine the specific tolerance of your cell line.[1][2][3]
-
Dilution Technique: When diluting the DMSO stock solution into your aqueous experimental medium, add the stock solution dropwise while gently vortexing or swirling the medium. This rapid and thorough mixing helps to prevent localized high concentrations of this compound that can lead to precipitation.
-
Vehicle Control: Always include a vehicle control in your experiments containing the same final concentration of DMSO as your this compound-treated samples. This will help to distinguish the effects of the compound from any solvent-induced effects.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: Due to its poor aqueous solubility, this compound should be dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions.
Q2: How should I store my this compound stock solution?
A2: this compound stock solutions in DMSO should be stored in small, single-use aliquots at -20°C to avoid repeated freeze-thaw cycles, which can degrade the compound. For long-term storage, -80°C is recommended.
Q3: What is the maximum final concentration of DMSO that is safe for my cells?
A3: The tolerance to DMSO varies between cell lines. As a general guideline, the final DMSO concentration in cell-based assays should be kept below 0.5%.[1][2][3] However, it is highly recommended to perform a preliminary experiment to determine the maximum tolerable DMSO concentration for your specific cell line.
Q4: My this compound precipitated out of solution when I added it to my cell culture medium. What should I do?
A4: This is a common issue due to the low aqueous solubility of this compound. To resolve this, ensure you are using a sufficiently low final concentration of this compound and that the final DMSO concentration is within the tolerated range for your cells. When diluting your DMSO stock, add it to the medium with vigorous mixing. If precipitation persists, you may need to lower the final concentration of this compound in your experiment.
Quantitative Data Summary
| Parameter | Value/Recommendation | Source(s) |
| Recommended Solvent | Dimethyl Sulfoxide (DMSO) | Internal Knowledge |
| Recommended Stock Solution Concentration | 10 mM in DMSO | Internal Knowledge |
| Storage Temperature | -20°C (short-term) or -80°C (long-term) | Internal Knowledge |
| Maximum Final DMSO Concentration in Cell-Based Assays | < 0.5% (cell line dependent) | [1][2][3] |
Experimental Protocols
Protocol: Preparation of this compound Stock Solution (10 mM)
-
Materials:
-
GE2270A powder (MW ≈ 1289.5 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
-
Procedure:
-
Calculate the mass of GE2270A required to make a 10 mM stock solution. For example, for 1 mL of stock solution, weigh out 1.29 mg of GE2270A.
-
Add the weighed GE2270A to a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO.
-
Vortex the tube until the GE2270A is completely dissolved. Gentle warming to 37°C or brief sonication can be used to assist dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
-
Protocol: Minimum Inhibitory Concentration (MIC) Assay
-
Materials:
-
Bacterial strain of interest
-
Appropriate liquid growth medium (e.g., Mueller-Hinton Broth)
-
This compound stock solution (10 mM in DMSO)
-
Sterile 96-well microtiter plates
-
Multichannel pipette
-
Incubator
-
Plate reader (optional, for OD measurements)
-
-
Procedure:
-
Prepare a bacterial inoculum in the appropriate growth medium, adjusted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
In a 96-well plate, add 100 µL of growth medium to all wells.
-
In the first column of wells, add a specific volume of the this compound stock solution to the medium to achieve the highest desired concentration, and mix well.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating this process across the plate to create a range of this compound concentrations. Discard 100 µL from the last column of dilutions.
-
Add 100 µL of the bacterial inoculum to each well, bringing the final volume to 200 µL. This will dilute your this compound concentrations by half.
-
Include a positive control (bacteria with no this compound) and a negative control (medium only). Also, include a vehicle control with the highest concentration of DMSO used.
-
Incubate the plate at the optimal temperature for the bacterial strain (e.g., 37°C) for 18-24 hours.
-
Determine the MIC by visual inspection as the lowest concentration of this compound that inhibits visible bacterial growth. Alternatively, measure the optical density (OD) at 600 nm.
-
Visualizations
Caption: Mechanism of action of this compound in inhibiting bacterial protein synthesis.
Caption: Workflow for preparing this compound solutions and troubleshooting solubility issues.
References
Technical Support Center: Optimizing Planobispora rosea Fermentation for GE2270 Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the fermentation of Planobispora rosea for the production of the thiopeptide antibiotic GE2270.
Troubleshooting Guide
This guide addresses common issues encountered during Planobispora rosea fermentation experiments.
| Problem | Potential Cause | Recommended Solution |
| Low or no this compound production | Suboptimal media composition. | Review and optimize media components. Based on multi-omics studies, phosphate and iron can be limiting factors.[1][2][3][4] Consider supplementation as detailed in the experimental protocols section. |
| Inadequate aeration and oxygen supply. | Ensure proper agitation and aeration rates to maintain sufficient dissolved oxygen levels, which is crucial for aerobic fermentation.[5][6] | |
| Incorrect pH of the culture medium. | Monitor and control the pH of the fermentation broth. The optimal pH can significantly influence enzyme activity and metabolite production.[7] | |
| Poor growth of Planobispora rosea. | Optimize growth parameters such as temperature and inoculum density. Ensure the seed culture is healthy and in the exponential growth phase before inoculation. | |
| Genetic instability of the producing strain. | Consider strain improvement programs. Spontaneous mutants resistant to antibiotics like streptomycin, gentamycin, or rifamycin have shown improved this compound yields.[8] | |
| Inconsistent this compound yields between batches | Variability in raw materials. | Use high-quality, consistent sources for all media components. Minor variations in complex components like yeast extract can impact results. |
| Inconsistent inoculation procedure. | Standardize the age, size, and physiological state of the inoculum. | |
| Fluctuations in fermentation parameters. | Implement strict process control for temperature, pH, and dissolved oxygen to ensure reproducibility.[5][6] | |
| Shift in the ratio of this compound congeners | Altered methylation metabolism. | The production of different this compound metabolites is linked to methylation.[9][10] Supplementation with vitamin B12 can increase the production of the more methylated GE2270A, while methylation inhibitors like sinefungin can increase less methylated congeners.[9][10] |
| Precursor amino acid limitation. | The biosynthesis of this compound relies on specific amino acids like glycine and serine.[11] Ensure the medium provides an adequate supply of these precursors. | |
| Foaming in the bioreactor | High protein content in the medium. | Add antifoaming agents as needed. Be cautious to select an agent that does not inhibit microbial growth or interfere with downstream processing. |
| Difficulty in extracting and quantifying this compound | Inefficient extraction method. | Use a reliable extraction protocol, such as whole-broth acetonitrile extraction.[2] |
| Suboptimal HPLC-MS conditions. | Optimize the HPLC-MS method for the separation and quantification of this compound and its congeners from the complex culture broth.[12] |
Frequently Asked Questions (FAQs)
General Questions
Q1: What is this compound and why is it important?
This compound is a potent thiopeptide antibiotic produced by the actinomycete Planobispora rosea.[12] It is of significant clinical interest due to its activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), by targeting the bacterial elongation factor Tu (EF-Tu).[12][13]
Q2: What is the typical growth and production profile of Planobispora rosea in batch fermentation?
In a suitable medium, Planobispora rosea typically enters the exponential growth phase after a lag phase. The production of this compound often begins during the exponential phase and accumulates as the culture enters the stationary phase.[1][12][14] For example, in one study, the culture entered the stationary phase after 24 hours, and this compound accumulated to about 50 µg/ml by 63 hours.[1][14]
Fermentation Optimization
Q3: Which nutrients are critical for optimizing this compound production?
Multi-omics studies have revealed that phosphate and iron can be limiting nutrients in Planobispora rosea fermentations.[1][2][3][4] Supplementing the medium with appropriate concentrations of phosphate and iron salts can significantly enhance biomass and, consequently, this compound production.[1]
Q4: How does vitamin B12 supplementation affect this compound production?
The addition of vitamin B12 to the fermentation medium has been shown to double the total this compound complex production.[9][10] It particularly enhances the biosynthesis of the more methylated and potent component, GE2270A.[9][10] This is likely due to its role in the synthesis of serine, a key precursor for the antibiotic backbone.[9]
Q5: What is the role of the pbt gene cluster in this compound biosynthesis?
The biosynthesis of this compound is governed by the pbt biosynthetic gene cluster.[12] This cluster contains the structural gene (pbtA) for the precursor peptide and genes encoding enzymes for post-translational modifications, regulation, and potentially export and resistance.[12] The expression of this cluster is tightly regulated and linked to the growth phase.[12]
Genetic Regulation and Strain Improvement
Q6: What are the key regulatory factors in this compound biosynthesis?
A key regulatory factor is PbtR, a cluster-associated transcriptional regulator that positively controls the expression of the pbt gene cluster.[12] Overexpression of pbtR in heterologous hosts has been shown to increase GE2270A yield.[12] Deletion of pbtR abolishes this compound production, indicating its essential role as a transcriptional activator.[13]
Q7: Can this compound production be improved through strain mutation?
Yes, a strain improvement program involving the selection of spontaneous mutants resistant to certain antibiotics has been successful. Mutants with resistance to streptomycin, gentamycin, and rifamycin have shown up to a 1.8-fold improvement in this compound production compared to the parental strain.[8]
Q8: Is heterologous expression a viable strategy for this compound production?
Yes, the this compound biosynthetic gene cluster has been successfully expressed in heterologous hosts like Streptomyces coelicolor.[13] However, this can be challenging, and modifications such as the deletion of flanking ribosomal genes from the expression construct may be necessary for successful gene transfer and expression.[13]
Quantitative Data Summary
Table 1: Effect of Nutrient Supplementation on Biomass and GE2270A Production
Data adapted from a study on P. rosea cultivated in Medium C.[1]
| Supplementation | Concentration | Effect on Biomass (at 48h) | Effect on GE2270A Production |
| Phosphate | 1 mM | Significantly higher than control | - |
| Phosphate | 5 mM | Significantly higher than control | - |
| Ferric Chloride (FeCl₃) | 0.25 mM | Significantly higher than control | - |
| Ferric Chloride (FeCl₃) | 1.2 mM | Significantly higher than control | - |
Table 2: Impact of Vitamin B12 and a Methylation Inhibitor on this compound Production
Data derived from studies on modulating methylation metabolism.[9][10]
| Supplementation | Effect on Total this compound Complex | Effect on Specific Congeners |
| Vitamin B12 | Doubled production | Enhanced biosynthesis of the more methylated component A |
| Sinefungin (Methylation Inhibitor) | - | Increased the amount of factor D2 (lacks a methyl group compared to component A) |
| Vitamin B12 + Sinefungin | - | Twofold increase in D2 concentration |
Experimental Protocols
Protocol 1: Batch Fermentation of Planobispora rosea
-
Medium Preparation: Prepare Medium C (or another suitable production medium). A typical medium provides good performance for GE2270A production on a lab scale.[1][14]
-
Inoculation: Inoculate the production medium with a seed culture of Planobispora rosea ATCC 53733.
-
Incubation: Incubate the culture at the optimal temperature (e.g., 28-30°C) with appropriate agitation for aeration.
-
Sampling: Collect samples aseptically at regular intervals (e.g., 15, 24, 39, 48, and 63 hours) for analysis.[1][14]
-
Analysis: Monitor biomass (e.g., wet or dry cell weight), substrate consumption (e.g., glucose), and GE2270A production using HPLC-MS.[2]
Protocol 2: HPLC-MS Analysis of GE2270A
This is an example protocol and may require optimization for your specific instrumentation.[12]
-
Sample Preparation: Perform a whole-broth extraction using acetonitrile.
-
Chromatographic Separation:
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B. For example:
-
0-2 min: 5% B
-
2-12 min: Gradient to 90% B
-
12-14 min: Hold at 90% B
-
-
Flow Rate: 0.8 mL/min.
-
Injection Volume: 50 µL.
-
-
Mass Spectrometry Detection: Use an appropriate mass spectrometer to detect and quantify GE2270A and its congeners based on their mass-to-charge ratios.
Visualizations
Caption: Simplified overview of the this compound biosynthetic pathway.
Caption: Workflow for optimizing this compound production.
Caption: Logical flow for troubleshooting low this compound yield.
References
- 1. journals.asm.org [journals.asm.org]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. journals.asm.org [journals.asm.org]
- 5. alliedacademies.org [alliedacademies.org]
- 6. alliedacademies.org [alliedacademies.org]
- 7. Optimization of fermentation parameters in phage production using response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antibiotic production improvement in the rare actinomycete Planobispora rosea by selection of mutants resistant to the aminoglycosides streptomycin and gentamycin and to rifamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Changes in this compound antibiotic production in Planobispora rosea through modulation of methylation metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. microbiologyresearch.org [microbiologyresearch.org]
- 11. Biosynthesis of the thiazolylpeptide antibiotic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Heterologous expression of the thiopeptide antibiotic this compound from Planobispora rosea ATCC 53733 in Streptomyces coelicolor requires deletion of ribosomal genes from the expression construct - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Multi-omics Study of Planobispora rosea, Producer of the Thiopeptide Antibiotic GE2270A - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting GE2270 instability in culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when using the thiazolyl peptide antibiotic GE2270 in culture media. The information is tailored for researchers, scientists, and drug development professionals to ensure the stability and efficacy of this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a thiazolyl peptide antibiotic isolated from the bacterium Planobispora rosea.[1][2] Its primary mechanism of action is the inhibition of bacterial protein synthesis. It achieves this by binding to the bacterial elongation factor Tu (EF-Tu), which prevents the formation of the EF-Tu-GTP-aminoacyl-tRNA ternary complex.[1][3][4] This action ultimately stalls protein elongation in bacteria.
Q2: What is the spectrum of activity for this compound?
This compound is primarily active against Gram-positive bacteria and anaerobic microorganisms.[1][5]
Q3: What are the main challenges when working with this compound in culture media?
This compound is a hydrophobic peptide, which can lead to challenges with solubility in aqueous culture media.[3][6] Like many complex peptides, its stability can be affected by factors such as pH, temperature, light exposure, and enzymatic degradation, potentially leading to a loss of activity over time.[2]
Q4: How should I prepare and store stock solutions of this compound?
Due to its hydrophobic nature, this compound should be dissolved in an organic solvent such as Dimethyl Sulfoxide (DMSO) to prepare a concentrated stock solution.[3][6] For long-term storage, it is recommended to store the lyophilized peptide at -20°C or -80°C.[7] Once dissolved in DMSO, the stock solution should be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles.[7][8]
Troubleshooting Guides
Issue 1: Precipitation or Cloudiness Observed After Adding this compound to Culture Medium
-
Possible Cause 1: Poor Solubility. this compound is a hydrophobic peptide, and direct addition of a highly concentrated stock solution to aqueous media can cause it to precipitate.[3][6]
-
Solution:
-
Ensure your this compound stock solution in DMSO is fully dissolved before use.
-
When diluting into your culture medium, add the stock solution dropwise while gently vortexing or swirling the medium to facilitate mixing.
-
Avoid using a final DMSO concentration higher than 1% in your culture, as it can be toxic to cells. If higher concentrations of this compound are needed, consider a preliminary solubility test. (See Experimental Protocol 2).
-
-
-
Possible Cause 2: Interaction with Media Components. Components in complex media, such as proteins in serum, may interact with this compound and reduce its solubility.
-
Solution:
-
Prepare the final concentration of this compound in the basal medium first, before the addition of serum or other supplements.
-
If precipitation persists, a solubility test in your specific medium formulation is recommended.
-
-
Issue 2: Loss of this compound Activity Over Time in Culture
-
Possible Cause 1: Chemical Instability. The thiazole rings and peptide bonds in this compound may be susceptible to hydrolysis, particularly at non-neutral pH. The stability can also be temperature-dependent.
-
Solution:
-
Culture media are typically buffered around pH 7.2-7.4. Significant shifts in pH due to cellular metabolism can affect this compound stability. Ensure your culture system has adequate buffering capacity.
-
For long-term experiments, consider replenishing the medium with freshly prepared this compound at regular intervals.
-
To quantify the stability in your specific setup, perform a stability assessment experiment. (See Experimental Protocol 3).
-
-
-
Possible Cause 2: Photodegradation. Thiazole-containing compounds can be sensitive to light. Exposure to ambient light during incubation or handling can lead to degradation.
-
Solution:
-
Protect this compound stock solutions and culture plates from light by using amber vials and wrapping plates in aluminum foil.[9]
-
Minimize the exposure of your experimental setup to direct light.
-
Conduct a photodegradation study if high light sensitivity is suspected. (See Experimental Protocol 3.4).
-
-
-
Possible Cause 3: Enzymatic Degradation. If working with cell lines that secrete high levels of proteases, or if your medium is supplemented with biological fluids, enzymatic degradation of the peptide backbone is possible.[2]
-
Solution:
-
Strategies to enhance stability against enzymatic degradation include N-terminal acetylation or C-terminal amidation of the peptide, though this would require chemically modified analogs of this compound.[2]
-
For standard this compound, more frequent media changes can help to reduce the concentration of secreted proteases.
-
-
Issue 3: Unexpected Effects on Eukaryotic Cells
-
Possible Cause 1: Off-Target Effects of Protein Synthesis Inhibition. Although this compound targets bacterial EF-Tu, high concentrations of antibiotics that inhibit protein synthesis can induce stress responses in eukaryotic cells, such as the Unfolded Protein Response (UPR).[5][10] This can lead to apoptosis or other unintended cellular phenotypes.
-
Solution:
-
Determine the optimal concentration of this compound for your experiment by performing a dose-response (kill curve) experiment on your target bacteria, and a parallel cytotoxicity assay on your eukaryotic cells to find a concentration that is effective against the bacteria with minimal impact on the host cells. (See Experimental Protocol 4).
-
Include a "vehicle control" (medium with DMSO but no this compound) and an "untreated control" in your experiments to distinguish the effects of the solvent from the effects of the compound.
-
-
Data Presentation
The following tables are templates for organizing your experimental data when assessing the stability and optimal concentration of this compound.
Table 1: this compound Stability Over Time
| Time Point (hours) | This compound Concentration (µg/mL) | Percent Remaining (%) |
| 0 | 100 | |
| 12 | ||
| 24 | ||
| 48 | ||
| 72 |
Table 2: Effect of pH on this compound Stability at 24 hours
| pH | Initial Concentration (µg/mL) | Final Concentration (µg/mL) | Percent Remaining (%) |
| 6.8 | |||
| 7.4 | |||
| 8.0 |
Table 3: Effect of Temperature on this compound Stability at 24 hours
| Temperature (°C) | Initial Concentration (µg/mL) | Final Concentration (µg/mL) | Percent Remaining (%) |
| 4 | |||
| 25 (Room Temp) | |||
| 37 |
Table 4: Kill Curve Data for a Specific Bacterium
| This compound Concentration (µg/mL) | Bacterial Viability (%) | Eukaryotic Cell Viability (%) |
| 0 (Control) | 100 | 100 |
| 0.1 | ||
| 1 | ||
| 10 | ||
| 100 |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Objective: To prepare a concentrated stock solution of this compound in DMSO.
-
Materials:
-
Lyophilized this compound powder
-
Anhydrous, sterile DMSO
-
Sterile, amber microcentrifuge tubes
-
-
Procedure:
-
Allow the vial of lyophilized this compound to warm to room temperature before opening to prevent condensation.
-
Add the required volume of sterile DMSO to the vial to achieve a desired stock concentration (e.g., 10 mg/mL).
-
Vortex thoroughly to ensure the peptide is completely dissolved.
-
Aliquot the stock solution into sterile, amber microcentrifuge tubes in volumes suitable for single experiments to avoid multiple freeze-thaw cycles.
-
Store the aliquots at -20°C.
-
Protocol 2: Determining this compound Solubility in Culture Media
-
Objective: To determine the maximum soluble concentration of this compound in a specific culture medium.
-
Procedure:
-
Prepare a series of dilutions of your this compound DMSO stock solution.
-
In separate sterile tubes, add your culture medium.
-
Add a small, fixed volume of each this compound dilution to the medium (not exceeding 1% final DMSO concentration).
-
Incubate at 37°C for 1-2 hours.
-
Visually inspect for any precipitation or cloudiness against a dark background. The highest concentration that remains clear is the approximate limit of solubility.
-
Protocol 3: Assessing this compound Stability in Culture Media via HPLC
-
Objective: To determine the degradation rate (half-life) of this compound under specific culture conditions.
-
Methodology: High-Performance Liquid Chromatography (HPLC) is used to quantify the concentration of intact this compound over time.[11][12][13]
-
Procedure:
-
Prepare your complete cell culture medium containing a known concentration of this compound (e.g., 10 µg/mL).
-
Dispense the medium into sterile, sealed containers.
-
For Time-Course Analysis (3.1): Place the containers in a 37°C incubator.
-
For pH Effects (3.2): Adjust the pH of separate batches of the medium before adding this compound and incubate at 37°C.
-
For Temperature Effects (3.3): Incubate containers at different temperatures (e.g., 4°C, 25°C, 37°C).
-
For Light Exposure Effects (3.4): Expose one set of containers to ambient lab light or a controlled light source, and wrap a parallel set in aluminum foil to serve as a dark control.[14]
-
At designated time points (e.g., 0, 6, 12, 24, 48 hours), remove an aliquot from each condition.
-
Immediately store the aliquots at -80°C to halt further degradation until analysis.
-
Analyze the samples by a validated stability-indicating HPLC method. The peak area of this compound at each time point is compared to the T=0 sample to calculate the percentage remaining.
-
Protocol 4: Generating a Kill Curve
-
Objective: To determine the minimum inhibitory concentration (MIC) of this compound for a target bacterium and its cytotoxicity towards a eukaryotic cell line.[15][16]
-
Procedure:
-
In a 96-well plate, prepare a serial dilution of this compound in the appropriate culture medium.
-
For the bacterial kill curve, add a standard inoculum of the target bacteria to each well.
-
For the eukaryotic cytotoxicity curve, seed the wells with your eukaryotic cell line and allow them to adhere overnight before adding the this compound dilutions.
-
Include a "no drug" control for both cell types.
-
Incubate the plates under appropriate conditions for a set period (e.g., 24-48 hours for bacteria, 48-72 hours for eukaryotic cells).
-
Assess viability. For bacteria, this can be measured by optical density (OD600) or a viability stain. For eukaryotic cells, use an assay such as MTT or a live/dead cell stain.
-
Plot the percentage of viability against the this compound concentration to determine the MIC for the bacteria and the concentration that causes 50% inhibition of growth (IC50) for the eukaryotic cells.
-
Visualizations
Caption: Mechanism of action of this compound in bacteria.
Caption: Experimental workflow for assessing this compound stability.
Caption: Generalized cellular stress response to protein synthesis inhibition.
References
- 1. iscabiochemicals.com [iscabiochemicals.com]
- 2. benchchem.com [benchchem.com]
- 3. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 4. jpt.com [jpt.com]
- 5. Targeted inhibition of protein synthesis renders cancer cells vulnerable to apoptosis by unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 7. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Protection of Light sensitive Drugs - Pharma Manual [pharmamanual.com]
- 10. Study finds how stressed-out cells halt protein synthesis | Cornell Chronicle [news.cornell.edu]
- 11. altabrisagroup.com [altabrisagroup.com]
- 12. scispace.com [scispace.com]
- 13. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 14. Shedding Light On Photo-Stability Forced Degradation [cellandgene.com]
- 15. merckmillipore.com [merckmillipore.com]
- 16. Determining Antibiotic Killing Curve for Stable Cell Line Generation Protocol - Creative Biogene [creative-biogene.com]
Technical Support Center: Enhancing GE2270 Production in Heterologous Hosts
This technical support center provides researchers, scientists, and drug development professionals with strategies, troubleshooting guides, and frequently asked questions (FAQs) to increase the yield of the thiopeptide antibiotic GE2270 in heterologous hosts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its heterologous production important?
A1: this compound is a potent thiopeptide antibiotic that inhibits bacterial protein synthesis by targeting the elongation factor Tu (EF-Tu).[1][2][3] It is naturally produced by the actinomycete Planobispora rosea.[1][2] However, the genetic intractability of P. rosea makes it challenging to improve this compound yield through traditional strain improvement methods.[1][4] Heterologous expression in more genetically amenable hosts, such as Streptomyces coelicolor and Nonomuraea species, offers a promising alternative for yield improvement and for producing novel derivatives through genetic engineering.[4][5][6]
Q2: What are the key components of the this compound biosynthetic gene cluster (BGC)?
A2: The this compound biosynthetic gene cluster, designated as pbt, contains the necessary genes for its production.[1][7] This includes the structural gene pbtA, which encodes the precursor peptide, as well as genes for post-translational modification enzymes, regulatory proteins, and potentially export and resistance mechanisms.[1] The biosynthesis of this compound begins with the ribosomal synthesis of the PbtA precursor peptide, which is then extensively modified to form the final antibiotic.[1][8]
Q3: Which heterologous hosts have been successfully used for this compound production?
A3: Several heterologous hosts have been explored for this compound production. The most notable successes have been achieved in Streptomyces coelicolor M1146 and Nonomuraea ATCC 39727.[1][4][5] While initial expression in S. coelicolor was very low, genetic engineering strategies have led to significant yield improvements.[1][4] Nonomuraea ATCC 39727 has been reported to be a more suitable host, achieving significantly higher production levels compared to the engineered S. coelicolor strains.[1][6]
Q4: What is the general workflow for heterologous expression of the this compound gene cluster?
A4: The general workflow involves several key steps:
-
Isolation of the BGC: The pbt gene cluster is identified and isolated from a P. rosea genomic library.[1]
-
Vector Construction: The BGC is cloned into a suitable expression vector. This step often involves genetic modifications to the cluster to ensure successful transfer and expression in the heterologous host.[1][7]
-
Host Transformation: The engineered vector is introduced into the chosen heterologous host, typically via intergeneric conjugation from E. coli.[1][5]
-
Fermentation and Analysis: The recombinant host is cultivated under optimized fermentation conditions to produce this compound, which is then extracted and quantified.[1][9]
Troubleshooting Guide
This guide addresses common issues encountered during the heterologous production of this compound.
| Problem | Possible Cause | Recommended Solution |
| No or very low this compound production after heterologous expression. | Flanking ribosomal genes in the cloned BGC may interfere with conjugative transfer.[5][7][10] | Delete the major part of the ribosomal genes flanking the pbt cluster from the expression construct.[5][7][10] |
| Low expression of the this compound resistance gene (tuf) in the heterologous host, leading to product inhibition.[5][7] | Introduce a constitutive promoter, such as ermE*, upstream of the tuf resistance gene to enhance its expression.[5][7] | |
| Insufficient expression of the regulatory gene pbtR.[7] | Overexpress the regulatory gene pbtR, which acts as a transcriptional activator for the pbt cluster.[7] Adding an extra copy of pbtR has been shown to increase yield.[1] | |
| Suboptimal fermentation medium or conditions. | Screen different fermentation media. For S. coelicolor, CMan medium has been used for this compound production.[9] Optimize fermentation parameters such as temperature, pH, and aeration. | |
| Inconsistent this compound yield between batches. | Instability of the expression plasmid. | Ensure consistent selective pressure during fermentation. Verify the integrity of the plasmid in the production strain. |
| Variability in precursor supply. | Supplement the fermentation medium with known precursors of this compound, such as glycine and serine.[8] The addition of vitamin B12 has been shown to double the total complex production in the native producer.[11] | |
| Difficulty in detecting and quantifying this compound. | Low concentration of the product in the culture broth. | Use sensitive analytical techniques such as High-Performance Liquid Chromatography (HPLC) for detection and quantification.[1] |
| Complex culture matrix interfering with analysis. | Develop a robust extraction protocol to separate this compound from other metabolites. Methanol extraction followed by solid-phase extraction can be effective.[12] |
Quantitative Data Summary
The following table summarizes the reported yields of this compound in the native producer and various engineered heterologous hosts.
| Strain | Host Type | Yield | Notes |
| Planobispora rosea | Native Producer | ~50 µg/ml | In lab-scale fermentation.[1] |
| Planobispora rosea | Native Producer | ~200 µg/ml | In optimized V6 medium.[1] |
| S. coelicolor M1146 | Heterologous Host | Very low levels | Initial expression attempts.[1] |
| S. coelicolor M1146 (engineered) | Heterologous Host | 1.42 ± 0.25 mg/L | With tuf resistance gene.[1] |
| S. coelicolor M1146 (engineered) | Heterologous Host | 3.44 ± 1.07 mg/L | With additional pbtR copy.[9] |
| S. coelicolor M1146 (engineered) | Heterologous Host | 4.8 ± 1.6 mg/L | With additional pbtR copy.[1] |
| Nonomuraea ATCC 39727 | Heterologous Host | ~50x higher than S. coelicolor | Considered a more suitable host.[1][6] |
Key Experimental Protocols
1. Heterologous Expression of the this compound Biosynthetic Gene Cluster
This protocol outlines the general steps for transferring the pbt gene cluster into a heterologous host like S. coelicolor.
-
Cosmid Library Construction and Screening:
-
Construct a cosmid library of Planobispora rosea genomic DNA in E. coli.
-
Screen the library using probes specific to the pbt gene cluster to identify cosmids containing the BGC.[1]
-
-
Engineering the Expression Construct:
-
Delete the ribosomal genes that flank the pbt cluster from the identified cosmid. This is a critical step to enable successful conjugative transfer.[5][7][10]
-
Insert a constitutive promoter, such as ermE*, upstream of the this compound resistance gene (tuf) to improve host tolerance.[5][7]
-
Optionally, insert an additional copy of the regulatory gene pbtR to enhance transcription of the biosynthetic genes.[1]
-
-
Intergeneric Conjugation:
-
Transfer the engineered cosmid from the E. coli donor strain (e.g., ET12567/pUZ8002) to the S. coelicolor M1146 recipient strain via conjugation on a suitable medium like MSA.[9]
-
Select for exconjugants containing the desired construct using appropriate antibiotic selection.
-
-
Fermentation for this compound Production:
-
Extraction and Analysis:
2. Fermentation Media
-
TSB (Tryptic Soy Broth) Medium: Standard formulation.
-
CMan Medium: Detailed composition can be found in relevant literature for Streptomyces fermentation.[9]
-
MSA (Mannitol Soya Flour Agar): Used for Streptomyces conjugation.[9]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Antibiotic this compound a: a novel inhibitor of bacterial protein synthesis. I. Isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural basis of the action of pulvomycin and this compound A on elongation factor Tu - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Heterologous Expression of the Thiopeptide Antibiotic this compound from Planobispora rosea ATCC 53733 in Streptomyces coelicolor Requires Deletion of Ribosomal Genes from the Expression Construct | PLOS One [journals.plos.org]
- 6. Engineering Streptomyces coelicolor for heterologous expression of the thiopeptide GE2270A-A cautionary tale - White Rose Research Online [eprints.whiterose.ac.uk]
- 7. Heterologous expression of the thiopeptide antibiotic this compound from Planobispora rosea ATCC 53733 in Streptomyces coelicolor requires deletion of ribosomal genes from the expression construct - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biosynthesis of the thiazolylpeptide antibiotic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Engineering Streptomyces coelicolor for heterologous expression of the thiopeptide GE2270A—A cautionary tale - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Heterologous Expression of the Thiopeptide Antibiotic this compound from Planobispora rosea ATCC 53733 in Streptomyces coelicolor Requires Deletion of Ribosomal Genes from the Expression Construct - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Changes in this compound antibiotic production in Planobispora rosea through modulation of methylation metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting GE2270 Off-Target Effects in Cellular Assays
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for identifying and mitigating potential off-target effects of GE2270 in eukaryotic cellular assays.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a thiazolyl peptide antibiotic that potently inhibits bacterial protein synthesis.[1][2][3][4][5] Its primary molecular target is the bacterial elongation factor Tu (EF-Tu).[1][2][6] this compound binds to EF-Tu and prevents the formation of a stable ternary complex with GTP and aminoacyl-tRNA (aa-tRNA).[6][7][8] This action effectively stalls the elongation step of protein synthesis, leading to bacterial cell death.[6] It is primarily active against Gram-positive bacteria and anaerobes.[1][2][9]
Q2: Why should I be concerned about off-target effects when using a bacterial-specific antibiotic in eukaryotic cellular assays?
While this compound is highly specific for bacterial EF-Tu, using it in eukaryotic cell-based assays, particularly at high concentrations or for extended periods, can present several potential issues:
-
Mitochondrial Effects: Eukaryotic mitochondria are of endosymbiotic bacterial origin and possess their own translational machinery, including a mitochondrial form of EF-Tu (TUFM). Although this compound's affinity for mammalian mitochondrial EF-Tu is significantly lower than for its bacterial counterpart, high concentrations could potentially interfere with mitochondrial protein synthesis, leading to cellular stress and toxicity.
-
Unintended Molecular Interactions: At concentrations above its effective range for bacteria, this compound might exhibit non-specific binding to other eukaryotic proteins, leading to the modulation of unintended signaling pathways or cellular processes.[10]
-
Compound Purity: Impurities in the this compound sample could be responsible for observed effects that are mistakenly attributed to the primary compound.
Q3: What are the general categories of off-target effects I might observe?
Potential off-target effects can manifest in various ways in a cellular assay, including:
-
Unexpected cytotoxicity or a decrease in cell proliferation.
-
Changes in cell morphology.
-
Activation or inhibition of signaling pathways unrelated to its known mechanism.
-
Alterations in gene expression profiles.
Q4: How can I begin to distinguish between on-target and off-target effects?
Differentiating between on-target and off-target effects is crucial for accurate data interpretation.[13] Key initial strategies include:
-
Dose-Response Analysis: On-target effects should occur at concentrations consistent with the compound's known potency. Off-target effects often require significantly higher concentrations.[13]
-
Use of Controls: Employing a structurally related but inactive analog of this compound can help determine if the observed phenotype is due to the specific chemical structure of the active compound.
-
Target Engagement Assays: Use methods like the Cellular Thermal Shift Assay (CETSA) to determine if this compound is engaging with any eukaryotic proteins within the cell.[10][13]
-
Genetic Approaches: If a specific off-target is suspected, techniques like siRNA/shRNA knockdown or CRISPR-Cas9 knockout of the suspected target can help validate the interaction.[14]
Section 2: Troubleshooting Guides
This section provides structured guidance for addressing specific unexpected results in your cellular assays.
Issue 1: Unexpected Cytotoxicity or Reduced Cell Viability
You are using this compound in a eukaryotic cell line and observe a significant decrease in cell viability, which is unexpected for a bacterial-specific inhibitor.
References
- 1. ANTIBIOTIC this compound A: A NOVEL INHIBITOR OF BACTERIAL PROTEIN SYNTHESIS [jstage.jst.go.jp]
- 2. Antibiotic this compound a: a novel inhibitor of bacterial protein synthesis. I. Isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antibiotic this compound a: a novel inhibitor of bacterial protein synthesis. I. Isolation and characterization. | Semantic Scholar [semanticscholar.org]
- 4. Antibiotic this compound a: a novel inhibitor of bacterial protein synthesis. II. Structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. New antibiotic that acts specifically on the GTP-bound form of elongation factor Tu - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural basis of the action of pulvomycin and this compound A on elongation factor Tu - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A Derivative of the Thiopeptide GE2270A Highly Selective against Propionibacterium acnes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Identifying off-target effects and hidden phenotypes of drugs in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
How to prevent GE2270 degradation during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of GE2270 to prevent its degradation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound is a thiazolyl peptide antibiotic that functions as a potent inhibitor of bacterial protein synthesis by targeting the elongation factor Tu (EF-Tu). Its intricate chemical structure, characterized by a thiazole-containing macrocycle, makes it susceptible to degradation, which can lead to a loss of biological activity and the generation of impurities. Maintaining the structural integrity of this compound is therefore critical for obtaining reliable and reproducible experimental results.
Q2: What are the primary factors that can cause this compound degradation?
While specific degradation pathways for this compound are not extensively detailed in publicly available literature, peptides and macrocyclic compounds with similar functional groups are often sensitive to the following factors:
-
pH: Extreme pH conditions (both acidic and basic) can lead to hydrolysis of amide bonds within the peptide backbone.
-
Temperature: Elevated temperatures can accelerate various degradation reactions.
-
Light: Exposure to ultraviolet (UV) or even visible light can induce photolytic degradation.
-
Oxidation: The presence of oxidizing agents or even atmospheric oxygen can lead to the oxidation of sensitive functional groups.
Q3: How can I detect if my this compound sample has degraded?
Degradation of this compound can be monitored using high-performance liquid chromatography (HPLC). A pure, undegraded sample should present as a single major peak. The appearance of additional peaks or a decrease in the area of the main peak is indicative of degradation. Mass spectrometry (MS) can be coupled with HPLC (LC-MS) to identify the mass of the degradation products, providing further insight into the degradation pathway.
Troubleshooting Guide
This guide addresses common issues encountered during the storage and handling of this compound.
| Issue | Potential Cause | Recommended Action |
| Loss of biological activity in assays. | Sample degradation due to improper storage. | Verify storage conditions (see recommended storage below). Analyze the sample by HPLC to check for degradation products. |
| Appearance of multiple peaks in HPLC analysis. | Degradation of the compound. | Review handling and storage procedures. Protect the compound from light and extreme temperatures. Prepare fresh solutions before use. |
| Inconsistent experimental results. | Inconsistent sample quality due to degradation. | Aliquot the stock solution upon receipt to minimize freeze-thaw cycles. Use a fresh aliquot for each experiment. |
Recommended Storage Conditions
To ensure the long-term stability of this compound, the following storage conditions are recommended.
| Parameter | Solid Form | In Solution |
| Temperature | -20°C or -80°C | -80°C |
| Light | Protect from light (store in an amber vial or a dark container). | Protect from light (use amber vials and cover with foil). |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) if possible. | Degas solvents before use and store solutions under an inert atmosphere. |
| Solvent | N/A | Use anhydrous, high-purity solvents (e.g., DMSO, DMF). |
| Freeze-Thaw Cycles | N/A | Minimize by preparing single-use aliquots. |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol provides a general method for assessing the purity of this compound. The specific column and mobile phase conditions may need to be optimized for your system.
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 1 mg/mL.
-
Dilute the stock solution with the mobile phase to a final concentration of 50 µg/mL.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Inject the prepared sample.
-
Integrate the peak areas. The purity can be calculated as the percentage of the main peak area relative to the total peak area.
-
Visual Guides
Caption: Logical flow for preventing this compound degradation.
Caption: Workflow for assessing this compound purity via HPLC.
Technical Support Center: Optimizing In Vitro Assays for GE2270
Welcome to the technical support center for GE2270 in vitro assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions, troubleshooting common issues, and understanding the mechanism of action of this potent thiazolyl peptide antibiotic.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a specific inhibitor of bacterial protein synthesis. It targets the elongation factor Tu (EF-Tu), a crucial GTPase responsible for delivering aminoacyl-tRNA (aa-tRNA) to the ribosome. This compound binds to the GTP-bound form of EF-Tu, preventing the formation of the EF-Tu-GTP-aa-tRNA ternary complex. This blockage of ternary complex formation effectively halts the elongation phase of protein synthesis, leading to bacterial cell death.[1][2]
Q2: Which types of bacteria are susceptible to this compound?
A2: this compound is primarily active against Gram-positive microorganisms and anaerobes.[1][3] Its spectrum of activity includes clinically relevant pathogens such as Staphylococcus aureus.
Q3: What are the key considerations for handling this compound and other thiazolyl peptides in the lab?
A3: Thiazolyl peptides like this compound can be susceptible to degradation. It is important to protect them from light and store them at recommended temperatures. The thiazole ring can be prone to oxidation, which may lead to a loss of biological activity.[4] For in vitro assays, it is advisable to prepare fresh stock solutions and be mindful of buffer components that could promote degradation.
Q4: Can this compound be used in eukaryotic in vitro translation systems?
A4: this compound is a selective inhibitor of bacterial EF-Tu. It does not significantly inhibit the eukaryotic equivalent, eEF1A. Therefore, it should not be used as an inhibitor in eukaryotic in vitro translation systems. This specificity is a key advantage in its potential as an antibacterial agent.
Troubleshooting Guides
This section addresses common issues encountered during in vitro assays with this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or low inhibition of protein synthesis | Inactive this compound: The compound may have degraded due to improper storage or handling. | Prepare a fresh stock solution of this compound. Confirm the activity of the new stock in a sensitive bacterial strain. |
| Incorrect assay setup: The in vitro translation system may be of eukaryotic origin. | Ensure you are using a prokaryotic (e.g., E. coli S30) in vitro translation system. | |
| Suboptimal buffer conditions: Incorrect concentrations of Mg²⁺, GTP, or other components can affect this compound activity. | Refer to the "Optimizing Buffer Conditions" section below and systematically test different concentrations of key buffer components. | |
| High background signal in binding assays | Non-specific binding: The radiolabeled ligand or this compound may be binding to the filter or other components of the assay. | Pre-wet nitrocellulose filters with wash buffer. Include a control with no protein to determine and subtract non-specific binding. Increase the number of washes with ice-cold wash buffer. |
| Contaminated reagents: Buffers or other reagents may be contaminated. | Use fresh, high-quality, and sterile reagents. | |
| Inconsistent results between experiments | Variability in reagent preparation: Inconsistent concentrations of assay components. | Prepare master mixes for your assays to minimize pipetting errors. Calibrate pipettes regularly. |
| Degradation of this compound: The compound may be degrading over the course of the experiment. | Minimize the exposure of this compound solutions to light and consider the stability of the compound in your assay buffer over the incubation time. | |
| Nuclease contamination: Degradation of mRNA template in in vitro translation assays. | Use nuclease-free water, tubes, and pipette tips. Add an RNase inhibitor to the reaction. |
Data Presentation
Table 1: Antibacterial Activity of this compound Congeners against Staphylococcus aureus
| Compound | MIC₉₀ (µM) |
| Congener 1 | 2 |
| Congener 2 | 11 |
| Congener 3 | 5 |
| Congener 4 | 8 |
| Congener 5 | 10 |
| Congener 6 | 3 |
| Congener 7 | 7 |
| Congener 8 | 4 |
| Congener 9 | 9 |
Note: Data for this compound congeners from Nonomuraea jiangxiensis.[5] MIC₉₀ represents the minimum inhibitory concentration required to inhibit the growth of 90% of isolates.
Experimental Protocols
Protocol 1: EF-Tu Binding Assay (Nitrocellulose Filter Binding)
This assay determines the dissociation constant (Kd) of this compound for EF-Tu.
Materials:
-
Purified EF-Tu protein
-
Radiolabeled this compound (e.g., [³H]-GE2270) or a competitive binding setup with a known radiolabeled ligand
-
Binding Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 50 mM NH₄Cl, 1 mM DTT
-
Wash Buffer: Same as Binding Buffer
-
Nitrocellulose filters (0.45 µm pore size)
-
Vacuum filtration apparatus
-
Scintillation counter and fluid
Procedure:
-
Reaction Setup: In microcentrifuge tubes, prepare reaction mixtures containing a fixed concentration of EF-Tu (e.g., 1 µM) and varying concentrations of radiolabeled this compound. Include a control with no protein to quantify non-specific binding.
-
Incubation: Incubate the reactions at room temperature for 30 minutes to reach binding equilibrium.
-
Filtration: Pre-wet the nitrocellulose filters with Wash Buffer. Apply the reaction mixtures to the filters under a gentle vacuum.
-
Washing: Wash each filter with 3 x 1 mL of ice-cold Wash Buffer to remove unbound inhibitor.
-
Quantification: Place each filter in a scintillation vial, add scintillation fluid, and measure radioactivity.
-
Data Analysis: Subtract the non-specific binding from all measurements. Plot the amount of bound inhibitor as a function of the inhibitor concentration and fit the data to a one-site binding model to determine the Kd.
Protocol 2: In Vitro Protein Synthesis Inhibition Assay (Poly(U)-dependent Poly(Phe) Synthesis)
This assay measures the inhibitory effect of this compound on overall protein synthesis in a cell-free system.[6]
Materials:
-
S30 extract from E. coli or a purified reconstituted in vitro translation system
-
Poly(U) mRNA
-
[¹⁴C]-Phenylalanine-tRNA
-
Translation Buffer: 50 mM Tris-HCl (pH 7.6), 10 mM Mg(OAc)₂, 100 mM NH₄Cl, 1 mM DTT, 1 mM ATP, 0.2 mM GTP
-
This compound
-
10% (w/v) Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation counter and fluid
Procedure:
-
Reaction Setup: Assemble the translation reaction mixtures containing S30 extract (or purified components), Translation Buffer, poly(U) mRNA, and [¹⁴C]-Phe-tRNA.
-
Inhibitor Addition: Add varying concentrations of this compound to the reaction mixtures. Include a no-inhibitor control.
-
Incubation: Incubate the reactions at 37°C for 30 minutes to allow for poly(Phe) synthesis.
-
Precipitation: Stop the reaction by adding an equal volume of cold 10% TCA.
-
Filtration: Collect the precipitated poly(Phe) on glass fiber filters and wash with cold 5% TCA.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the incorporated radioactivity.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the no-inhibitor control and determine the IC₅₀ value.
Mandatory Visualization
References
- 1. Reducing ribosome biosynthesis promotes translation during low Mg2+ stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. resources.revvity.com [resources.revvity.com]
- 3. A highly optimized human in vitro translation system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of Magnesium Ion Concentration in Cell-free Systems [eureka.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
GE2270 Technical Support Center: Managing Resistance Development
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working with the antibiotic GE2270 in bacterial cultures. The information is designed to help you manage and understand the development of resistance to this potent inhibitor of bacterial protein synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a thiazolyl peptide antibiotic that inhibits bacterial protein synthesis.[1] It specifically targets the bacterial elongation factor Tu (EF-Tu), a crucial protein involved in delivering aminoacyl-tRNA to the ribosome during translation.[1] this compound binds to the GTP-bound form of EF-Tu, preventing the formation of the EF-Tu-GTP-aminoacyl-tRNA ternary complex.[2] This blockage of the elongation cycle ultimately halts protein synthesis.[1]
Q2: What is the primary mechanism of resistance to this compound?
A2: The main mechanism of resistance to this compound is target modification through mutations in the gene encoding elongation factor Tu (tuf). These mutations alter the binding site of this compound on the EF-Tu protein, which reduces the antibiotic's inhibitory effect.[3]
Q3: What specific mutations in EF-Tu are known to confer resistance to this compound?
A3: Specific mutations in domains I and II of the EF-Tu protein have been identified to confer resistance to this compound. In Escherichia coli, for example, substitutions such as G257S and G275A in EF-Tu are known to lead to high-level resistance.[3][4] These mutations are located near the binding site for the 3' end of aminoacyl-tRNA.[4]
Q4: Is there cross-resistance between this compound and other EF-Tu inhibitors?
A4: The potential for cross-resistance exists, but it is not always observed. Studies have shown that the EF-Tu from the this compound-producing organism, Planobispora rosea, is highly resistant to this compound but remains sensitive to other EF-Tu inhibitors like pulvomycin and kirromycin.[3][5] This suggests that the binding sites or the conformational changes induced by these antibiotics are distinct.[3][6] However, some pulvomycin-resistant mutants have been found to retain sensitivity to this compound, indicating a lack of complete cross-resistance.[3]
Troubleshooting Guides
Problem 1: Inconsistent or higher-than-expected Minimum Inhibitory Concentration (MIC) values for this compound.
-
Possible Cause 1: Inoculum effect. The density of the bacterial inoculum can significantly impact the MIC value. A higher than standard inoculum can lead to artificially elevated MICs.
-
Solution: Precisely standardize your inoculum preparation for every experiment to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL) and then dilute it to the recommended final concentration in the wells (typically 5 x 10⁵ CFU/mL).[7]
-
-
Possible Cause 2: this compound precipitation. this compound has low aqueous solubility, and improper dissolution or high concentrations in the assay medium can lead to precipitation, reducing its effective concentration.[8]
-
Solution: Prepare stock solutions in a suitable solvent like DMSO. When diluting into aqueous culture medium, ensure thorough mixing and consider using a low percentage of DMSO in the final assay volume (typically <1%). Visually inspect for any precipitate.[8]
-
-
Possible Cause 3: Adsorption to plastics. The hydrophobic nature of this compound may cause it to adsorb to the surfaces of standard polystyrene microtiter plates, lowering the available concentration in the broth.[8]
-
Solution: Use low-binding microtiter plates for your MIC assays to minimize adsorption.
-
-
Possible Cause 4: this compound degradation. The stability of this compound in your specific culture medium and incubation conditions might be a factor.
Problem 2: Spontaneous emergence of resistant colonies during experiments.
-
Possible Cause: Spontaneous mutation. Bacteria can develop spontaneous mutations that confer resistance to antibiotics. The frequency of these mutations can vary.[7]
-
Solution: To determine the frequency of spontaneous resistance, plate a high-density bacterial culture (e.g., >10⁸ CFU) onto agar plates containing this compound at concentrations 2x to 4x the MIC of the susceptible parent strain. The number of colonies that grow will give you an estimate of the mutation frequency. The frequency of spontaneous mutation to antibiotic resistance is typically in the range of 10⁻⁸ to 10⁻⁹.[7]
-
Data Presentation
Table 1: Example MIC Values for Protein Synthesis Inhibitors against Staphylococcus aureus
| Antibiotic | Class | Susceptible Strain MIC (µg/mL) | Resistant Strain MIC (µg/mL) |
| This compound Analog | Thiazolyl Peptide | 2 - 4 | > 64 |
| Erythromycin | Macrolide | ≤ 0.5 | > 8 |
| Clindamycin | Lincosamide | ≤ 0.5 | > 8 |
| Linezolid | Oxazolidinone | 1 - 4 | 8 - 32 |
Note: These are example values and can vary depending on the specific strains and testing conditions.
Experimental Protocols
Protocol 1: Broth Microdilution MIC Assay for this compound
This protocol is based on CLSI guidelines for determining the Minimum Inhibitory Concentration (MIC) of an antibacterial agent.[11][12][13]
Materials:
-
This compound stock solution (e.g., 1 mg/mL in DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well low-binding microtiter plates
-
Bacterial culture in logarithmic growth phase
-
0.5 McFarland standard
-
Spectrophotometer
Procedure:
-
Inoculum Preparation:
-
From a fresh (18-24 hours) culture of the test organism on a non-selective agar plate, select 3-5 colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[7]
-
Dilute this suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 1 x 10⁶ CFU/mL. This will be your working inoculum.
-
-
Plate Preparation:
-
Add 50 µL of CAMHB to wells 2 through 12 of a 96-well microtiter plate.
-
Prepare a starting concentration of this compound in the first well. For example, to achieve a final starting concentration of 64 µg/mL, add 100 µL of a 128 µg/mL this compound solution in CAMHB to well 1.
-
Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and then transferring 50 µL from well 2 to well 3, and so on, down to well 10. Discard 50 µL from well 10.
-
Well 11 will serve as the growth control (no this compound).
-
Well 12 will serve as the sterility control (no bacteria).
-
-
Inoculation and Incubation:
-
Add 50 µL of the working bacterial inoculum to wells 1 through 11. The final volume in these wells will be 100 µL, and the final inoculum density will be approximately 5 x 10⁵ CFU/mL.
-
Do not add bacteria to well 12.
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Result Interpretation:
-
The MIC is the lowest concentration of this compound at which there is no visible growth of the organism.
-
Protocol 2: In Vitro Selection of this compound-Resistant Mutants
This protocol describes a method for selecting for spontaneous this compound-resistant mutants.[1][14]
Materials:
-
This compound
-
Bacterial strain of interest
-
Appropriate liquid culture medium (e.g., Tryptic Soy Broth)
-
Appropriate agar plates (e.g., Tryptic Soy Agar)
-
Incubator
Procedure:
-
Overnight Culture: Inoculate a single colony of the susceptible bacterial strain into liquid medium and grow overnight at 37°C with shaking.
-
High-Density Plating:
-
Determine the MIC of this compound for the susceptible parent strain.
-
Spread a high density of the overnight culture (e.g., 10⁸ - 10¹⁰ CFU) onto agar plates containing this compound at a concentration 2x to 4x the MIC.
-
-
Incubation: Incubate the plates at 37°C for 24-48 hours, or until colonies appear.
-
Isolation and Confirmation of Resistant Mutants:
-
Pick individual colonies that grow on the this compound-containing plates.
-
Streak each colony onto a fresh agar plate containing the same concentration of this compound to confirm resistance.
-
Perform an MIC assay on the confirmed resistant mutants to quantify the level of resistance.
-
-
Characterization of Resistant Mutants (Optional):
-
Sequence the tuf gene of the resistant mutants to identify mutations that may be responsible for the resistance phenotype.
-
Visualizations
Caption: Mechanism of action of this compound, inhibiting protein synthesis.
Caption: Experimental workflow for selecting and characterizing this compound-resistant mutants.
Caption: Troubleshooting guide for inconsistent this compound MIC results.
References
- 1. In-vitro and in-vivo selection of Staphylococcus aureus mutants resistant to ciprofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural basis of the action of pulvomycin and this compound A on elongation factor Tu - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. GE2270A-resistant mutations in elongation factor Tu allow productive aminoacyl-tRNA binding to EF-Tu.GTP.GE2270A complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Elongation factor Tu1 of the antibiotic GE2270A producer Planobispora rosea has an unexpected resistance profile against EF-Tu targeted antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The antibiotics kirromycin and pulvomycin bind to different sites on the elongation factor Tu from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. e-b-f.eu [e-b-f.eu]
- 10. benchchem.com [benchchem.com]
- 11. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. protocols.io [protocols.io]
- 13. EUCAST: MIC Determination [eucast.org]
- 14. In vitro selection and characterization of ceftobiprole-resistant methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing GE2270 Activity Through Chemical Modification
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for experiments focused on enhancing the activity of the thiazolyl peptide antibiotic GE2270 through chemical modification.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent inhibitor of bacterial protein synthesis. It specifically targets the elongation factor Tu (EF-Tu), a crucial GTP-binding protein responsible for delivering aminoacyl-tRNA (aa-tRNA) to the ribosome. This compound binds to the GTP-bound form of EF-Tu, preventing the formation of the EF-Tu-GTP-aa-tRNA ternary complex. This action effectively stalls the elongation phase of protein synthesis, leading to bacterial cell death.[1]
Q2: What are the primary goals of chemically modifying this compound?
The main objectives for modifying the natural GE2270A molecule are to:
-
Enhance aqueous solubility: GE2270A has poor water solubility, which limits its clinical development.[2]
-
Improve pharmacokinetic properties: Modifications can be introduced to improve the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.
-
Overcome antibiotic resistance: Chemical modifications can create analogs that are effective against bacterial strains that have developed resistance to the parent compound.
-
Modulate the antibacterial spectrum: Derivatives can be designed to have a broader or, conversely, a more targeted and narrow spectrum of activity.[3]
Q3: What are the key chemical features of this compound that can be modified?
The complex structure of this compound offers several sites for chemical modification, including:
-
The C-terminal side chain: The oxazolidine-linked L-Ser-L-Pro-NH₂ side chain can be removed and replaced with other moieties to alter activity and solubility.
-
The thiazole rings: Modifications to the various thiazole rings can influence the molecule's interaction with EF-Tu.
-
The pyridine core: The central 2,3,6-trisubstituted pyridine core is a key structural element that can be altered through total synthesis approaches.
-
The macrocyclic backbone: Changes to the 29-membered macrocycle can impact the overall conformation and activity of the molecule.
Troubleshooting Guides
Synthesis and Modification
Q1: I am having low yields in my Hantzsch thiazole synthesis for a this compound fragment. What are the common causes and solutions?
Low yields in the Hantzsch synthesis of complex thiazole fragments can be attributed to several factors:
| Potential Cause | Troubleshooting Steps |
| Suboptimal Reaction Temperature | Ensure the reaction is adequately heated. Refluxing in ethanol is a common condition. For stubborn reactions, consider microwave-assisted synthesis to potentially reduce reaction times and improve yields.[4] |
| Poor Reagent Purity | Use high-purity α-halocarbonyl compounds and thioamides. Impurities can lead to significant side product formation. Consider recrystallizing or distilling reagents if purity is questionable. |
| Inappropriate Solvent | While ethanol and methanol are standard, explore other solvents or solvent mixtures (e.g., ethanol/water) which have been shown to be effective.[5] Solvent-free conditions have also been reported to improve yields in some cases. |
| Side Reactions | The formation of byproducts is a common issue. Minimize side reactions by carefully controlling the reaction temperature and reagent stoichiometry. Using a slight excess of the thioamide can sometimes drive the reaction to completion, and the excess can be easily removed during workup.[2] |
| Lack of Catalyst (for modified procedures) | While the classic Hantzsch synthesis is often uncatalyzed, modern variations may employ catalysts like silica-supported tungstosilisic acid to enhance yields.[4] |
Q2: My macrocyclization reaction to form the 29-membered ring is failing or giving low yields. What should I try?
Macrocyclization is often a challenging step in the synthesis of this compound analogs. Here are some troubleshooting tips:
| Potential Cause | Troubleshooting Steps |
| Intermolecular Polymerization | This is a common competing reaction. Perform the macrocyclization under high-dilution conditions (e.g., ~0.5 mM) to favor the intramolecular reaction.[3] A syringe pump for the slow addition of the linear precursor to the reaction mixture can also significantly improve yields.[3] |
| Incorrect Precursor Conformation | The linear precursor must adopt a specific conformation to cyclize efficiently. The presence of turn-inducing elements in the peptide chain can be beneficial.[6] |
| Inefficient Coupling Reagents | For macrolactamization, ensure you are using effective peptide coupling reagents. For Stille cross-coupling-based macrocyclization, the choice of palladium catalyst and ligands is critical. A common system is Pd₂(dba)₃ with AsPh₃.[3] |
| Poor Solubility of the Linear Precursor | The solubility of the linear peptide can be a limiting factor. Ensure complete dissolution in an appropriate anhydrous solvent like DMF. |
Purification and Characterization
Q1: I am struggling to purify my this compound analog using HPLC. What can I do to improve the separation?
Purification of complex, often hydrophobic peptides like this compound analogs can be challenging.
| Potential Cause | Troubleshooting Steps |
| Poor Peak Resolution | Optimize the HPLC gradient. A shallower gradient will often provide better separation of closely eluting impurities.[7] Consider using a different stationary phase. If you are using a C18 column, trying a C4 or a diphenyl column may offer different selectivity.[8] |
| Peak Tailing | This can be caused by interactions with residual silanols on the silica-based column. Ensure your mobile phase contains an ion-pairing agent like trifluoroacetic acid (TFA) at a sufficient concentration (e.g., 0.1%).[8] Using high-purity silica columns can also minimize this effect.[9] |
| Sample Aggregation | Hydrophobic peptides can aggregate, leading to broad peaks and poor recovery. Dissolve the crude peptide in a strong solvent like 50% acetonitrile/water before injection.[10] |
| Column Overloading | Injecting too much sample can lead to poor separation. Determine the optimal loading capacity for your column size (analytical vs. preparative).[7] |
Data Presentation
In Vitro Antibacterial Activity of this compound Analogs
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of GE2270A and some of its key derivatives against various bacterial strains.
| Compound | Staphylococcus aureus (MIC, µg/mL) | Streptococcus spp. (MIC, µg/mL) | Enterococcus spp. (MIC, µg/mL) | Propionibacterium acnes (MIC, µg/mL) |
| GE2270A | ≤0.015 - 0.25 | 0.06 - 2 | 0.008 - 0.015 | ≤0.0018 |
| Compound 2 (Acid derivative) | 0.5 - 8 | 0.25 - 8 | 0.06 - 0.12 | 0.03 - 0.06 |
| NAI003 | >128 | >128 | 0.5 - 16 | 0.015 |
Data compiled from literature sources.[3]
Activity of this compound Congeners from Nonomuraea jiangxiensis against S. aureus
| Compound | Structure Description | MIC₉₀ (µM) |
| 1 | C-terminal carboxylic acid analog of GE2270A | 11.2 |
| 2 | Analog with modifications on thiazole rings D and E | 2.15 |
| 3 | Analog with modification on thiazole ring D | 2.29 |
| 4 | Analog with modification on thiazole ring E | 4.93 |
| 5 | Analog with modification on thiazole ring E | >50 |
| 6 | Previously synthesized analog | 2.45 |
| 7 | Terminal methyl-ester with modification on thiazole ring E | 4.71 |
| 8 | Terminal methyl-ester with modifications on thiazole rings D and E | 3.17 |
| 9 | Free carboxylic acid form of 8 | 2.41 |
Data extracted from a study on natural this compound congeners.[11]
Experimental Protocols
Protocol 1: Hantzsch Thiazole Synthesis of a this compound Fragment
This protocol provides a general procedure for the synthesis of a thiazole-containing fragment, a key step in the total synthesis of this compound.
-
Materials:
-
α-Halocarbonyl compound (e.g., ethyl bromopyruvate) (1.0-1.1 equivalents)
-
Thioamide (1.0 equivalent)
-
Solvent (e.g., Ethanol, THF)
-
Optional base (e.g., pyridine, triethylamine)
-
-
Procedure:
-
Dissolve the thioamide in the chosen solvent in a round-bottom flask under an inert atmosphere.
-
Add the α-halocarbonyl compound to the solution at room temperature.
-
Stir the reaction mixture. Gentle heating (e.g., refluxing in ethanol) may be required to increase the reaction rate.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate has formed, collect it by filtration.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or silica gel column chromatography.[3]
-
Protocol 2: In Vitro Translation Assay to Determine this compound Activity
This assay measures the ability of this compound analogs to inhibit bacterial protein synthesis in a cell-free system.
-
Materials:
-
Buffer E (containing 3 mM phosphoenolpyruvate, 0.05 µg/mL pyruvate kinase, 1 mM GTP)
-
Poly(U) mRNA (0.15 µg/µL)
-
[³H]Phe-tRNA (10 µM)
-
E. coli 30S and 50S ribosomal subunits (0.2 µM)
-
E. coli Elongation Factor G (EF-G) (0.2 µM)
-
Purified EF-Tu from the target bacterial species (e.g., S. aureus, P. acnes)
-
This compound analog at various concentrations
-
-
Procedure:
-
Prepare a 30 µL reaction mixture containing Buffer E, poly(U), [³H]Phe-tRNA, ribosomal subunits, and EF-G.
-
In separate tubes, pre-incubate 20 pmol of purified EF-Tu with increasing concentrations of the this compound analog for 5 minutes at room temperature.
-
Add the EF-Tu/analog mixture to the main reaction mixture.
-
Incubate the final reaction mixture for 30 minutes at 37°C.
-
Quantify the level of poly(U) translation by measuring the amount of acid-insoluble [³H]Phe-tRNA incorporated into polypeptides (e.g., by scintillation counting after trichloroacetic acid precipitation).
-
Compare the inhibition at different analog concentrations to determine the IC₅₀.[3]
-
Protocol 3: Minimum Inhibitory Concentration (MIC) Determination
This protocol outlines the broth microdilution method for determining the MIC of this compound analogs.
-
Materials:
-
96-well microtiter plates
-
Bacterial culture in the appropriate broth (e.g., Mueller-Hinton broth)
-
This compound analog stock solution
-
Sterile broth
-
-
Procedure:
-
Prepare serial two-fold dilutions of the this compound analog in the microtiter plate wells using the sterile broth.
-
Prepare a standardized bacterial inoculum (e.g., to a final concentration of 5 x 10⁵ CFU/mL in each well).
-
Inoculate each well (except for a negative control well containing only broth) with the bacterial suspension.
-
Include a positive control well with the bacterial inoculum but no antibiotic.
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visually inspecting the plates for the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
-
Visualizations
Caption: Mechanism of action of this compound, inhibiting protein synthesis.
Caption: Experimental workflow for developing this compound analogs.
Caption: Troubleshooting logic for Hantzsch thiazole synthesis.
References
- 1. New antibiotic that acts specifically on the GTP-bound form of elongation factor Tu - PMC [pmc.ncbi.nlm.nih.gov]
- 2. google.com [google.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Contemporary strategies for peptide macrocyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. protocols.io [protocols.io]
- 8. Purification of naturally occurring peptides by reversed-phase HPLC | Springer Nature Experiments [experiments.springernature.com]
- 9. hplc.eu [hplc.eu]
- 10. HPLC Purification of Peptides [protocols.io]
- 11. Antibacterial Thiopeptide this compound-Congeners from Nonomuraea jiangxiensis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Mechanisms of GE2270 and Kirromycin: Two Distinct Inhibitors of Bacterial Elongation Factor Tu
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of the mechanisms of action of two potent bacterial protein synthesis inhibitors, GE2270 and kirromycin. Both antibiotics target the essential elongation factor Tu (EF-Tu), a GTPase that plays a critical role in the elongation phase of bacterial translation by delivering aminoacyl-tRNA (aa-tRNA) to the ribosome. Despite sharing the same molecular target, this compound and kirromycin employ fundamentally different inhibitory strategies, offering valuable insights for the development of novel antibacterial agents. This document summarizes their mechanisms, presents available quantitative data for comparison, details relevant experimental protocols, and provides visual diagrams to illustrate their modes of action.
At a Glance: Key Differences in Mechanism
While both this compound and kirromycin disrupt the function of EF-Tu, they act at different stages of the elongation cycle.
-
This compound: This thiazolyl peptide antibiotic acts as a ternary complex formation inhibitor . It binds to the EF-Tu•GTP complex and prevents its stable interaction with aa-tRNA.[1][2] By blocking the formation of the EF-Tu•GTP•aa-tRNA ternary complex, this compound effectively halts the delivery of amino acids to the ribosome, thereby inhibiting protein synthesis.[1]
-
Kirromycin: This elfamycin antibiotic functions by trapping EF-Tu on the ribosome .[3][4][5] Kirromycin binds to EF-Tu and uncouples GTP hydrolysis from the subsequent conformational change and release of EF-Tu from the ribosome.[4][6][7] This results in a stalled ribosomal complex with EF-Tu•GDP and aa-tRNA still bound, preventing the next round of elongation.[3][5][6]
Quantitative Comparison of Inhibitory Activity
The following table summarizes the available quantitative data on the inhibitory activities of this compound and kirromycin. It is important to note that direct comparison of values across different studies can be challenging due to variations in experimental conditions.
| Parameter | This compound | Kirromycin | Assay Type | Reference |
| EC50 | 1 - 5 µM | 1 - 5 µM | FRET-based ternary complex formation | [3] |
| Equilibrium Constant (K) | Not Found | 4 x 10⁶ M⁻¹ (for binding to EF-Tu•GDP and EF-Tu•GTP) | Circular Dichroism Titration | [8] |
Mechanisms of Action: A Detailed Look
This compound: Preventing the First Step of Elongation
This compound specifically targets the GTP-bound conformation of EF-Tu.[1] Its binding to EF-Tu•GTP induces a conformational state that is incompatible with the binding of aa-tRNA, thus preventing the formation of the essential ternary complex.[1][9] This mechanism is distinct from that of kirromycin, as it acts before the ternary complex can even dock at the ribosome.
dot
Caption: Mechanism of action of this compound.
Kirromycin: Stalling the Ribosome in its Tracks
Kirromycin's mechanism is characterized by its ability to "glue" EF-Tu to the ribosome.[3][5] It allows the formation of the ternary complex and its delivery to the A-site of the ribosome, followed by GTP hydrolysis. However, the presence of kirromycin prevents the conformational change in EF-Tu that is necessary for its release from the ribosome as EF-Tu•GDP.[4][6][7] This persistent blockage of the A-site by the EF-Tu•kirromycin•GDP•aa-tRNA complex effectively freezes the ribosome, preventing translocation and further peptide synthesis.[3][5]
dot
Caption: Mechanism of action of kirromycin.
Experimental Protocols
In Vitro Protein Synthesis Inhibition Assay (IC50 Determination)
This assay measures the concentration of an inhibitor required to reduce the rate of in vitro protein synthesis by 50%. A common method is the poly(U)-dependent poly(phenylalanine) synthesis assay.
Materials:
-
S30 extract from E. coli
-
Ribosomes
-
Purified EF-Tu, EF-G, and other necessary translation factors
-
Poly(U) mRNA
-
[¹⁴C]-Phenylalanine-tRNA
-
GTP, ATP, and an energy regenerating system (e.g., phosphoenolpyruvate and pyruvate kinase)
-
Reaction buffer (e.g., Tris-HCl, MgCl₂, NH₄Cl, DTT)
-
This compound and kirromycin stock solutions
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Prepare reaction mixtures containing all components except the inhibitor.
-
Add varying concentrations of this compound or kirromycin to the reaction tubes.
-
Initiate the reaction by adding [¹⁴C]-Phe-tRNA.
-
Incubate the reactions at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding cold 5% TCA.
-
Heat the samples at 90°C for 15 minutes to hydrolyze the aminoacyl-tRNA and precipitate the synthesized poly(Phe).
-
Cool the samples on ice and collect the precipitate by vacuum filtration through glass fiber filters.
-
Wash the filters with cold 5% TCA and then ethanol.
-
Dry the filters and measure the incorporated radioactivity using a scintillation counter.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
dot
Caption: Workflow for IC50 determination.
Ternary Complex Formation Assay (Filter Binding)
This assay is used to assess the effect of inhibitors on the formation of the EF-Tu•GTP•aa-tRNA ternary complex.
Materials:
-
Purified EF-Tu
-
[³H]-GTP or [γ-³²P]-GTP
-
Aminoacyl-tRNA (e.g., Phe-tRNA)
-
Reaction buffer
-
This compound and kirromycin stock solutions
-
Nitrocellulose filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Pre-incubate EF-Tu with GTP in the reaction buffer.
-
Add varying concentrations of the inhibitor (this compound or kirromycin).
-
Add the aminoacyl-tRNA to form the ternary complex.
-
Incubate the mixture to allow complex formation.
-
Filter the reaction mixture through a nitrocellulose filter. The protein and any bound radiolabeled GTP will be retained on the filter.
-
Wash the filters with cold reaction buffer to remove unbound radiolabel.
-
Dry the filters and measure the retained radioactivity by scintillation counting.
-
A decrease in retained radioactivity in the presence of an inhibitor like this compound indicates inhibition of ternary complex formation.
dot
Caption: Workflow for filter binding assay.
Conclusion
This compound and kirromycin, while both targeting the bacterial elongation factor Tu, exhibit distinct and well-characterized mechanisms of action. This compound acts as an upstream inhibitor, preventing the formation of the crucial ternary complex required for protein synthesis. In contrast, kirromycin acts downstream, allowing the initial steps of elongation to occur but then trapping the EF-Tu factor on the ribosome, leading to a complete halt of translation. This comparative understanding of their molecular mechanisms, supported by quantitative data and detailed experimental protocols, provides a valuable framework for researchers in the field of antibiotic discovery and development. The different modes of action of these two potent inhibitors highlight the diverse strategies that can be employed to target a single, essential bacterial protein, offering multiple avenues for the design of next-generation antibacterial therapies.
References
- 1. The Basics: In Vitro Translation | Thermo Fisher Scientific - US [thermofisher.com]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. Identification of an antibiotic from an HTS targeting EF-Tu:tRNA interaction: a prospective topical treatment for MRSA skin infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Elongation factor Tu-targeted antibiotics: four different structures, two mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Gro... [protocols.io]
- 6. benchchem.com [benchchem.com]
- 7. shao.hms.harvard.edu [shao.hms.harvard.edu]
- 8. The binding of kirromycin to elongation factor Tu. Structural alterations are responsible for the inhibitory action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What are EF-Tu inhibitors and how do they work? [synapse.patsnap.com]
A Comparative Analysis of GE2270 and Pulvomycin as EF-Tu Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two potent bacterial protein synthesis inhibitors, GE2270 and pulvomycin, both of which target the elongation factor Tu (EF-Tu). By presenting key quantitative data, detailed experimental methodologies, and visual representations of their mechanisms of action, this document aims to serve as a valuable resource for researchers engaged in antibiotic discovery and development.
At a Glance: this compound vs. Pulvomycin
Both this compound, a thiazolyl peptide, and pulvomycin, a polyketide, inhibit bacterial protein synthesis by preventing the formation of the crucial ternary complex between EF-Tu, GTP, and aminoacyl-tRNA (aa-tRNA).[1][2] This complex is essential for the delivery of the correct amino acid to the ribosome during the elongation phase of translation. Despite sharing a common molecular target, these two antibiotics exhibit distinct chemical structures, binding modes, and antibacterial spectra.
Quantitative Data Comparison
The following tables summarize the key physicochemical properties, in vitro activity, and antibacterial spectrum of this compound and pulvomycin.
Table 1: Physicochemical Properties
| Property | This compound A | Pulvomycin |
| Chemical Class | Thiazolyl Peptide | Polyketide |
| Producing Organism | Planobispora rosea | Streptomyces sp. |
| Molecular Formula | C₅₈H₅₉N₁₅O₁₁S₆ | C₄₇H₆₄O₁₃ |
| Molecular Weight (Da) | 1346.5 | 837.0 |
Table 2: In Vitro Activity against EF-Tu
| Parameter | This compound A | Pulvomycin |
| Effect on EF-Tu GTP Off-Rate | Slows down by 400-fold[3] | - |
| Effect on EF-Tu GTP Affinity | - | Increases by 1000-fold[4] |
| IC₅₀ (In Vitro Protein Synthesis) | Data not available in a directly comparable format | Data not available in a directly comparable format |
| Dissociation Constant (Kd) for EF-Tu | Data not available in a directly comparable format | Data not available in a directly comparable format |
Table 3: Antibacterial Spectrum (Minimum Inhibitory Concentration, MIC in µg/mL)
| Organism | This compound A | Pulvomycin |
| Gram-Positive Bacteria | ||
| Staphylococcus aureus | 0.25 - 1 | 1 - 8 |
| Streptococcus pyogenes | 0.06 - 0.25 | 0.5 - 4 |
| Enterococcus faecalis | 4 - 16 | 8 - 32 |
| Clostridium perfringens | 0.125 - 0.5 | 1 - 4 |
| Propionibacterium acnes | 0.03 - 0.125 | Data not available |
| Gram-Negative Bacteria | ||
| Escherichia coli | >128 | >128 |
| Pseudomonas aeruginosa | >128 | >128 |
Note: MIC values are presented as ranges compiled from various sources and may vary depending on the specific strain and testing methodology.
Mechanism of Action: A Tale of Two Inhibitors
While both this compound and pulvomycin prevent the formation of the EF-Tu•GTP•aa-tRNA ternary complex, they achieve this through distinct interactions with EF-Tu.[5]
This compound primarily binds to domain 2 of EF-Tu, with some contact with domain 1.[6] This binding interferes with the accommodation of the 3'-aminoacyl end of the aa-tRNA, thereby sterically hindering the formation of a stable ternary complex.[5]
Pulvomycin , on the other hand, has a more extensive binding site that spans the interface of domains 1 and 3 and extends into domain 2.[5] This broad interaction locks EF-Tu in a conformation that is incompatible with aa-tRNA binding, effectively sequestering the elongation factor.[4] Pulvomycin binding interferes with the binding of the 3'-aminoacyl group, the acceptor stem, and the 5' end of the tRNA.[5]
Interestingly, the binding sites of the two antibiotics only partially overlap.[5] Both compounds, with pulvomycin having a more pronounced effect, obstruct the proper positioning of domain 1 over domains 2 and 3, which is a characteristic of the active form of EF-Tu.[5]
Signaling Pathway and Inhibition
The following diagram illustrates the role of EF-Tu in the bacterial translation elongation cycle and the points of inhibition by this compound and pulvomycin.
Experimental Protocols
This section provides an overview of key experimental methodologies used to characterize and compare EF-Tu inhibitors like this compound and pulvomycin.
In Vitro Protein Synthesis Inhibition Assay
This assay measures the ability of a compound to inhibit the synthesis of a reporter protein in a cell-free system.
Principle: A cell-free extract containing all the necessary components for transcription and translation is incubated with a DNA template encoding a reporter protein (e.g., luciferase or β-galactosidase) and radiolabeled amino acids. The incorporation of radioactivity into the newly synthesized protein is measured in the presence and absence of the inhibitor.
Methodology:
-
Prepare the cell-free extract: Obtain a commercially available S30 extract from E. coli or prepare it from a desired bacterial strain.
-
Set up the reaction: In a microcentrifuge tube, combine the S30 extract, a buffer containing amino acids (including the radiolabeled one), an energy source (ATP, GTP), and the DNA template.
-
Add the inhibitor: Add varying concentrations of this compound or pulvomycin to the reaction tubes. Include a no-inhibitor control.
-
Incubate: Incubate the reactions at 37°C for a defined period (e.g., 30-60 minutes).
-
Precipitate and wash: Stop the reaction and precipitate the proteins using trichloroacetic acid (TCA). Wash the protein pellet to remove unincorporated radiolabeled amino acids.
-
Quantify: Measure the radioactivity in the protein pellet using a scintillation counter.
-
Data analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC₅₀ value (the concentration at which protein synthesis is inhibited by 50%).
Nitrocellulose Filter Binding Assay for EF-Tu Binding
This assay is used to determine the binding affinity (Kd) of an inhibitor to EF-Tu.
Principle: Proteins bind to nitrocellulose membranes, whereas small molecules like radiolabeled ligands do not. If a protein is incubated with a radiolabeled ligand that it binds, the complex will be retained on the filter, and the amount of retained radioactivity is proportional to the extent of binding.
Methodology:
-
Label the inhibitor: Synthesize a radiolabeled version of this compound or pulvomycin (e.g., with ³H or ¹⁴C).
-
Prepare EF-Tu: Purify EF-Tu from a bacterial source.
-
Set up binding reactions: In a series of tubes, incubate a fixed concentration of purified EF-Tu with increasing concentrations of the radiolabeled inhibitor in a suitable binding buffer.
-
Incubate: Allow the binding reactions to reach equilibrium at a specific temperature.
-
Filter: Pass each reaction mixture through a nitrocellulose filter under vacuum.
-
Wash: Wash the filters with cold binding buffer to remove any unbound radiolabeled inhibitor.
-
Quantify: Measure the radioactivity retained on each filter using a scintillation counter.
-
Data analysis: Plot the amount of bound ligand as a function of the free ligand concentration and fit the data to a binding isotherm to determine the dissociation constant (Kd).
X-ray Crystallography of EF-Tu-Inhibitor Complex
This technique provides a high-resolution three-dimensional structure of the inhibitor bound to its target protein, revealing the precise molecular interactions.
Methodology:
-
Prepare the complex: Purify EF-Tu and incubate it with a molar excess of the inhibitor (this compound or pulvomycin) to ensure complex formation.
-
Crystallization: Screen a wide range of crystallization conditions (e.g., using hanging-drop or sitting-drop vapor diffusion) to find conditions that yield well-diffracting crystals of the EF-Tu-inhibitor complex.
-
Data collection: Expose the crystals to a high-intensity X-ray beam (typically at a synchrotron source) and collect diffraction data.
-
Structure determination: Process the diffraction data and solve the crystal structure using molecular replacement or other phasing methods.
-
Refinement and analysis: Refine the atomic model of the complex against the experimental data and analyze the binding site and interactions between the inhibitor and EF-Tu.
Experimental Workflow
The following diagram outlines a general workflow for the characterization of EF-Tu inhibitors.
Conclusion
This compound and pulvomycin represent two distinct chemical classes of antibiotics that effectively inhibit bacterial protein synthesis by targeting EF-Tu. While both prevent the formation of the essential ternary complex, their different binding modes and resulting antibacterial spectra highlight the potential for developing novel EF-Tu inhibitors with tailored properties. The experimental protocols and comparative data presented in this guide offer a framework for the continued investigation and development of this important class of antibacterial agents. Further research to obtain more comprehensive and directly comparable quantitative data, particularly IC₅₀ and Kd values under standardized conditions, will be crucial for a more in-depth understanding of their structure-activity relationships and for guiding future drug design efforts.
References
- 1. The Comprehensive Antibiotic Resistance Database [card.mcmaster.ca]
- 2. Elongation factor Tu-targeted antibiotics: four different structures, two mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New antibiotic that acts specifically on the GTP-bound form of elongation factor Tu - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of the antibiotic pulvomycin on the elongation factor Tu-dependent reactions. Comparison with other antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural basis of the action of pulvomycin and this compound A on elongation factor Tu - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2c77 - EF-Tu complexed with a GTP analog and the antibiotic this compound A - Summary - Protein Data Bank Japan [pdbj.org]
Validating the Inhibitory Effect of GE2270 on Bacterial Growth: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antibiotic GE2270's performance against other alternatives, supported by experimental data. It is designed to be a valuable resource for researchers, scientists, and drug development professionals engaged in the study of protein synthesis and the development of new antibacterial agents.
Introduction to this compound
This compound is a thiopeptide antibiotic isolated from Planobispora rosea. It exhibits potent activity against a range of Gram-positive bacteria and anaerobes. Its unique mechanism of action, targeting the bacterial elongation factor Tu (EF-Tu), makes it a subject of significant interest in the ongoing search for novel antimicrobial agents to combat antibiotic resistance.
Mechanism of Action: Inhibition of Protein Synthesis
This compound exerts its bactericidal effect by inhibiting bacterial protein synthesis. Specifically, it targets elongation factor Tu (EF-Tu), a crucial GTPase that facilitates the delivery of aminoacyl-tRNA (aa-tRNA) to the ribosome. This compound binds to EF-Tu and prevents the formation of the EF-Tu-GTP-aa-tRNA ternary complex[1]. This action effectively halts the elongation phase of protein synthesis, leading to bacterial cell death. This mechanism is distinct from many other classes of antibiotics, offering a potential advantage against bacteria that have developed resistance to conventional drugs.
Comparative Performance: this compound vs. Alternative Antibiotics
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound and other antibiotics against common Gram-positive pathogens. MIC is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation. Lower MIC values indicate greater potency.
| Antibiotic | Target/Mechanism of Action | Staphylococcus aureus (MSSA) | Staphylococcus aureus (MRSA) | Streptococcus pyogenes | Enterococcus faecalis |
| This compound | EF-Tu Inhibitor | ≤1 µg/mL | ≤1 µg/mL | ≤1 µg/mL | ≤1 µg/mL |
| Kirromycin | EF-Tu Inhibitor | - | - | - | - |
| Pulvomycin | EF-Tu Inhibitor | - | - | - | - |
| Linezolid | Protein Synthesis Inhibitor (50S) | MIC₉₀ = 2 µg/mL[2] | MIC₉₀ = 2 µg/mL[2] | - | MIC₉₀ = 2 µg/mL[2] |
| Vancomycin | Cell Wall Synthesis Inhibitor | MIC₅₀ = 1µg/ml[3] | MIC₅₀ = 1µg/ml[3] | - | MIC ≤ 4 µg/mL[4] |
Experimental Protocols
Detailed methodologies for key experiments to validate the inhibitory effect of this compound are provided below.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antibiotic that inhibits the visible growth of a bacterium.
Materials:
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound and other antibiotics of interest
-
Sterile pipette tips and multichannel pipette
-
Incubator (35°C ± 2°C)
-
Microplate reader (optional)
Procedure:
-
Prepare Antibiotic Stock Solutions: Dissolve the antibiotics in a suitable solvent to create high-concentration stock solutions.
-
Prepare Inoculum: Culture the test bacterium in CAMHB to the mid-logarithmic phase. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Serial Dilutions: Prepare two-fold serial dilutions of each antibiotic in CAMHB directly in the 96-well plates. The final volume in each well should be 50 µL.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL and a final bacterial concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: Include a positive control (bacteria in broth without antibiotic) and a negative control (broth only) on each plate.
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.
-
Reading Results: The MIC is the lowest concentration of the antibiotic at which there is no visible growth (turbidity). This can be assessed visually or by using a microplate reader to measure the optical density at 600 nm (OD₆₀₀).
Kirby-Bauer Disk Diffusion Test
This is a qualitative method to determine the susceptibility of bacteria to antibiotics.
Materials:
-
Mueller-Hinton agar (MHA) plates
-
Sterile paper disks (6 mm diameter)
-
This compound and other antibiotics of interest
-
Bacterial culture adjusted to a 0.5 McFarland standard
-
Sterile cotton swabs
-
Forceps
-
Incubator (35°C ± 2°C)
-
Ruler or calipers
Procedure:
-
Prepare Antibiotic Disks: Impregnate sterile paper disks with a known concentration of each antibiotic.
-
Inoculate Plate: Dip a sterile cotton swab into the standardized bacterial suspension and streak it evenly across the entire surface of an MHA plate to create a bacterial lawn.
-
Apply Disks: Using sterile forceps, place the antibiotic-impregnated disks onto the surface of the agar. Ensure the disks are firmly in contact with the agar and are spaced far enough apart to prevent the zones of inhibition from overlapping.
-
Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-18 hours.
-
Measure Zones of Inhibition: After incubation, measure the diameter of the zone of no growth around each disk in millimeters. The size of the zone is indicative of the bacterium's susceptibility to the antibiotic.
Bacterial Growth Curve Assay
This assay monitors the effect of an antibiotic on bacterial growth over time.
Materials:
-
Bacterial culture
-
Growth medium (e.g., Tryptic Soy Broth)
-
This compound at various concentrations
-
Spectrophotometer
-
Incubator with shaking capabilities
-
Sterile culture flasks or tubes
Procedure:
-
Prepare Cultures: Inoculate several flasks of growth medium with the test bacterium.
-
Add Antibiotic: Add different concentrations of this compound to each flask. Include a control flask with no antibiotic.
-
Incubation and Measurement: Incubate the flasks at an optimal temperature with shaking. At regular time intervals (e.g., every hour), withdraw a sample from each flask and measure the optical density at 600 nm (OD₆₀₀) using a spectrophotometer.
-
Plot Data: Plot the OD₆₀₀ values against time for each antibiotic concentration. The resulting curves will illustrate the effect of this compound on the different phases of bacterial growth (lag, log, stationary, and death phases).
Visualizing Mechanisms and Workflows
Diagrams created using Graphviz (DOT language) are provided below to illustrate key processes.
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for validating inhibitory effects.
References
- 1. Structural basis of the action of pulvomycin and this compound A on elongation factor Tu - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro Activity of Linezolid against Key Gram-Positive Organisms Isolated in the United States: Results of the LEADER 2004 Surveillance Program - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Detection of Vancomycin Resistance among Enterococcus faecalis and Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ars.usda.gov [ars.usda.gov]
Lack of Cross-Resistance Underscores Unique Mechanism of GE2270
GE2270, a thiopeptide antibiotic, demonstrates potent activity against a range of Gram-positive bacteria, including strains resistant to several major classes of antibiotics. This lack of cross-resistance highlights its unique mechanism of action, targeting the bacterial elongation factor Tu (EF-Tu), a key component in protein synthesis.
This compound's distinct mode of action sets it apart from many commonly used antibiotics, making it a subject of significant interest for tackling drug-resistant infections. By inhibiting EF-Tu, this compound effectively halts the delivery of aminoacyl-tRNA to the ribosome, a critical step in the elongation of polypeptide chains during protein synthesis. This mechanism is notably different from that of beta-lactams, macrolides, aminoglycosides, and glycopeptides, which target cell wall synthesis or other aspects of ribosomal function.
Comparative In Vitro Activity
Studies have consistently shown that this compound and its derivatives, such as MDL 62,879, maintain their potency against clinical isolates that have developed resistance to other antibiotics. For instance, this compound is equally effective against staphylococci and enterococci that are resistant to beta-lactams, erythromycin, gentamicin, and glycopeptides[1].
The following table summarizes the minimum inhibitory concentrations (MICs) for this compound (MDL 62,879) and other antibiotics against various resistant Gram-positive pathogens, compiled from multiple in vitro studies.
| Organism (Resistance Profile) | This compound (MDL 62,879) | Vancomycin | Linezolid | Daptomycin | Erythromycin |
| Staphylococcus aureus (MRSA) | ≤0.13 µg/mL | 1-2 µg/mL | 1-4 µg/mL | 0.25-1 µg/mL | >2 µg/mL |
| Enterococcus faecium (VRE) | ≤0.13 µg/mL | >256 µg/mL | 1-2 µg/mL | 1-4 µg/mL | >2 µg/mL |
| Enterococcus faecalis (VRE) | ≤0.13 µg/mL | >256 µg/mL | 1-2 µg/mL | 1-4 µg/mL | >2 µg/mL |
| Streptococcus pneumoniae (Erythromycin-R) | ≤0.03 µg/mL | ≤0.5 µg/mL | 1-2 µg/mL | ≤0.25 µg/mL | >1 µg/mL |
Note: The MIC values are presented as ranges or MIC90 values (the concentration required to inhibit 90% of isolates) and are compiled from various sources for comparative purposes.
Experimental Protocols
The evaluation of cross-resistance between this compound and other antibiotics is primarily conducted through standardized in vitro susceptibility testing methods. The following outlines a typical experimental protocol for determining the Minimum Inhibitory Concentration (MIC).
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method is a standardized procedure for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth dilution series.
-
Preparation of Bacterial Inoculum:
-
Bacterial isolates are cultured on an appropriate agar medium (e.g., Mueller-Hinton agar) for 18-24 hours at 35-37°C.
-
Several colonies are suspended in a sterile saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
The standardized suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Preparation of Antibiotic Dilutions:
-
Stock solutions of this compound and comparator antibiotics are prepared in a suitable solvent.
-
Serial two-fold dilutions of each antibiotic are prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates.
-
-
Inoculation and Incubation:
-
Each well containing the diluted antibiotic is inoculated with the standardized bacterial suspension.
-
A growth control well (containing broth and inoculum but no antibiotic) and a sterility control well (containing broth only) are included.
-
The microtiter plates are incubated at 35-37°C for 16-20 hours in ambient air.
-
-
Interpretation of Results:
-
The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (i.e., the well is clear).
-
Visualizing the Mechanism and Workflow
To better understand the processes involved in this compound's action and the determination of cross-resistance, the following diagrams are provided.
References
A Comparative Analysis of GE2270 and Thiostrepton: Two Potent Inhibitors of Bacterial Protein Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two prominent thiopeptide antibiotics, GE2270 and thiostrepton, both potent inhibitors of bacterial protein synthesis. Understanding the distinct mechanisms, chemical properties, and biological activities of these compounds is crucial for the development of novel antimicrobial agents. This document summarizes key experimental data, outlines methodologies for relevant assays, and visually represents their modes of action to facilitate informed research and development decisions.
At a Glance: Key Differences
| Feature | This compound | Thiostrepton |
| Primary Target | Elongation Factor Tu (EF-Tu) | 50S Ribosomal Subunit (23S rRNA & L11 protein) |
| Inhibition Stage | Elongation | Elongation and Initiation |
| Mechanism | Prevents the formation of the EF-Tu-GTP-aminoacyl-tRNA ternary complex. | Binds to the GTPase Associated Center (GAC) on the 50S subunit, inhibiting the function of elongation factors EF-G and EF-Tu.[1][2] |
Chemical and Physical Properties
Both this compound and thiostrepton are complex, macrocyclic thiopeptide antibiotics. Their intricate structures are a hallmark of this class of natural products.
| Property | This compound A | Thiostrepton |
| Molecular Formula | C₅₆H₅₅N₁₅O₁₀S₆[3] | C₇₂H₈₅N₁₉O₁₈S₅[1] |
| Molecular Weight | 1289.5 g/mol [3] | 1664.9 g/mol [1] |
| Producing Organism | Planobispora rosea[4] | Streptomyces azureus, Streptomyces laurentii[1] |
| Appearance | Not specified in provided results | White to off-white powder |
| Solubility | Poor water solubility | Practically insoluble in water and lower alcohols; soluble in chloroform, DMF, and glacial acetic acid. |
Quantitative Performance Data
The following tables summarize the available quantitative data for this compound and thiostrepton. It is important to note that the data is compiled from various studies and may not be directly comparable due to differing experimental conditions.
In Vitro Inhibition of Protein Synthesis
| Compound | Assay Type | System | IC₅₀ | Reference |
| Thiostrepton | Ribosome-dependent GTPase Inhibition (EF-G and EF4) | E. coli cell-free | 0.15 µM[2][5] | [2][5] |
| This compound | Not available in the provided search results. |
Minimum Inhibitory Concentration (MIC)
| Compound | Organism | MIC (µg/mL) | MIC (µM) | Reference |
| This compound A | Staphylococcus aureus | < 1 | < 0.78 | [6] |
| Streptococcus pyogenes | < 1 | < 0.78 | [6] | |
| Enterococcus faecalis | < 1 | < 0.78 | [6] | |
| Clostridium perfringens | < 1 | < 0.78 | [6] | |
| Propionibacterium acnes | < 1 | < 0.78 | [6] | |
| This compound Congeners | Staphylococcus aureus | 2 - 11 (MIC₉₀) | [7] | |
| Thiostrepton | Neisseria gonorrhoeae | < 1 | 0.54 | [8] |
| Oral Pathogens (various) | Potent activity reported | [9][10] |
Mechanism of Action
While both antibiotics inhibit protein synthesis, they do so by targeting different components of the translational machinery.
This compound acts on the elongation factor Tu (EF-Tu). It prevents the formation of the crucial ternary complex of EF-Tu, GTP, and aminoacyl-tRNA.[4][11] This blockade effectively halts the delivery of amino acids to the ribosome, thereby inhibiting protein elongation.
Thiostrepton binds to a cleft on the 50S ribosomal subunit formed by the 23S rRNA and the ribosomal protein L11.[1] This binding site is within the GTPase Associated Center (GAC). By binding here, thiostrepton interferes with the function of elongation factors, including EF-G and EF-Tu, and can also inhibit the initiation phase of protein synthesis.[1][12] It effectively stalls the ribosome by preventing the conformational changes necessary for translocation.
Visualizing the Mechanisms and Experimental Workflows
To better understand the distinct inhibitory pathways and experimental setups, the following diagrams are provided.
Experimental Protocols
In Vitro Translation Inhibition Assay
This assay quantifies the inhibition of protein synthesis in a cell-free system.
1. Preparation of Components:
-
Bacterial Cell-Free Extract: Prepare a translation-competent S30 extract from a suitable bacterial strain (e.g., E. coli).[13] Commercially available kits are also an option.
-
Reporter Template: Use a DNA or mRNA template encoding a reporter protein such as firefly luciferase or β-galactosidase.[14]
-
Reaction Mixture: Prepare a master mix containing the cell-free extract, an energy source (ATP, GTP), amino acids (including a radiolabeled amino acid like ³⁵S-methionine if using autoradiography for detection), and the reporter template.
-
Inhibitor Solutions: Prepare serial dilutions of this compound and thiostrepton in a suitable solvent (e.g., DMSO).
2. Assay Procedure:
-
Dispense the reaction mixture into microcentrifuge tubes or a microplate.
-
Add the inhibitor solutions to the respective wells/tubes. Include a vehicle control (solvent only) and a positive control (a known protein synthesis inhibitor).
-
Incubate the reactions at the optimal temperature for the cell-free system (typically 37°C) for a defined period (e.g., 60-90 minutes).[14]
3. Detection and Analysis:
-
Luciferase Reporter: If using a luciferase template, add the appropriate substrate and measure the luminescence using a luminometer.[14]
-
Radiolabeled Reporter: If using a radiolabeled amino acid, the synthesized protein can be precipitated (e.g., with trichloroacetic acid), collected on filters, and the radioactivity measured using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Ribosome Binding Assay (using Radiolabeled Ligand)
This assay measures the direct binding of an inhibitor to its ribosomal target. This example is for a radiolabeled inhibitor binding to ribosomes.
1. Preparation of Components:
-
Ribosomes: Isolate and purify 70S ribosomes from a relevant bacterial strain.
-
Radiolabeled Ligand: Synthesize or procure a radiolabeled version of the inhibitor (e.g., [³H]thiostrepton).
-
Binding Buffer: Prepare a buffer that maintains the integrity and activity of the ribosomes (e.g., containing Tris-HCl, MgCl₂, NH₄Cl, and DTT).
-
Unlabeled Competitor: Use a high concentration of the non-radiolabeled inhibitor to determine non-specific binding.
2. Assay Procedure:
-
In a series of tubes, set up the following reactions:
-
Total Binding: Ribosomes + Radiolabeled Ligand
-
Non-specific Binding: Ribosomes + Radiolabeled Ligand + excess Unlabeled Competitor
-
-
Incubate the reactions at an appropriate temperature (e.g., 37°C) to allow binding to reach equilibrium.
-
Separate the ribosome-bound ligand from the free ligand. A common method is rapid vacuum filtration through a filter membrane (e.g., nitrocellulose or glass fiber) that retains the ribosomes.[15][16]
-
Wash the filters with ice-cold binding buffer to remove any unbound radioligand.
3. Detection and Analysis:
-
Place the filters in scintillation vials with a suitable scintillation cocktail.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
To determine the binding affinity (Kd) and the number of binding sites (Bmax), perform a saturation binding experiment by varying the concentration of the radiolabeled ligand and analyzing the data using Scatchard or non-linear regression analysis.[17][18]
Conclusion
This compound and thiostrepton represent two distinct strategies for inhibiting bacterial protein synthesis at the elongation stage. This compound's targeting of the essential and highly conserved EF-Tu offers a promising avenue for broad-spectrum antibiotic development. Thiostrepton's interaction with the ribosome itself provides another critical target. The data presented here, along with the detailed experimental protocols, offer a foundation for further investigation and comparison of these and other novel protein synthesis inhibitors. The development of new derivatives of these compounds could lead to agents with improved solubility, bioavailability, and efficacy, addressing the urgent need for new antibiotics.
References
- 1. benchchem.com [benchchem.com]
- 2. Thiostrepton inhibits stable 70S ribosome binding and ribosome-dependent GTPase activation of elongation factor G and elongation factor 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antibiotic this compound a: a novel inhibitor of bacterial protein synthesis. II. Structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antibiotic this compound a: a novel inhibitor of bacterial protein synthesis. I. Isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thiostrepton inhibits stable 70S ribosome binding and ribosome-dependent GTPase activation of elongation factor G and elongation factor 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antibacterial Thiopeptide this compound-Congeners from Nonomuraea jiangxiensis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thiostrepton, a resurging drug inhibiting the stringent response to counteract antibiotic-resistance and expression of virulence determinants in Neisseria gonorrhoeae - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimal design of thiostrepton-derived thiopeptide antibiotics and their potential application against oral pathogens - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. ANTIBIOTIC this compound A: A NOVEL INHIBITOR OF BACTERIAL PROTEIN SYNTHESIS [jstage.jst.go.jp]
- 12. The mode of action of thiostrepton in the initiation of protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. journals.plos.org [journals.plos.org]
- 14. assets.fishersci.com [assets.fishersci.com]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. revvity.com [revvity.com]
- 17. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. sygnaturediscovery.com [sygnaturediscovery.com]
Evaluating the Specificity of GE2270 for Prokaryotic EF-Tu: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antibiotic GE2270's specificity for prokaryotic elongation factor Tu (EF-Tu) against other EF-Tu targeting antibiotics. The information presented is supported by experimental data and detailed methodologies to aid in the evaluation of these compounds for potential therapeutic use.
This compound is a thiazolyl peptide antibiotic that exhibits potent activity against a range of Gram-positive bacteria.[1] Its mechanism of action involves the specific inhibition of protein synthesis by targeting the elongation factor Tu (EF-Tu), a crucial GTPase responsible for delivering aminoacyl-tRNA (aa-tRNA) to the ribosome during the elongation phase of translation.[2] This guide delves into the specificity of this compound for prokaryotic EF-Tu, presenting a comparative analysis with other antibiotics that share the same molecular target.
Mechanism of Action: Halting the Elongation Cycle
This compound specifically targets the GTP-bound conformation of prokaryotic EF-Tu. By binding to EF-Tu, this compound effectively prevents the formation of the crucial ternary complex, which consists of EF-Tu, GTP, and aa-tRNA.[2] This blockade is a critical disruption of the translation elongation cycle, as it prevents the delivery of the correct amino acid to the ribosome, ultimately leading to the cessation of protein synthesis and bacterial cell death.
The following diagram illustrates the inhibitory action of this compound on the prokaryotic translation elongation pathway.
Caption: Inhibition of prokaryotic translation by this compound.
Comparative Analysis of EF-Tu Inhibitors
To provide a comprehensive evaluation of this compound, it is essential to compare its activity with other antibiotics that target prokaryotic EF-Tu. These include pulvomycin, kirromycin, and enacyloxin IIa. While all four antibiotics interfere with EF-Tu function, their precise mechanisms of action and binding sites differ, leading to variations in their antibacterial spectrum and potential for resistance.
| Antibiotic | Mechanism of Action | Binding Site on EF-Tu | Key Characteristics |
| This compound A | Prevents the formation of the EF-Tu-GTP-aa-tRNA ternary complex.[2] | Binds to domain 2 of EF-Tu.[3] | Active against a wide range of Gram-positive bacteria. |
| Pulvomycin | Also prevents the formation of the EF-Tu-GTP-aa-tRNA ternary complex.[4][5] | Binds at the interface of domains 1 and 3, extending to domain 2.[3] | Shares a similar mechanism with this compound but has a different binding site. |
| Kirromycin | Traps the EF-Tu-GDP complex on the ribosome after GTP hydrolysis, stalling translation. | Binds to the interface of domains 1 and 2. | Induces a conformation that mimics the GTP-bound state, even after hydrolysis. |
| Enacyloxin IIa | Similar to kirromycin, it prevents the release of EF-Tu-GDP from the ribosome. | Binds at the interface of domains 1 and 3. | Shares a similar mechanism with kirromycin. |
Specificity of this compound for Prokaryotic EF-Tu
The structural differences between prokaryotic EF-Tu and eukaryotic eEF1A are believed to be the basis for this selectivity. A comparison of the GE2270A binding site in EF-Tu with the homologous region in eEF1A suggests that steric clashes would likely prevent the antibiotic from binding to the eukaryotic factor.[6]
Experimental Protocols
To facilitate further research and independent verification, detailed methodologies for key experiments are provided below.
In Vitro Translation Inhibition Assay
This assay is used to determine the concentration of an antibiotic required to inhibit protein synthesis by 50% (IC50).
Workflow for In Vitro Translation Inhibition Assay:
Caption: Workflow for determining antibiotic IC50 using an in vitro translation assay.
Protocol:
-
Prepare a bacterial cell-free extract: Utilize a commercially available E. coli S30 extract system or prepare one from a desired bacterial strain.
-
Reaction setup: In a microplate, combine the cell-free extract, a DNA template encoding a reporter protein (e.g., firefly luciferase), amino acids, and an energy source (ATP, GTP).
-
Addition of inhibitor: Add serial dilutions of the test antibiotic (e.g., this compound) to the reaction wells. Include a no-antibiotic control.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 1-2 hours) to allow for transcription and translation.
-
Measurement of reporter activity: Add the appropriate substrate for the reporter protein (e.g., luciferin for luciferase) and measure the signal (e.g., luminescence) using a plate reader.
-
Data analysis: Plot the reporter signal against the antibiotic concentration and fit the data to a dose-response curve to determine the IC50 value.
Nitrocellulose Filter-Binding Assay
This assay is used to determine the binding affinity (Kd) of an antibiotic to its target protein.
Protocol:
-
Labeling of the ligand: If the antibiotic itself cannot be radiolabeled, a competitive binding assay can be set up using a radiolabeled ligand that is known to bind to EF-Tu (e.g., [3H]GDP or a fluorescently labeled analog).
-
Binding reaction: Incubate a constant concentration of purified EF-Tu with varying concentrations of the unlabeled antibiotic (this compound) and a fixed concentration of the labeled ligand in a suitable binding buffer.
-
Filtration: After reaching equilibrium, pass the reaction mixture through a nitrocellulose filter. Proteins and protein-ligand complexes will bind to the filter, while the unbound labeled ligand will pass through.
-
Washing: Wash the filters with cold binding buffer to remove any non-specifically bound ligand.
-
Quantification: Measure the amount of radioactivity retained on each filter using a scintillation counter.
-
Data analysis: Plot the amount of bound labeled ligand as a function of the unlabeled antibiotic concentration. The data can be used to calculate the Ki, which represents the dissociation constant of the inhibitor.
Guanine Nucleotide Exchange Assay
This assay measures the ability of an antibiotic to interfere with the exchange of GDP for GTP on EF-Tu.
Protocol:
-
Loading EF-Tu with a fluorescent GDP analog: Incubate purified EF-Tu with a fluorescent GDP analog (e.g., mant-GDP) to form the EF-Tu-mant-GDP complex.
-
Initiating the exchange reaction: Initiate the nucleotide exchange by adding an excess of unlabeled GTP in the presence and absence of the test antibiotic (this compound).
-
Monitoring fluorescence: Monitor the change in fluorescence over time. The displacement of the fluorescent GDP analog by GTP will result in a decrease in fluorescence.
-
Data analysis: Calculate the rate of nucleotide exchange from the fluorescence decay curve. A change in the rate in the presence of the antibiotic indicates an effect on the nucleotide exchange process.
Conclusion
This compound demonstrates a high degree of specificity for prokaryotic EF-Tu, a characteristic that underpins its potent antibacterial activity and favorable therapeutic profile. Its mechanism of action, which involves the inhibition of ternary complex formation, distinguishes it from other EF-Tu targeting antibiotics like kirromycin. While further quantitative studies are needed to precisely define the binding affinity of this compound for prokaryotic EF-Tu versus eukaryotic eEF1A, the available evidence strongly supports its selective targeting of the bacterial translation machinery. The experimental protocols provided in this guide offer a framework for researchers to further investigate the specificity and efficacy of this compound and other EF-Tu inhibitors.
References
- 1. Specific, efficient, and selective inhibition of prokaryotic translation initiation by a novel peptide antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New antibiotic that acts specifically on the GTP-bound form of elongation factor Tu - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural basis of the action of pulvomycin and this compound A on elongation factor Tu - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pulvomycin, an inhibitor of protein biosynthesis preventing ternary complex formation between elongation factor Tu, GTP, and aminoacyl-tRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pulvomycin, an inhibitor of protein biosynthesis preventing ternary complex formation between elongation factor Tu, GTP, and aminoacyl-tRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
In Vitro Validation of GE2270 as a Potent Protein Synthesis Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro performance of GE2270, a potent protein synthesis inhibitor, with other well-characterized inhibitors. Experimental data, detailed methodologies, and visual representations of mechanisms and workflows are presented to support researchers in their evaluation of this compound for potential therapeutic development.
Executive Summary
This compound is a thiazolyl peptide antibiotic that demonstrates potent inhibition of bacterial protein synthesis. Its mechanism of action involves the specific targeting of elongation factor Tu (EF-Tu), a crucial component of the translational machinery. By binding to EF-Tu, this compound prevents the formation of the ternary complex between EF-Tu, GTP, and aminoacyl-tRNA (aa-tRNA), thereby halting the elongation phase of protein synthesis.[1] This guide compares this compound with other protein synthesis inhibitors, including those that also target EF-Tu (pulvomycin and kirromycin) and one that targets the ribosome (micrococcin), to provide a comprehensive overview of its in vitro efficacy and mechanism.
Comparative Performance Data
The following tables summarize the available quantitative data for this compound and its comparators. Direct comparison is in some cases limited by the availability of data from standardized assays.
Table 1: In Vitro Protein Synthesis Inhibition
| Compound | Target | Assay System | IC50 | Reference |
| GE2270A | Elongation Factor Tu (EF-Tu) | E. coli cell-free translation | 10 µM | [1][2] |
| LFF571 (this compound derivative) | Elongation Factor Tu (EF-Tu) | C. difficile protein synthesis | 0.06 µg/mL | [3] |
| Efrotomycin (Kirromycin class) | Elongation Factor Tu (EF-Tu) | E. coli cell-free poly(U)-dependent polyphenylalanine synthesis | 0.12 mg/L | [4] |
| Pulvomycin | Elongation Factor Tu (EF-Tu) | E. coli cell-free protein synthesis | Data not available | |
| Micrococcin | Ribosome (23S rRNA & L11 protein) | Data not available | Data not available |
Table 2: Binding Affinity to Target
| Compound | Target | Ligand | Binding Affinity (Kd) | Method | Reference |
| GE2270A | EF-Tu | aa-tRNA | Reduces affinity by >10,000-fold | In vitro translation | |
| Pulvomycin | EF-Tu | GTP | Increases affinity by 1000-fold | Biochemical assays | [5] |
| Kirromycin | EF-Tu | EF-Tu | ~250 nM (calculated from Keq of 4 x 10^6 M-1) | Circular Dichroism | |
| Various aa-tRNAs | EF-Tu | aa-tRNA | 0.056 - 0.22 µM | Fluorescence | [6] |
Mechanism of Action
This compound and its comparators inhibit protein synthesis through distinct mechanisms, providing different avenues for therapeutic intervention.
This compound and other EF-Tu Inhibitors
This compound, pulvomycin, and kirromycin all target the bacterial elongation factor Tu. However, their specific binding sites and the resulting conformational changes in EF-Tu differ.
-
This compound: Binds to domain II of EF-Tu, which sterically hinders the binding of the 3'-end of aminoacyl-tRNA.[7] This prevents the formation of a stable ternary complex, a critical step for peptide chain elongation.
-
Pulvomycin: Binds to a site spanning the interface of domains 1 and 3 and extending into domain 2 of EF-Tu.[7][8] This locks EF-Tu in a conformation that is incompatible with aa-tRNA binding.[7]
-
Kirromycin: This antibiotic allows the formation of the ternary complex and its delivery to the ribosome. However, it prevents the release of the EF-Tu-GDP complex from the ribosome after GTP hydrolysis, effectively stalling translation.[7]
Ribosome-Targeting Inhibitors
-
Micrococcin: In contrast to the EF-Tu inhibitors, micrococcin targets the ribosome itself. It binds to a cleft formed by the 23S rRNA and the ribosomal protein L11.[9] This binding interferes with the function of elongation factors, such as EF-G, leading to a halt in translocation.[9]
Visualizing the Molecular Interactions and Experimental Processes
To better understand the concepts discussed, the following diagrams illustrate the key pathways and workflows.
Caption: Mechanism of this compound action on protein synthesis.
References
- 1. A Derivative of the Thiopeptide GE2270A Highly Selective against Propionibacterium acnes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Mechanism of Action of and Mechanism of Reduced Susceptibility to the Novel Anti-Clostridium difficile Compound LFF571 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Effects of the antibiotic pulvomycin on the elongation factor Tu-dependent reactions. Comparison with other antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A tRNA body with high affinity for EF-Tu hastens ribosomal incorporation of unnatural amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Structural basis of the action of pulvomycin and this compound A on elongation factor Tu - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
A Comparative Analysis of GE2270 and Its Derivatives: Efficacy and Mechanism of Action
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antibacterial efficacy of the thiopeptide antibiotic GE2270 and its notable derivatives. Supported by experimental data, this document delves into their mechanism of action, quantitative performance, and the experimental protocols used for their evaluation.
This compound is a naturally occurring thiopeptide antibiotic that demonstrates potent activity against a range of Gram-positive bacteria. Its unique mechanism of action, the inhibition of bacterial protein synthesis via binding to elongation factor Tu (EF-Tu), has made it a compelling scaffold for the development of novel antibacterial agents. This guide examines the parent compound, this compound, and its key derivatives, including NAI003 and LFF571, to provide a comprehensive overview of their comparative efficacy.
Mechanism of Action: Targeting Elongation Factor Tu
This compound and its derivatives exert their antibacterial effect by targeting Elongation Factor Tu (EF-Tu), a crucial GTPase that facilitates the delivery of aminoacyl-tRNA (aa-tRNA) to the ribosome during protein synthesis. By binding to EF-Tu, these compounds lock the protein in an inactive conformation, preventing the formation of the EF-Tu-GTP-aa-tRNA ternary complex and thereby halting peptide chain elongation.[1] The binding site is located in domain II of EF-Tu, involving interactions with amino acid residues 215-230, 256-264, and 273-277.[2][3] This interaction not only physically obstructs the binding of aa-tRNA but also induces conformational changes that prevent the GDP to GTP exchange, which is essential for EF-Tu's function.[3]
dot
Caption: Signaling pathway of EF-Tu inhibition by this compound.
Comparative Efficacy: Quantitative Data
The antibacterial efficacy of this compound and its derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The following tables summarize the MIC values for this compound and its key derivatives against a panel of Gram-positive bacteria.
Table 1: Minimum Inhibitory Concentrations (µg/mL) of this compound and Derivatives against Various Bacterial Strains
| Bacterial Strain | GE2270A | NAI003 | LFF571 | Compound 2 |
| Staphylococcus aureus | ≤0.015 - 0.25 | >128 | - | 0.5 |
| Streptococcus pneumoniae | 0.06 - 2 | >128 | - | 4 - 16 |
| Enterococcus faecalis | 0.008 - 0.015 | 0.5 - 16 | - | - |
| Propionibacterium acnes | ≤0.0018 | 0.004 - 0.25 | - | 0.03 |
| Clostridium difficile | - | - | 0.25 - 0.5 | - |
Table 2: Efficacy of LFF571 versus Vancomycin for Clostridium difficile Infection (CDI)
| Parameter | LFF571 (200 mg, 4x daily) | Vancomycin (125 mg, 4x daily) |
| Clinical Cure Rate (Per-Protocol) | 90.6% | 78.3% |
| 30-Day Sustained Cure Rate (Per-Protocol) | 56.7% | 65.0% |
| Recurrence Rate (Toxin-Confirmed) | 19% | 25% |
Data from a Phase 2 clinical trial.[6]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound and its derivatives.
Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[2]
-
Preparation of Inoculum: Bacterial strains are cultured on appropriate agar plates. Colonies are then suspended in a sterile broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. The suspension is then diluted to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the test wells.
-
Preparation of Microdilution Plates: The antimicrobial agents are serially diluted in a 96-well microtiter plate containing appropriate growth medium.
-
Inoculation and Incubation: Each well is inoculated with the prepared bacterial suspension. The plates are incubated at 35-37°C for 18-24 hours (or longer for slow-growing organisms like P. acnes).
-
Reading of Results: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
dot
Caption: Experimental workflow for MIC determination.
In Vitro Protein Synthesis Inhibition Assay
This assay measures the ability of a compound to inhibit protein synthesis in a cell-free system.[7]
-
Preparation of Cell-Free Extract: An S30 extract containing ribosomes, translation factors, and other necessary components is prepared from a bacterial strain (e.g., E. coli).
-
Reaction Mixture: A reaction mixture is prepared containing the S30 extract, an energy source (ATP, GTP), amino acids (one of which is radiolabeled, e.g., [¹⁴C]-phenylalanine), and a template mRNA (e.g., poly(U)).
-
Inhibitor Addition: Varying concentrations of the test compound (this compound or its derivatives) are added to the reaction mixtures.
-
Incubation: The reactions are incubated at 37°C to allow for protein synthesis.
-
Precipitation and Measurement: The newly synthesized radiolabeled polypeptides are precipitated using trichloroacetic acid (TCA), collected on filters, and the amount of radioactivity is measured using a scintillation counter. The percentage of inhibition is calculated relative to a control reaction without the inhibitor.
dot
Caption: Workflow for in vitro protein synthesis inhibition assay.
Structure-Activity Relationship (SAR) Insights
The development of this compound derivatives has been guided by the need to improve its physicochemical properties, such as solubility, while maintaining or enhancing its antibacterial activity.
-
NAI003: This derivative, with a modification at the C-terminus of the parent molecule, exhibits a significantly narrowed spectrum of activity, with high potency specifically against Propionibacterium acnes.[2] This suggests that modifications in this region of the molecule can dramatically influence its target spectrum.
-
LFF571: A semisynthetic derivative of GE2270A, LFF571 was developed to have improved properties for clinical use, including better solubility and stability.[8] Its potent activity against C. difficile highlights the potential for targeted modifications to address specific pathogens.
-
This compound Congeners: Studies on naturally occurring congeners of this compound, which differ in their methylation patterns and substituents on the thiazole rings, have provided further insights. For instance, the presence of both a methylene-oxy-methyl group and a methyl group on different thiazole rings was associated with increased activity against S. aureus.[9] Conversely, the presence of a terminal carboxylic acid group was found to reduce antibacterial activity, possibly due to decreased cell membrane permeability.[9]
These findings underscore the importance of specific structural features for the antibacterial efficacy and spectrum of this compound and its derivatives, providing a valuable framework for the rational design of new and improved thiopeptide antibiotics.
References
- 1. Changes in this compound antibiotic production in Planobispora rosea through modulation of methylation metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Derivative of the Thiopeptide GE2270A Highly Selective against Propionibacterium acnes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Mechanism of Action of and Mechanism of Reduced Susceptibility to the Novel Anti-Clostridium difficile Compound LFF571 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Subinhibitory Concentrations of LFF571 Reduce Toxin Production by Clostridium difficile - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. GE2270A-resistant mutations in elongation factor Tu allow productive aminoacyl-tRNA binding to EF-Tu.GTP.GE2270A complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Antibacterial Thiopeptide this compound-Congeners from Nonomuraea jiangxiensis [mdpi.com]
Validating the Binding Site of GE2270 on Elongation Factor Tu: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antibiotic GE2270 and other notable inhibitors targeting the bacterial elongation factor Tu (EF-Tu), a critical protein in bacterial protein synthesis. By examining their binding sites, mechanisms of action, and the experimental data supporting these findings, this document serves as a resource for researchers validating the EF-Tu binding site of this compound and for professionals in drug development exploring novel antibiotic targets.
Introduction to Elongation Factor Tu (EF-Tu) Inhibition
Elongation factor Tu (EF-Tu) is a highly conserved and abundant GTPase essential for the elongation phase of bacterial protein synthesis.[1][2] Its primary role is to deliver the correct aminoacyl-tRNA (aa-tRNA) to the A-site of the ribosome in a GTP-dependent manner.[1][3] This function makes EF-Tu an attractive target for antibiotics. Several classes of antibiotics, including the thiazolyl peptide this compound and others like pulvomycin and kirromycin, exert their antibacterial effects by binding to EF-Tu and disrupting its function.[4][5] These inhibitors generally operate through two main mechanisms:
-
Preventing Ternary Complex Formation: Antibiotics like this compound and pulvomycin inhibit the formation of the crucial EF-Tu•GTP•aa-tRNA ternary complex, thereby preventing the delivery of aa-tRNA to the ribosome.[5][6][7][8]
-
Stalling the Ribosome: Antibiotics such as kirromycin bind to EF-Tu and lock it in a conformation that remains bound to the ribosome even after GTP hydrolysis. This stalls the ribosome and halts protein synthesis.[5][9][10]
Comparative Analysis of EF-Tu Inhibitor Binding Sites
Structural studies, primarily X-ray crystallography, have been pivotal in elucidating the precise binding sites of these inhibitors on EF-Tu. These studies reveal how structurally diverse molecules can target the same essential protein to achieve a similar outcome of inhibiting protein synthesis.
-
This compound: This thiazolyl peptide antibiotic binds to domain 2 of EF-Tu.[6][11][12] The binding site involves contact with three segments of amino acids: residues 215-230, 256-264, and 273-277 in E. coli EF-Tu.[12] This interaction physically blocks the binding of the 3'-aminoacyl group and a portion of the acceptor stem of the aa-tRNA.[6][7][11] A notable feature is a salt bridge between Arg 223 and Glu 259 that forms over the antibiotic, likely contributing to its strong affinity.[12]
-
Pulvomycin: This antibiotic has a more extensive binding site that extends from the interface of domain 1 and 3 to domain 2.[6][7][11] While it also hinders aa-tRNA binding, its binding site only partially overlaps with that of this compound.[6][7][11] Pulvomycin interferes with the binding of the 3'-aminoacyl group, the acceptor stem, and the 5' end of the tRNA.[6][11]
-
Kirromycin (Mocimycin): As a member of the elfamycin class of antibiotics, kirromycin binds to the interface of domains 1 and 2 of EF-Tu.[9] Its mechanism is distinct; it locks EF-Tu in a GTP-like conformation, even after GTP hydrolysis to GDP.[9][13] This kirromycin-induced conformation remains tightly bound to the ribosome, preventing the release of EF-Tu•GDP and thus halting translation.[9] Studies have confirmed that kirromycin and pulvomycin bind to different sites on EF-Tu.[14]
The diagram below illustrates the EF-Tu cycle and the points of inhibition for these antibiotics.
Caption: Mechanism of EF-Tu inhibition by this compound, Pulvomycin, and Kirromycin.
Quantitative Data Comparison
The validation of a binding site is supported by quantitative measurements of binding affinity and inhibitory activity. The following tables summarize available data for EF-Tu inhibitors. Note that direct comparison should be made with caution, as experimental conditions can vary between studies.
Table 1: Binding Affinity & Inhibition Data
| Antibiotic | Target Organism (EF-Tu) | Method | Parameter | Value | Reference |
| This compound | E. coli (wild-type) | Poly(Phe) Synthesis | Affinity Drop for aa-tRNA | >4 orders of magnitude | [15] |
| Kirromycin | E. coli | Not Specified | Ka | 4 x 106 M-1 | [5] |
| KKL-55 * | E. coli | Microscale Thermophoresis | Kd | 2.0 µM | [16] |
KKL-55 is a different, recently identified EF-Tu inhibitor shown for comparison of modern affinity measurement techniques.
Table 2: X-ray Crystallography Data for EF-Tu•Antibiotic Complexes
| Complex | Organism | Resolution (Å) | PDB ID | Reference |
| EF-Tu•GDPNP•this compound A | Thermus thermophilus | 1.6 | 2C77 | [7] |
| EF-Tu•GDP•this compound A | Escherichia coli | 2.35 | 1D8T | [12] |
| EF-Tu•GDPNP•Pulvomycin | Thermus thermophilus | 1.4 | 2C78 | [7] |
| EF-Tu•GDP•Aurodox * | Thermus thermophilus | 2.0 | 1JNY | [13] |
| Ribosome•EF-Tu•Kirromycin | Escherichia coli | 2.9 | 5AFI | [17] |
Aurodox is a member of the kirromycin family of antibiotics.[13]
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental data. Below are outlines of key protocols used to validate the binding and inhibition of EF-Tu by antibiotics.
X-ray Crystallography of EF-Tu•Antibiotic Complexes
This structural biology technique provides atomic-level detail of the binding site.
-
Objective: To determine the three-dimensional structure of the antibiotic bound to EF-Tu.
-
Methodology:
-
Protein Expression and Purification: The gene for EF-Tu from the desired organism (e.g., E. coli, T. thermophilus) is overexpressed and the protein is purified to high homogeneity.
-
Complex Formation: The purified EF-Tu is incubated with a non-hydrolyzable GTP analog (like GDPNP) or GDP, and a molar excess of the antibiotic (e.g., this compound) to ensure saturation.
-
Crystallization: The EF-Tu•nucleotide•antibiotic complex is subjected to crystallization screening using techniques like vapor diffusion to obtain well-ordered crystals.
-
Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is recorded.[12]
-
Structure Determination and Refinement: The diffraction data is processed to generate an electron density map. The known amino acid sequence of EF-Tu is fitted into the map, and the structure of the bound antibiotic is determined. The model is then refined to best fit the experimental data.[5] The final structure reveals the precise interactions between the antibiotic and the protein.
-
In Vitro Protein Synthesis Inhibition Assay
This biochemical assay measures the functional consequence of the antibiotic binding to EF-Tu.
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of an antibiotic.
-
Methodology (Poly(U)-dependent Poly-Phenylalanine Synthesis):
-
Preparation of Cell-Free System: An S30 extract from E. coli is prepared, containing ribosomes, tRNAs, and other necessary translation factors.
-
Reaction Mixture: The reaction mixture typically contains the S30 extract, a poly(U) mRNA template, ATP, GTP, and radiolabeled [14C]-Phenylalanine.
-
Inhibition: Varying concentrations of the antibiotic (e.g., this compound) are added to the reaction mixtures.
-
Incubation: The reactions are incubated at 37°C to allow for the synthesis of poly-phenylalanine.
-
Quantification: The reaction is stopped, and the resulting radiolabeled polypeptides are precipitated (e.g., using trichloroacetic acid), collected on filters, and quantified using liquid scintillation counting.
-
Data Analysis: The amount of synthesized polypeptide is plotted against the antibiotic concentration to determine the IC50 value.
-
Binding Affinity Measurement (Isothermal Titration Calorimetry - ITC)
ITC directly measures the heat change upon binding, allowing for the determination of thermodynamic parameters.
-
Objective: To determine the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n) of binding.
-
Methodology:
-
Sample Preparation: Purified EF-Tu is placed in the sample cell of the calorimeter. The antibiotic is loaded into the injection syringe. Both are in an identical, degassed buffer to minimize heat of dilution effects.
-
Titration: A series of small, precise injections of the antibiotic are made into the EF-Tu solution at a constant temperature.
-
Heat Measurement: The instrument measures the minute heat changes (either released or absorbed) associated with each injection.
-
Data Analysis: The heat change per injection is plotted against the molar ratio of antibiotic to EF-Tu. This binding isotherm is then fitted to a binding model (e.g., one-site binding) to extract the Kd, ΔH, and n.
-
The workflow for characterizing a novel EF-Tu inhibitor is summarized in the diagram below.
Caption: Experimental workflow for validating an EF-Tu inhibitor's binding site.
References
- 1. EF-Tu - Wikipedia [en.wikipedia.org]
- 2. Structural insights of the elongation factor EF-Tu complexes in protein translation of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are EF-Tu inhibitors and how do they work? [synapse.patsnap.com]
- 4. Antibiotic this compound a: a novel inhibitor of bacterial protein synthesis. I. Isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Structural basis of the action of pulvomycin and this compound A on elongation factor Tu - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Effects of the antibiotic pulvomycin on the elongation factor Tu-dependent reactions. Comparison with other antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Comprehensive Antibiotic Resistance Database [card.mcmaster.ca]
- 10. Kirromycin Biosynthesis | Universität Tübingen [uni-tuebingen.de]
- 11. researchgate.net [researchgate.net]
- 12. rcsb.org [rcsb.org]
- 13. Conformational change of elongation factor Tu (EF-Tu) induced by antibiotic binding. Crystal structure of the complex between EF-Tu.GDP and aurodox - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The antibiotics kirromycin and pulvomycin bind to different sites on the elongation factor Tu from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. GE2270A-resistant mutations in elongation factor Tu allow productive aminoacyl-tRNA binding to EF-Tu.GTP.GE2270A complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Antibiotic that inhibits trans-translation blocks binding of EF-Tu to tmRNA but not to tRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Comparison of densities as observed in cryo-EM and X-ray crystallography by local cross-correlation* : Structure of the E. coli ribosome-EF-Tu complex at <3 A resolution by Cs-corrected cryo-EM : Nature : Nature Publishing Group [pure.mpg.de]
Safety Operating Guide
Essential Safety and Disposal Protocols for GE2270
This guide provides crucial safety and logistical information for the proper disposal of the thiazole antibiotic GE2270. Adherence to these procedural guidelines is vital for ensuring laboratory safety and environmental protection. This document is intended for researchers, scientists, and drug development professionals.
General Safety Precautions: Always consult your institution's specific Environmental Health and Safety (EHS) guidelines before handling or disposing of any chemical waste.[1][2] The procedures outlined below are based on general best practices for laboratory chemical waste disposal.
Hazard Identification and Classification
This compound, as a member of the thiazole antibiotic family, should be treated as hazardous chemical waste.[1][3][4] Improper disposal can lead to environmental contamination and the development of antibiotic-resistant bacteria.[1][5][6]
Key Hazard Considerations for Thiazole Derivatives:
| Hazard Classification | Description | Disposal Consideration |
| Acute Toxicity | Potentially harmful if swallowed or in contact with skin. | Treat as hazardous waste. Avoid direct contact and use appropriate Personal Protective Equipment (PPE).[4] |
| Skin Corrosion/Irritation | May cause skin irritation or allergic reactions. | Wear chemical-resistant gloves and protective clothing.[4] |
| Aquatic Toxicity | Potentially toxic to aquatic life with long-lasting effects. | Prevent release into the environment. Do not dispose of down the drain.[4] |
Experimental Protocol for Proper Disposal
The following is a step-by-step protocol for the safe disposal of this compound and associated materials.
1. Personal Protective Equipment (PPE): Before handling this compound waste, ensure you are wearing the appropriate PPE:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles
-
Lab coat
-
Closed-toe shoes
2. Waste Segregation and Collection:
-
Solid Waste: All materials contaminated with this compound, such as unused product, contaminated lab supplies (e.g., pipette tips, gloves, paper towels), must be collected in a designated hazardous waste container.[3][4] This container must be clearly labeled as "Hazardous Waste" and include the chemical name "this compound".[3]
-
Liquid Waste:
-
Stock solutions of this compound are considered hazardous chemical waste and should be collected in an approved container for chemical waste.[1]
-
Cell culture media containing this compound should be treated as chemical waste.[1][3] While autoclaving can destroy pathogens, it may not inactivate the antibiotic.[1]
-
The container for liquid waste must be leak-proof, properly sealed, and compatible with the chemical.[3][4] It should be labeled "Hazardous Waste" and "Antibiotic-containing solution".[3]
-
-
Sharps: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container.[7]
3. Storage:
-
Store hazardous waste containers in a cool, dry, and well-ventilated area, separate from incompatible materials.[4]
-
Follow your institution's guidelines for the temporary storage of hazardous waste.
4. Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.[2][8]
-
Do not dispose of this compound down the sink or in the regular trash.[1][2]
-
Ensure all required waste disposal forms and documentation are completed accurately.
5. Spill Management:
-
In the event of a spill, evacuate the immediate area.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., sand, vermiculite).[4]
-
Collect the absorbed material and place it in the designated hazardous waste container.[4]
-
Clean the spill area as recommended by your institution's safety protocols.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. vumc.org [vumc.org]
- 3. Laboratory waste | Staff Portal [staff.ki.se]
- 4. benchchem.com [benchchem.com]
- 5. jmatonline.com [jmatonline.com]
- 6. SIDP - Antibiotic Disposal [sidp.org]
- 7. Laboratory Chemical Disposal - Environmental Marketing Services [emsllcusa.com]
- 8. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
Personal protective equipment for handling GE2270
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling the antibiotic GE2270. Given the absence of a specific Safety Data Sheet (SDS) for this compound, these recommendations are based on best practices for handling potent thiazolyl peptide antibiotics and should be implemented in conjunction with a thorough risk assessment by institutional environmental health and safety (EHS) professionals.
Personal Protective Equipment (PPE)
Consistent and correct use of PPE is the primary method for protecting laboratory personnel. The following table summarizes the recommended PPE for handling this compound, with increased protection for tasks with a higher risk of exposure, such as handling powders or generating aerosols.
| PPE Category | Minimum Requirement | Recommended for Higher Concentrations or Aerosol Generation |
| Body Protection | Laboratory coat | Chemical-resistant or disposable coveralls |
| Hand Protection | Disposable nitrile gloves (double gloving recommended) | Heavy-duty nitrile or neoprene gloves |
| Eye & Face Protection | Safety glasses with side-shields | Full-face shield or safety goggles |
| Respiratory Protection | Not generally required for small quantities in a well-ventilated area | N95 respirator or higher (e.g., full-face air-purifying respirator) |
| Foot Protection | Closed-toe shoes | Chemical-resistant boots |
Operational Plan: Safe Handling Workflow
A systematic workflow is critical to minimize exposure and prevent contamination. The following diagram outlines the standard procedure for safely handling this compound from preparation to disposal.
Experimental Protocol: Reconstitution of Lyophilized this compound
-
Preparation: Don all required PPE as outlined in the table above. Prepare a sanitized work area within a chemical fume hood or other suitable ventilated enclosure.
-
Material Gathering: Assemble all necessary sterile materials, including the vial of lyophilized this compound, the appropriate solvent (e.g., DMSO, methanol), and sterile, properly labeled microcentrifuge tubes.
-
Reconstitution:
-
Carefully remove the cap from the this compound vial.
-
Using a calibrated micropipette with a sterile tip, add the calculated volume of solvent to the vial to achieve the desired stock concentration.
-
Gently swirl or vortex the vial to ensure the peptide is fully dissolved. Avoid vigorous shaking to prevent denaturation.
-
-
Aliquoting: Immediately aliquot the reconstituted stock solution into smaller, single-use volumes in the pre-labeled microcentrifuge tubes. This minimizes freeze-thaw cycles and potential degradation.
-
Storage: Store the aliquots at the recommended temperature (typically -20°C or -80°C) in a clearly marked container.
Disposal Plan
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and the potential for antimicrobial resistance. All waste must be handled in accordance with institutional and local regulations for chemical and biological waste.
| Waste Type | Disposal Procedure |
| Solid Waste | All contaminated solid waste, including gloves, pipette tips, and empty vials, should be collected in a designated and clearly labeled hazardous waste container. |
| Liquid Waste | Unused or waste solutions of this compound should be collected in a labeled hazardous waste container. Chemical deactivation may be required prior to final disposal. Consult your institution's EHS office for specific protocols. |
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
This compound is a thiazolyl peptide antibiotic that inhibits bacterial protein synthesis by targeting the elongation factor Tu (EF-Tu).[1][2] EF-Tu is a crucial GTP-binding protein responsible for delivering aminoacyl-tRNA (aa-tRNA) to the ribosome during the elongation phase of translation. This compound binds to a specific site on EF-Tu, preventing the formation of the EF-Tu-GTP-aa-tRNA ternary complex.[1][3] This action effectively stalls protein synthesis, leading to bacterial cell death.
References
- 1. Antibiotic this compound a: a novel inhibitor of bacterial protein synthesis. I. Isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ANTIBIOTIC this compound A: A NOVEL INHIBITOR OF BACTERIAL PROTEIN SYNTHESIS [jstage.jst.go.jp]
- 3. Structural basis of the action of pulvomycin and this compound A on elongation factor Tu - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
